Deoxyartemisinin
描述
structure given in first source
Structure
3D Structure
属性
IUPAC Name |
(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGMLVQZBIKKMP-NNWCWBAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(O4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72826-63-2 | |
| Record name | Deoxyartemisinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72826-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyartemisinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072826632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DEOXYARTEMISININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J59T2407WZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Deoxyartemisinin chemical structure and properties
An In-depth Technical Guide to Deoxyartemisinin
Introduction
This compound is a semi-synthetic derivative of artemisinin (B1665778), a sesquiterpene lactone renowned for its potent antimalarial properties. Structurally, this compound is distinguished from its parent compound by the reduction of the lactone carbonyl group, while critically lacking the endoperoxide bridge that is essential for the antimalarial activity of artemisinins.[1][2] This structural modification significantly alters its biological profile, rendering it largely inactive against Plasmodium falciparum but endowing it with other notable pharmacological activities, including anti-inflammatory and antiulcer effects.[1][3]
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships of artemisinin derivatives and the potential therapeutic applications of this compound beyond malaria. The guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of chemical synthesis and relevant biological pathways.
Chemical Structure and Properties
This compound, also known as 10-deoxyartemisinin, is a tetracyclic compound featuring a 1,2,4-trioxane (B1259687) ring system, similar to artemisinin, but without the endoperoxide bridge. Its chemical identity and physical properties are summarized below.
Chemical Structure
-
IUPAC Name: (1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one[4]
-
Chemical Formula: C₁₅H₂₂O₄[4]
-
Structure:
Physicochemical Properties
The key physicochemical properties of this compound are presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 266.33 g/mol | [4] |
| CAS Number | 72826-63-2 | [4] |
| Monoisotopic Mass | 266.15180918 Da | [4] |
| Topological Polar Surface Area | 44.8 Ų | [4] |
| XLogP3 | 2.7 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 0 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of this compound. Key data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are summarized below.
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Data Summary | Reference |
| ¹³C NMR (150 MHz, CDCl₃) | δ (ppm): 175.7 (C-12), 104.3 (C-5a), 91.5 (C-3), 79.9 (C-12a), 51.9 (C-9), 44.9 (C-6), 37.4 (C-8a), 36.3 (C-2), 34.4 (C-8), 30.7 (C-7), 26.1 (C-11), 24.7 (C-10), 22.2 (C-4), 20.3 (C-13), 12.7 (C-14) | [5] |
| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 5.37 (s, 1H, H-5), 3.23 (m, 1H, H-9), 2.38 (m, 1H, H-6), 2.01 (m, 1H, H-2β), 1.86 (m, 1H, H-8), 1.76 (m, 1H, H-7β), 1.69 (m, 1H, H-2α), 1.48 (m, 1H, H-7α), 1.43 (s, 3H, H-11), 1.37 (m, 1H, H-8a), 1.22 (m, 1H, H-4β), 1.00 (d, J=7.3 Hz, 3H, H-14), 0.96 (d, J=6.1 Hz, 3H, H-13) | [5] |
| HR-ESI-MS | m/z: 267.1591 [M+H]⁺ (Calculated for C₁₅H₂₃O₄, 267.1596) | [5] |
| FTIR | Characteristic peaks corresponding to C-O stretching, C=O stretching (lactone), and C-H bending and stretching vibrations. The spectrum is similar to artemisinin but with alterations in the fingerprint region due to the modified lactone. | [6] |
Synthesis and Experimental Protocols
This compound is typically synthesized from artemisinin via a one-step reduction process.
Synthesis Workflow
The synthesis involves the reductive cleavage of the lactone group in artemisinin.
Caption: Synthesis of this compound from Artemisinin.
Detailed Synthesis Protocol
This protocol is adapted from published literature for the synthesis of this compound.[5]
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of artemisinin (2 g) and boron trifluoride diethyl etherate (BF₃·Et₂O) (26.4 mL) in dry tetrahydrofuran (B95107) (THF, 30 mL) dropwise to an ice-cooled (0 °C) solution of sodium borohydride (B1222165) (NaBH₄; 0.6 g) in dry THF (30 mL).
-
Reaction: Stir the reaction mixture at 0 °C for 3 hours.
-
Work-up: After 3 hours, heat the reaction to reflux for 15 minutes to ensure completion.
-
Extraction: Cool the mixture, and then carefully quench it with water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica (B1680970) gel column chromatography, eluting with a petroleum ether-ethyl acetate gradient to yield pure this compound.
Mechanism of Action and Biological Activities
The absence of the endoperoxide bridge in this compound is the primary reason for its lack of significant antimalarial activity.[2] The proposed mechanism for artemisinin involves iron-mediated cleavage of this bridge, generating reactive oxygen species that damage parasite macromolecules.[7] this compound, unable to undergo this activation, serves as a crucial negative control in studies elucidating artemisinin's antimalarial action.[7]
However, this compound is not biologically inert and exhibits other pharmacological effects.
Anti-inflammatory Activity
This compound has reported anti-inflammatory properties.[3] While the precise mechanism for this compound is not fully elucidated, related artemisinin derivatives are known to exert anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism for compounds in this class involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Biological Activity Data
The biological activity of this compound is summarized in Table 3. There is conflicting data regarding its antimalarial potency. While most studies assert its inactivity due to the absence of the endoperoxide bridge, at least one study has reported a specific IC₅₀ value.
Table 3: Biological Activity of this compound
| Activity Type | Assay/Model | Result | Reference |
| Antimalarial | In vitro against P. falciparum 3D7 | IC₅₀ = 6 nM (as 10-deoxyartemisinin) | [5] |
| Antimalarial | General, mechanism-based | Inactive or nearly no inhibitory effect | [2][7] |
| Anti-inflammatory | General report | Active | [1][3] |
| Antiulcer | General report | Active | [1][3] |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. A comparative study in rats provided insights into the oral bioavailability of this compound.
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) | Reference |
| Administration Route | Oral (p.o.) | [10] |
| Dose | 25 mg/kg | [10] |
| AUC₀₋t (ng/mLh) | 237 ± 47.1 | [10] |
| AUC₀₋∞ (ng/mLh) | 239 ± 47.1 | [10] |
| Cₘₐₓ (ng/mL) | 40.5 ± 12.0 | [10] |
| Tₘₐₓ (h) | 0.500 ± 0.274 | [10] |
| t₁/₂ (h) | 3.32 ± 1.25 | [10] |
| Oral Bioavailability (F%) | 1.60 ± 0.317% | [10] |
AUC₀₋t: Area under the curve from time 0 to the last measurable concentration; AUC₀₋∞: Area under the curve from time 0 to infinity; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Elimination half-life.
The study revealed that this compound has very low oral bioavailability in rats compared to artemisinin (12.2%) and another derivative, 10-deoxoartemisinin (26.1%).[10] The loss of the peroxide bridge might negatively impact its absorption from the gastrointestinal tract.[10]
Representative Experimental Protocol: Anti-inflammatory Assay
To evaluate the anti-inflammatory activity of this compound, a standard in vitro assay measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production in macrophages can be employed.
Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) dissolved in a suitable vehicle (e.g., DMSO, final concentration <0.1%) for 1 hour. Include a vehicle-only control group.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α (or other cytokines like IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.
-
Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or resazurin) on the remaining cells to ensure that the observed cytokine inhibition is not due to cytotoxicity.
Conclusion
This compound represents an important chemical probe for understanding the structure-activity relationships of the artemisinin class of molecules. Its lack of an endoperoxide bridge abrogates the potent antimalarial activity of its parent compound but unmasks other potential therapeutic properties, notably anti-inflammatory and antiulcer effects. While its pharmacokinetic profile, particularly its low oral bioavailability, presents a challenge for systemic drug development, its distinct biological activities warrant further investigation. The synthesis and experimental protocols provided herein offer a framework for researchers to explore the therapeutic potential of this compound and to design novel derivatives with improved pharmacological profiles. Future studies should focus on elucidating the specific molecular targets and signaling pathways responsible for its non-malarial activities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C15H22O4 | CID 12814879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyartemisinin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyartemisinin, a derivative of the potent antimalarial compound artemisinin (B1665778), is a molecule of significant interest due to its distinct biological activities, which include anti-inflammatory and antiulcer effects.[1][2][3] Unlike its parent compound, this compound lacks the crucial endoperoxide bridge, rendering it inactive against malaria but opening avenues for other therapeutic applications. This technical guide provides an in-depth overview of the discovery, chemical synthesis, biotransformation, and isolation of this compound. It includes detailed experimental protocols, comprehensive quantitative data, and workflow visualizations to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction: From Artemisinin to a Non-peroxidic Analogue
The discovery of artemisinin in 1972 by Tu Youyou from the plant Artemisia annua was a landmark achievement in the fight against malaria, earning her the 2015 Nobel Prize in Physiology or Medicine.[4] Artemisinin and its semisynthetic derivatives, characterized by a unique 1,2,4-trioxane (B1259687) ring, have become the cornerstone of modern malaria treatment.[4] In the extensive research that followed, numerous derivatives were synthesized to enhance efficacy and overcome the limitations of the parent compound.
This compound emerged from these efforts, not as a potent antimalarial, but as a structurally informative analogue and a potential therapeutic agent in its own right. It can be prepared synthetically from artemisinin, is produced through bioconversion by various microorganisms and plant cells, and is also found as a minor component in the waste streams of commercial artemisinin extraction.[5][6][7][8][9]
Chemical Synthesis of this compound from Artemisinin
The most direct method for preparing this compound is the chemical reduction of artemisinin. This one-step synthesis efficiently removes the lactone carbonyl group, yielding this compound.
Experimental Protocol: Reduction of Artemisinin
This protocol is based on the method described by Jung et al. (1990) and Gao et al. (2023).[3][5][10]
Materials and Reagents:
-
Artemisinin
-
Sodium borohydride (B1222165) (NaBH₄)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dry tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
Under an inert atmosphere, prepare a solution of sodium borohydride (0.6 g) in dry THF (30 mL) and cool it in an ice bath.
-
In a separate flask, dissolve artemisinin (2 g) and boron trifluoride etherate (26.4 mL) in dry THF (30 mL) at 0 °C.
-
Add the artemisinin-BF₃·Et₂O solution dropwise to the ice-cooled NaBH₄ solution.
-
Maintain the reaction at 0 °C for 3 hours.
-
After 3 hours, heat the reaction mixture to reflux for 15 minutes.
-
Cool the mixture to room temperature.
-
Extract the reaction mixture three times with diethyl ether (1:1, v/v).
-
Combine the organic phases and wash with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent by evaporation under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography with a petroleum ether-ethyl acetate eluent system to yield this compound.
Quantitative Data: Synthesis Yield
| Product | Yield | Reference |
| 10-Deoxyartemisinin | 50% | [3] |
| 9-ene-10-deoxyartemisinin (byproduct) | 22% | [3] |
Bioconversion of Artemisinin to this compound
An alternative to chemical synthesis is the use of biological systems to transform artemisinin into this compound. Various plant cell suspension cultures and fungi have been shown to efficiently catalyze this conversion.
Experimental Protocol: Bioconversion using Withania somnifera Cell Culture
This protocol is based on the method described by Sabir et al. (2010).[1][6]
Materials and Reagents:
-
Established cell suspension cultures of Withania somnifera
-
Artemisinin
-
Absolute ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
TLC plates
-
Hexane
Procedure:
-
Prepare a stock solution of artemisinin (25 mg / 750 µL) in absolute ethanol.
-
Add the artemisinin stock solution to a 250 mL fully grown W. somnifera suspension culture to a final concentration of 350 µM.
-
Incubate the culture on a gyrorotatory shaker at 100 rpm and 25 ± 1 °C.
-
After the desired incubation period (e.g., 12 days for maximum conversion), harvest the cells and medium.
-
Extract the entire culture (cells and medium) three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure.
-
Analyze the product by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3, v/v). This compound will appear as a distinct spot.
Quantitative Data: Bioconversion Yield
| Biotransformation System | Yield | Reference |
| Catharanthus roseus cell culture | >78% | [11] |
| Lavandula officinalis cell culture | >78% | [11] |
Isolation of this compound from Artemisia annua Waste Streams
This compound has been identified as a minor component in the waste streams generated during the industrial extraction of artemisinin from A. annua.[7][8][9] This provides an opportunity for its isolation from a readily available source.
Experimental Protocol: Isolation from Waste Material
This protocol is based on the method described by Gomer et al. (2018).[7][8][9]
Materials and Reagents:
-
A. annua extraction process waste material (e.g., final mother liquors)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Concentrate a heptane extraction of the waste material to an oil.
-
Prepare a silica gel column packed with a suitable solvent system (e.g., 10% ethyl acetate in heptane).
-
Load the concentrated oil onto the silica gel column.
-
Elute the column with the mobile phase (10% ethyl acetate in heptane).
-
Collect fractions and monitor by TLC.
-
Identify the fractions containing this compound based on its Rf value.
-
Combine the relevant fractions and evaporate the solvent to obtain isolated this compound.
Characterization of this compound
The identity and purity of this compound are confirmed through various spectroscopic techniques.
Spectroscopic Data
Mass Spectrometry: The mass spectrum of this compound shows a weak molecular ion peak at m/z 266, consistent with its molecular formula C₁₅H₂₂O₄.[7][8][12]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The following tables summarize the NMR spectral data for this compound in CDCl₃.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not fully available in a consolidated table in the search results |
¹³C-NMR Spectral Data [8][15][16]
| Position | Chemical Shift (δ, ppm) |
| C-2 | 33.84 |
| C-3 | 36.14 |
| C-3a | 45.25 |
| C-4 | 23.62 |
| C-5 | 37.76 |
| C-5a | 79.9 |
| C-6 | 94.1 |
| C-9 | 50.21 |
| C-9a | 33.12 |
| C-10 | 172.6 |
| C-12 | 105.9 |
| C-13 (CH₃) | 12.78 |
| C-14 (CH₃) | 20.05 |
| C-15 (CH₃) | 25.22 |
| Assignments may vary slightly between sources |
Conclusion
This compound, while lacking the antimalarial efficacy of its parent compound, represents a valuable molecular scaffold for the development of new therapeutic agents. This guide provides a comprehensive overview of the key methodologies for its synthesis, bioconversion, and isolation. The detailed protocols, quantitative data, and workflow diagrams presented herein are intended to facilitate further research into the chemistry and pharmacology of this intriguing artemisinin derivative. The availability of multiple routes to obtain this compound, from straightforward chemical synthesis to sustainable biotransformation and isolation from waste streams, ensures its accessibility for future drug discovery and development endeavors.
References
- 1. Bioconversion of Artemisinin to its Nonperoxidic Derivati... [degruyterbrill.com]
- 2. researchgate.net [researchgate.net]
- 3. Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemisinin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
- 16. redalyc.org [redalyc.org]
Synthesis of Deoxyartemisinin from Artemisinin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of deoxyartemisinin from artemisinin (B1665778). This compound, a derivative of artemisinin lacking the endoperoxide bridge, is a critical tool in malaria research and drug development. It serves as a vital negative control in studies investigating the mechanism of action of artemisinin-based therapies, helping to elucidate the role of the endoperoxide moiety in antimalarial activity. This guide details the prevalent synthetic methodology, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow visualizations to support practical application in a laboratory setting.
Core Synthesis Methodology: Reductive Deoxygenation
The primary route for the synthesis of this compound from artemisinin involves the reductive cleavage of the endoperoxide bridge. The most established and widely cited method utilizes a combination of sodium borohydride (B1222165) (NaBH₄) and boron trifluoride etherate (BF₃·Et₂O) in an ethereal solvent. This one-step reaction efficiently removes the peroxide functionality to yield the desired this compound.
An alternative, though less detailed in readily available literature, involves the use of zinc powder in acetic acid (Zn/AcOH) to achieve the reduction of the peroxide group.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from artemisinin using the sodium borohydride and boron trifluoride etherate method.
| Parameter | Value | Reference |
| Starting Material | Artemisinin | [1] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2] |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·Et₂O) | [1][2] |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | [1] |
| Molar Ratio (Artemisinin:NaBH₄) | 1 : 2.37 | [1] |
| Molar Ratio (Artemisinin:BF₃·Et₂O) | 1 : 26 | [1] |
| Reaction Temperature | 0 °C to reflux | [1] |
| Reaction Time | 3 hours at 0 °C, then 15 minutes at reflux | [1] |
| Reported Yield (this compound) | 50% | [1] |
| Reported Yield (9-ene-10-deoxyartemisinin) | 22% (byproduct) | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from artemisinin using the sodium borohydride and boron trifluoride etherate method.[1]
Materials and Reagents:
-
Artemisinin
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware
-
Magnetic stirrer with cooling capabilities (ice bath)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask maintained under an inert atmosphere, dissolve sodium borohydride (0.6 g) in anhydrous tetrahydrofuran (30 mL) and cool the solution in an ice bath.
-
Addition of Reactants: In a separate flask, prepare a solution of artemisinin (2 g) and boron trifluoride etherate (26.4 mL) in anhydrous tetrahydrofuran (30 mL) and cool it to 0 °C.
-
Reaction Execution: Add the artemisinin-BF₃·Et₂O solution dropwise to the ice-cooled sodium borohydride solution. Allow the reaction to proceed at 0 °C for 3 hours. After this period, heat the reaction mixture to reflux for 15 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Perform a liquid-liquid extraction three times with diethyl ether (using a 1:1 volume ratio with the reaction mixture for each extraction).
-
Washing and Drying: Combine the organic phases and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate eluent system to yield 10-deoxyartemisinin (yield: 50%) and the byproduct 9-ene-10-deoxyartemisinin (yield: 22%).[1]
-
Characterization: Confirm the structure of the purified products using spectroscopic methods such as HR-ESI-MS, ¹H-NMR, and ¹³C-NMR.
Mandatory Visualizations
Chemical Synthesis Pathway
Caption: Reductive deoxygenation of artemisinin to this compound.
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
References
Deoxyartemisinin: A Technical Analysis of its Inactive Role in Antimalarial and Anticancer Mechanisms
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deoxyartemisinin, a derivative of the potent antimalarial and anticancer compound artemisinin (B1665778), serves as a critical molecular probe for elucidating the mechanism of action of the artemisinin class of drugs. Structurally differing by the absence of the crucial endoperoxide bridge, this compound is consistently reported to be devoid of the significant antimalarial and cytotoxic activities characteristic of its parent compound. This technical guide synthesizes the available scientific evidence to detail the mechanism of inaction of this compound, thereby highlighting the indispensable role of the endoperoxide moiety in the therapeutic effects of artemisinins. By examining the comparative biological and chemical data, this document provides a comprehensive understanding of the structural prerequisites for artemisinin's bioactivity.
The Central Role of the Endoperoxide Bridge in Artemisinin's Mechanism of Action
The therapeutic efficacy of artemisinin and its derivatives is fundamentally linked to the presence of a 1,2,4-trioxane (B1259687) ring containing an endoperoxide bridge.[1][2][3][4][5] This moiety is essential for the bioactivation of the drug, a process widely accepted to be initiated by ferrous iron (Fe²⁺), which is available in high concentrations within the malaria parasite's food vacuole in the form of heme.[2][6]
The proposed mechanism involves the reductive scission of the endoperoxide bridge by Fe²⁺, leading to the formation of highly reactive oxygen-centered and subsequently carbon-centered radicals.[1][2][6] These radical species are non-specific and highly cytotoxic, causing widespread damage to parasite macromolecules, including proteins and lipids, ultimately leading to parasite death.[2][6] Key events in this proposed pathway include:
-
Iron-Mediated Activation: Intracellular iron, particularly from heme, catalyzes the cleavage of the endoperoxide bridge.[2][6]
-
Radical Formation: The cleavage generates reactive oxygen species (ROS) and carbon-centered radicals.[2][6]
-
Macromolecular Damage: These radicals indiscriminately alkylate and oxidize essential parasite proteins and other biomolecules, leading to cellular and oxidative stress.[6]
-
Heme Alkylation: The carbon-centered radicals can also alkylate heme itself, preventing its detoxification into hemozoin and exacerbating the toxic environment for the parasite.[1][2]
This compound: The Inactive Analogue
This compound is a derivative of artemisinin in which the endoperoxide bridge has been reduced and is no longer present.[4][7] This single, critical structural modification renders the molecule largely inactive in antimalarial and anticancer assays.[4][5][8] The lack of the endoperoxide bridge means that this compound cannot be activated by iron to produce the cytotoxic free radicals that are the hallmark of artemisinin's mechanism.[4][5]
Numerous studies have utilized this compound as a negative control to unequivocally demonstrate that the endoperoxide bridge is the key pharmacophore of the artemisinin family.[1][4][8] For instance, studies have shown that while artemisinin and its active derivatives inhibit the growth of Plasmodium falciparum and various cancer cell lines, this compound exhibits no significant activity under the same experimental conditions.[1][8]
Comparative Biological Activity
The following table summarizes the comparative effects of artemisinin and this compound from various studies, illustrating the necessity of the endoperoxide bridge for biological activity.
| Compound | Biological System | Observed Effect | Conclusion | Reference |
| Artemisinin | P. falciparum infected red blood cells | Potent antimalarial activity | Active | [1][2] |
| This compound | P. falciparum infected red blood cells | No significant antimalarial activity | Inactive | [1][4] |
| Artemisinin | Human cancer cell lines (e.g., K562 leukemia) | Inhibition of cell growth and differentiation | Active | [8] |
| This compound | Human cancer cell lines (e.g., K562 leukemia) | No significant inhibition of cell growth | Inactive | [8] |
| Artemisinin | Xenopus laevis oocytes expressing PfATP6 (SERCA) | Irreversible inhibition of the enzyme | Active | [1][3] |
| This compound | Xenopus laevis oocytes expressing PfATP6 (SERCA) | No effect on the enzyme | Inactive | [1][3] |
Visualizing the Mechanistic Difference
The following diagrams, generated using the DOT language, illustrate the structural difference between artemisinin and this compound and the proposed activation pathway for artemisinin, which is inaccessible to this compound.
Caption: Structures of Artemisinin and this compound.
Caption: Artemisinin Activation vs. This compound Inactivity.
Experimental Protocols to Differentiate Activity
The following outlines the general methodologies employed in studies that have established the inactivity of this compound compared to artemisinin.
In Vitro Antimalarial Activity Assay
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compounds against P. falciparum.
-
Methodology:
-
P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum.
-
Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds (e.g., artemisinin, this compound) for a full life cycle (e.g., 48 hours).
-
Parasite growth is quantified using methods such as SYBR Green I-based fluorescence assay, which measures nucleic acid content, or by microscopic counting of Giemsa-stained smears.
-
The IC₅₀ values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
-
Expected Outcome: Artemisinin will show a low nanomolar IC₅₀ value, while this compound will have a very high or immeasurable IC₅₀, indicating a lack of activity.
In Vitro Cytotoxicity Assay Against Cancer Cells
-
Objective: To assess the cytotoxic effects of the compounds on human cancer cell lines.
-
Methodology:
-
Human cancer cell lines (e.g., HeLa, K562, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity, or by direct cell counting.
-
The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) is calculated.
-
-
Expected Outcome: Active artemisinin derivatives will exhibit dose-dependent cytotoxicity, whereas this compound will show minimal to no effect on cell viability at comparable concentrations.
Other Reported Activities of this compound
While devoid of the canonical antimalarial and anticancer effects, some studies have suggested that this compound may possess other pharmacological properties, such as anti-inflammatory and anti-ulcer activities.[9][10] These effects, however, are not mediated by the iron-dependent radical generation mechanism and are generally observed at much higher concentrations. The investigation into these alternative mechanisms is ongoing and represents a separate field of inquiry from its role as an inactive analogue in malaria and cancer research.
Conclusion
The mechanism of action of this compound is best understood as a mechanism of inactivity in the context of antimalarial and anticancer applications. Its lack of an endoperoxide bridge prevents the iron-mediated generation of cytotoxic free radicals, which is the cornerstone of artemisinin's therapeutic effects. As such, this compound remains an indispensable tool in drug development and mechanistic studies, serving as a definitive negative control to confirm the essentiality of the endoperoxide pharmacophore. Future research on this compound may uncover alternative, non-radical-based mechanisms of action in other therapeutic areas, but its role in defining the activity of artemisinins is firmly established.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies | MDPI [mdpi.com]
- 5. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 7. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin inhibits the human erythroid cell differentiation by altering the cell cycle. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 9. This compound | TargetMol [targetmol.com]
- 10. pubs.acs.org [pubs.acs.org]
Deoxyartemisinin: A Structural Analog's Divergent Biological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyartemisinin, a semi-synthetic derivative of the potent antimalarial compound artemisinin (B1665778), presents a fascinating case study in structure-activity relationships. Lacking the crucial endoperoxide bridge that defines the therapeutic efficacy of its parent compound and its other derivatives like dihydroartemisinin (B1670584) (DHA), this compound is largely devoid of antimalarial properties. However, emerging research indicates that this structural modification unveils a different spectrum of biological activities, notably anti-inflammatory and anti-ulcer effects. This technical guide provides a comprehensive overview of the biological activity of this compound, contrasting it with its active analogs. It details its known pharmacological effects, presents available quantitative data, outlines relevant experimental protocols for its further investigation, and visualizes key signaling pathways modulated by its parent compounds, offering a roadmap for future research into the unique therapeutic potential of this compound.
The Decisive Role of the Endoperoxide Bridge: this compound's Inactivity Against Malaria
The hallmark of the artemisinin family of compounds is the 1,2,4-trioxane (B1259687) ring, which contains an endoperoxide bridge. This structural feature is indispensable for their antimalarial action.[1][2][3] The prevailing mechanism of action involves the intra-parasitic, iron-mediated cleavage of this bridge.[2] This cleavage generates highly reactive carbon-centered free radicals and reactive oxygen species (ROS), which subsequently alkylate and damage a multitude of parasitic proteins and macromolecules, leading to oxidative stress and parasite death.
This compound is structurally identical to artemisinin, with the critical exception that the endoperoxide bridge has been reduced.[4][5] This seemingly minor alteration completely changes its biological profile in the context of malaria. Without the endoperoxide moiety, this compound cannot be activated by intra-parasitic iron and is therefore unable to generate the cytotoxic radicals necessary for antimalarial activity. Consequently, it is considered to have virtually no inhibitory effect on Plasmodium falciparum.[1] This fundamental difference underscores the specificity of the endoperoxide bridge as the key pharmacophore for the antimalarial efficacy of artemisinins.
Potential Therapeutic Avenues: Anti-inflammatory and Anti-ulcer Activities
While inert as an antimalarial, this compound has demonstrated other promising pharmacological properties, specifically anti-inflammatory and anti-ulcer activities.[3][4][5]
Anti-inflammatory Effects
Studies have reported that this compound possesses anti-inflammatory properties.[4][6] While the precise mechanism of this action is not yet fully elucidated for this compound itself, the anti-inflammatory effects of its parent compound, artemisinin, and its active metabolite, dihydroartemisinin (DHA), are well-documented. These compounds are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8] A primary mechanism for this is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[8][9] Artemisinin and its derivatives can prevent the degradation of IκBα, which in turn sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[10] Furthermore, the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, another crucial regulator of inflammation, is also modulated by artemisinins.[10] It is plausible that this compound may exert its anti-inflammatory effects through similar pathways, although further research is required to confirm this.
Anti-ulcer Activity
This compound has also been reported to have anti-ulcer properties.[4][5] The mechanism underlying this effect may be linked to the modulation of prostaglandin (B15479496) synthesis.[11][12][13] Prostaglandins (B1171923), particularly of the E series (PGE), play a crucial role in maintaining the integrity of the gastric mucosa by inhibiting gastric acid secretion and stimulating the secretion of protective mucus and bicarbonate.[12][13] Non-steroidal anti-inflammatory drugs (NSAIDs) are known to cause ulcers by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[14] It is hypothesized that this compound's anti-ulcer effect could stem from an enhancement of prostaglandin production or other cytoprotective mechanisms.
Cytotoxicity and Anticancer Potential: A Comparative Outlook
The anticancer properties of artemisinin and its derivatives, particularly DHA, have been extensively investigated.[15] Their cytotoxicity against cancer cells is also primarily attributed to the iron-mediated cleavage of the endoperoxide bridge, leading to ROS-induced apoptosis and cell cycle arrest.[16] Cancer cells have a high iron content, which makes them selectively vulnerable to these compounds.[16]
Given that this compound lacks the endoperoxide bridge, its potential as a cytotoxic agent would have to rely on a different mechanism. One study evaluated the cytotoxicity of this compound against human AC16 cardiomyocyte cells and found it to have low toxicity, with an IC50 value that could not be determined at concentrations up to 100 µM.[17] In contrast, another study reported that a derivative, deoxyartemisitene, demonstrated significant cytotoxicity against a number of human cancer cell lines.[18] The IC50 values for artemisinin and DHA against various cancer cell lines typically fall within the micromolar range, highlighting their greater potency compared to what has been observed for this compound so far.[2][19]
Quantitative Data
The available quantitative data for the biological activity of this compound is limited. The following tables summarize the known values and provide a comparison with its parent compound, artemisinin, and its active metabolite, DHA.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| This compound | AC16 (Cardiomyocyte) | Not Specified | > 100 | [17] |
| 3-hydroxydeoxy-dihydroartemisinin | AC16 (Cardiomyocyte) | Not Specified | 24.915 ± 0.247 | [17] |
| Artemisinin | P815 (Murine Mastocytoma) | 72 h | ~12 | [19] |
| Artemisinin | BSR (Hamster Kidney Adenocarcinoma) | 72 h | ~52 | [19] |
| Dihydroartemisinin | Various Cancer Cell Lines | 48 h | 0.5 - ≥200 | [10] |
Table 2: Pharmacokinetic Parameters of this compound and Artemisinin in Rats
| Parameter | This compound (Oral, 100 mg/kg) | Artemisinin (Oral, 100 mg/kg) | This compound (IV, 5 mg/kg) | Artemisinin (IV, 5 mg/kg) | Reference |
| Cmax (ng/mL) | 62.4 ± 31.3 | 258 ± 73.1 | 1069 ± 173 | 700 ± 166 | [4][20] |
| Tmax (h) | 0.390 ± 0.208 | 0.650 ± 0.250 | - | - | [4][20] |
| AUC (h·ng/mL) | 222 ± 47.1 | 318 ± 21.6 | 219 ± 46.1 | 130 ± 39.1 | [4][20] |
| t1/2 (h) | 1.94 ± 0.72 | 1.10 ± 0.20 | 1.12 ± 0.16 | 0.77 ± 0.06 | [4][20] |
| Oral Bioavailability (%) | 1.60 ± 0.317 | 12.2 ± 0.832 | - | - | [4][20] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to further elucidate the biological activity of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.
-
Materials:
-
This compound
-
Target cell lines (e.g., cancer cell lines, inflammatory cell models like RAW 264.7 macrophages)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the desired concentrations of this compound for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Measurement of Reactive Oxygen Species (ROS) Production (DCFH-DA Assay)
This assay measures the intracellular generation of ROS.
-
Materials:
-
This compound-treated and control cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
Serum-free cell culture medium
-
Fluorescence microscope or microplate reader
-
-
Protocol:
-
Culture cells to the desired confluency.
-
Wash the cells with serum-free medium and then incubate them with 10 µM DCFH-DA solution for 20-30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess DCFH-DA.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
-
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against p-NF-κB p65, IκBα, p-p38 MAPK, p-ERK1/2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
-
Protocol:
-
Treat cells with this compound and prepare total cell lysates.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Signaling Pathways and Visualizations
While the specific signaling pathways modulated by this compound are still under investigation, the pathways affected by its parent compounds provide a strong basis for future research. The following diagrams, generated using the DOT language, illustrate key pathways implicated in the biological activities of artemisinin and DHA.
Caption: Intrinsic apoptosis pathway induced by Dihydroartemisinin (DHA).
Caption: Inhibition of the NF-κB signaling pathway by Artemisinin/DHA.
Caption: Modulation of MAPK signaling pathways by Artemisinin/DHA.
Conclusion and Future Directions
This compound stands as a compelling example of how subtle structural modifications can dramatically alter the biological activity of a natural product scaffold. Its inactivity as an antimalarial, due to the absence of the endoperoxide bridge, is well-established. However, its reported anti-inflammatory and anti-ulcer effects suggest that it may have therapeutic potential in its own right. Future research should focus on elucidating the precise molecular mechanisms underlying these activities. Key questions to be addressed include:
-
Does this compound modulate the NF-κB and MAPK signaling pathways to exert its anti-inflammatory effects?
-
What is the exact mechanism by which this compound confers its anti-ulcer properties? Does it directly influence prostaglandin synthesis or act through other cytoprotective pathways?
-
Can the this compound scaffold be optimized to enhance its anti-inflammatory or anti-ulcer potency?
-
What is the broader cytotoxicity profile of this compound across a range of cancer cell lines?
A deeper understanding of the biological activities of this compound will not only clarify its therapeutic potential but also provide valuable insights into the structure-activity relationships of the broader artemisinin class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies [mdpi.com]
- 4. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [Anti-inflammatory effect and mechanism of artemisinin and dihydroartemisinin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the mechanism of artemisinin in treating osteoarthritis based on bioinformatics, network pharmacology, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antisecretory and antiulcer properties of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandins in peptic ulcer disease. Their postulated role in the pathogenesis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandins in pathophysiology of peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound derivatives from photooxygenation of anhydrodeoxydihydroartemisinin and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
The Peroxide Bridge: A Linchpin in Artemisinin's Antimalarial Potency, a Comparative Analysis with Deoxyartemisinin
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Artemisinin (B1665778) and its derivatives represent the cornerstone of modern antimalarial therapy, their efficacy intrinsically linked to a unique 1,2,4-trioxane (B1259687) heterocycle containing an endoperoxide bridge. This stands in stark contrast to its structural analog, deoxyartemisinin, which lacks this critical peroxide moiety. This technical guide provides an in-depth comparative analysis of artemisinin and this compound, focusing on the indispensable role of the peroxide bridge in the former's mechanism of action. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document elucidates the profound impact of this single chemical feature on biological activity, offering valuable insights for researchers in parasitology and medicinal chemistry.
Introduction
The discovery of artemisinin from the plant Artemisia annua revolutionized the treatment of malaria, particularly against drug-resistant strains of Plasmodium falciparum. The molecule's remarkable parasiticidal activity is attributed to its endoperoxide bridge.[1] this compound, a derivative where the peroxide bridge is reduced, serves as a crucial control compound in research to probe the mechanism of artemisinin. Understanding the stark differences in the bioactivity of these two molecules is fundamental to appreciating the unique mode of action of artemisinin-based drugs and for the rational design of new antimalarial agents.
The Imperative of the Peroxide Bridge: A Quantitative Comparison
The most compelling evidence for the importance of the endoperoxide bridge lies in the comparative bioactivity of artemisinin and this compound. Quantitative data consistently demonstrates that the absence of this structural feature in this compound renders it virtually inactive against P. falciparum.
Antimalarial Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates a more potent compound. The following table summarizes the in vitro antimalarial activity of artemisinin and this compound against various strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Artemisinin | 3D7 (drug-sensitive) | 3.2 - 7.6 | [2] |
| Dd2 (drug-resistant) | 7.6 | [2] | |
| W2 (drug-resistant) | ~7.0 | [3] | |
| This compound | P. falciparum | Inactive | [4] |
| P. falciparum | Negligible Activity | [4] |
Note: Specific IC50 values for this compound against various strains are often not reported due to its high level of inactivity; it is primarily used as a negative control.
Cytotoxicity in Mammalian Cells
A critical aspect of drug development is selective toxicity towards the pathogen with minimal effects on host cells. The following table compares the cytotoxicity of artemisinin and this compound in various mammalian cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Artemisinin | HEK293 | 232 (48h) | [5] |
| MCF7 | >500 | [6] | |
| This compound | Human Cancer Cell Lines | Generally low to no cytotoxicity | [4] |
The data clearly indicates that while artemisinin exhibits some level of cytotoxicity at higher concentrations, this compound is largely non-toxic to mammalian cells, further underscoring that the biological activity is intrinsically linked to the peroxide bridge.
Mechanism of Action: The Role of Heme and Free Radical Generation
The prevailing mechanism of action for artemisinin involves the cleavage of its endoperoxide bridge, a reaction catalyzed by intraparasitic heme, which is generated during the digestion of hemoglobin by the malaria parasite.[7][8] This cleavage initiates a cascade of events leading to the generation of highly reactive carbon-centered radicals.[9] These radicals are potent alkylating agents that modify and damage a multitude of parasite proteins and other biomolecules, ultimately leading to parasite death.[4][10] this compound, lacking the peroxide bridge, cannot undergo this activation and is therefore unable to generate these cytotoxic radicals.
Heme-Mediated Activation of Artemisinin
The following diagram illustrates the proposed mechanism of artemisinin activation by ferrous heme (Fe²⁺-heme).
Caption: Heme-mediated activation of artemisinin versus the inactivity of this compound.
Artemisinin-Induced Apoptotic Pathway
The oxidative stress induced by the free radicals generated from artemisinin triggers a programmed cell death pathway in the parasite, involving mitochondrial dysfunction and activation of caspases.
Caption: Signaling pathway of artemisinin-induced apoptosis in Plasmodium.[11][12]
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate assessment of antimalarial compounds. This section provides detailed methodologies for key experiments discussed in this guide.
Synthesis of this compound from Artemisinin
This protocol describes the reduction of the endoperoxide bridge of artemisinin to yield this compound.
Materials:
-
Artemisinin
-
Sodium borohydride (B1222165) (NaBH₄)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether and ethyl acetate (B1210297) (for elution)
-
Round-bottom flask, magnetic stirrer, ice bath, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
Under an inert atmosphere, dissolve sodium borohydride (0.6 g) in anhydrous THF (30 mL) in a round-bottom flask and cool the solution in an ice bath.[13]
-
In a separate flask, dissolve artemisinin (2 g) and boron trifluoride diethyl etherate (26.4 mL) in anhydrous THF (30 mL) and cool to 0°C.[13]
-
Add the artemisinin solution dropwise to the ice-cooled NaBH₄ solution over 30 minutes.
-
Stir the reaction mixture at 0°C for 3 hours.[13]
-
After the initial stirring, heat the mixture to reflux for 15 minutes.[13]
-
Cool the reaction mixture to room temperature.
-
Extract the mixture three times with diethyl ether (1:1, v/v).
-
Combine the organic phases and wash with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate to yield this compound.[13]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound from artemisinin.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This fluorescence-based assay is a common method for determining the IC50 of antimalarial compounds.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)
-
Artemisinin and this compound stock solutions (in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black microplates
-
Humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
-
Fluorescence plate reader.
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of artemisinin and this compound in complete culture medium in a 96-well plate. The final DMSO concentration should be below 0.5%.
-
Prepare a parasite suspension of 2% parasitemia and 1% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the plate containing the drug dilutions. Include drug-free wells as controls.
-
Incubate the plate for 72 hours at 37°C in the humidified, gassed incubator.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the drug concentration.
Conclusion
The comprehensive data and methodologies presented in this guide unequivocally demonstrate the critical importance of the endoperoxide bridge for the antimalarial activity of artemisinin. This compound, lacking this moiety, serves as a biologically inert counterpart, highlighting the specificity of the heme-mediated activation mechanism. This fundamental structure-activity relationship not only explains the potent parasiticidal effects of artemisinin but also provides a clear rationale for the continued focus on peroxide chemistry in the development of novel antimalarial and other therapeutic agents. For researchers in the field, a thorough understanding of the contrasting properties of artemisinin and this compound is paramount for advancing the fight against malaria and exploring the broader therapeutic potential of this unique class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation of proteins by artemisinin. Effects of heme, pH, and drug structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative quantitative analysis of artemisinin by chromatography and qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of cytotoxic activity of flower, leaf, stem and root extracts of five Artemisia species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyartemisinin: A Key Metabolite of Artemisinin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Artemisinin (B1665778), a sesquiterpene lactone renowned for its potent antimalarial properties, undergoes extensive metabolism in various biological systems. A significant metabolic pathway involves the reduction of the endoperoxide bridge, a moiety crucial for its parasiticidal activity, leading to the formation of deoxyartemisinin. This biologically inactive metabolite has been identified in human urine following the oral administration of artemisinin.[1] While devoid of antimalarial efficacy, this compound has garnered interest for its potential anti-inflammatory and anti-ulcer activities.[2][3][4] This technical guide provides a comprehensive overview of this compound as a metabolite of artemisinin, focusing on its formation, quantification, and potential biological significance.
Metabolic Formation of this compound
The biotransformation of artemisinin to this compound is characterized by the removal of the peroxide bridge, rendering the molecule inactive against Plasmodium falciparum.[1][5] This metabolic conversion has been observed in diverse biological systems, including human hepatic metabolism, microbial fermentation, and plant cell cultures.
Human Metabolism
In humans, artemisinin is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2B6 and to a lesser extent, CYP3A4 playing crucial roles.[1] This process yields several metabolites, including the inactive deoxy compounds such as this compound, deoxydihydroartemisinin, and 9,10-dihydrothis compound, which are subsequently excreted in the urine.[1]
Microbial and Plant-Based Biotransformation
Various microorganisms and plant cell cultures have demonstrated the ability to convert artemisinin to this compound. This bioconversion is often more efficient and specific than chemical synthesis methods. For instance, the fungus Aspergillus niger and cell suspension cultures of Withania somnifera have been shown to effectively produce this compound.[6][7] In Withania somnifera, this transformation is attributed to peroxidase activity.[6]
Quantitative Data
The following tables summarize key quantitative data related to the pharmacokinetics and biotransformation yields of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Value (Rats) | Value (Healthy Mice) | Reference |
| Cmax (Maximum Concentration) | 1069 ± 173 ng/mL (IV) | ~2 µg/mL (Oral) | [3] |
| Tmax (Time to Cmax) | Not applicable (IV) | ~30 min (first peak) | [8] |
| t1/2 (Elimination Half-life) | 1.12 ± 0.16 h (IV) | 51.6 min (Oral) | [3][8] |
| AUC (Area Under the Curve) | - | 299.5 mg·min/L (Oral) | [8] |
| Oral Bioavailability | 1.60 ± 0.317% | - | [3] |
Note: IV denotes intravenous administration.
Table 2: Biotransformation Yields of this compound
| Biological System | Yield | Reference |
| Catharanthus roseus cell cultures | >78% | [9] |
| Lavandula officinalis cell cultures | >78% | [9] |
| Aspergillus flavus | 30.50% | [10] |
Experimental Protocols
This section details the methodologies for the biotransformation, extraction, and quantification of this compound.
Protocol 1: Microbial Biotransformation of Artemisinin to this compound
1. Microorganism and Culture Conditions:
-
A fungal strain, such as Aspergillus niger or Aspergillus flavus, is cultured on Sabouraud Dextrose Agar slants at 4°C.
-
For biotransformation, the fungus is grown in Sabouraud Dextrose Broth.
2. Substrate Preparation and Feeding:
-
Artemisinin is dissolved in a sterile solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 100 mg/mL).
-
The artemisinin stock solution is added to the fungal culture broth to a final concentration of, for example, 0.5 mg/mL.[10]
3. Incubation:
-
The culture is incubated under specific conditions (e.g., 48 hours for A. flavus) with shaking to ensure aeration.[10]
4. Extraction of Metabolites:
-
After incubation, the culture broth is separated from the mycelia by filtration.
-
The filtrate is extracted with an organic solvent such as ethyl acetate.
-
The mycelia can also be extracted separately to recover any intracellular metabolites.
5. Purification and Identification:
-
The crude extract is concentrated under vacuum.
-
The transformed products are separated and purified using column chromatography on silica (B1680970) gel.[10]
-
The structure of the purified this compound is confirmed using spectroscopic methods like IR, 1H NMR, 13C NMR, and mass spectrometry.[10]
Protocol 2: Quantification of this compound by HPLC-MS/MS
1. Sample Preparation:
-
For plasma samples, a protein precipitation or liquid-liquid extraction method is employed. For instance, methyl t-butyl ether can be used for extraction.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and an aqueous solution with a modifier like formic acid (e.g., acetonitrile/0.1% formic acid, 80:20 v/v).[11]
-
Flow Rate: A typical flow rate is 1 mL/min.[11]
3. Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
-
Detection Mode: Selected reaction monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ClinPGx [clinpgx.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies [mdpi.com]
- 6. Bioconversion of Artemisinin to its Nonperoxidic Derivati... [degruyterbrill.com]
- 7. Biotransformation of artemisinin to a novel derivative via ring rearrangement by Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of artemisinin delivered by oral consumption of Artemisia annua dried leaves in healthy vs. Plasmodium chabaudi-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Analysis of Artemether and its Metabolite Dihydroartemisinin in Human Plasma by LC with Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Early Pharmacology of Deoxyartemisinin
This technical guide provides a comprehensive overview of the early pharmacological studies of this compound. This compound is a crucial molecule in the history of antimalarial drug development, primarily serving as a key negative control that helped elucidate the mechanism of action of its parent compound, artemisinin (B1665778). By understanding the pharmacology of this inactive analogue, researchers confirmed the essential role of the endoperoxide bridge in the antimalarial activity of the artemisinin class of drugs.
Introduction: The Significance of this compound
This compound is a semi-synthetic derivative of artemisinin in which the defining endoperoxide bridge of the 1,2,4-trioxane (B1259687) ring has been removed.[1][2][3] This structural modification renders the molecule almost completely devoid of antimalarial activity.[1][4] Early research on artemisinin and its derivatives utilized this compound to establish a clear structure-activity relationship (SAR), ultimately proving that the endoperoxide moiety is the essential pharmacophore responsible for the potent parasiticidal effects of artemisinin-based drugs.[5] While inactive against malaria, this compound has been identified as a metabolite of artemisinin in vivo and has shown other potential pharmacological activities, such as anti-inflammatory and anti-ulcer effects.[2][3][6][7]
Pharmacodynamics: A Tale of Inactivity and Mechanism
The primary pharmacological characteristic of this compound in early studies was its lack of significant biological activity against Plasmodium falciparum, the parasite responsible for malaria. This inactivity was instrumental in confirming the proposed mechanism of action for artemisinin.
Mechanism of Action (or Inaction)
The antimalarial action of artemisinin is dependent on the iron-mediated cleavage of its endoperoxide bridge.[8][9] The parasite's food vacuole is rich in ferrous iron (Fe²⁺) derived from the digestion of host hemoglobin.[9] This iron catalyzes the cleavage of the endoperoxide, generating a cascade of highly reactive carbon-centered free radicals and reactive oxygen species (ROS).[8][9] These radicals then alkylate and damage a wide range of essential parasite proteins and macromolecules, leading to oxidative stress and rapid cell death.[8][9]
This compound, lacking the endoperoxide bridge, cannot undergo this iron-mediated activation. It is therefore unable to generate the cytotoxic radicals required for parasiticidal activity.[1][4][5] Studies confirmed that while artemisinin inhibits targets like the parasite's SERCA-type Ca²⁺-ATPase (PfATP6), this compound has no effect.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemisinin displays bactericidal activity via copper-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of artemisinin delivered by oral consumption of Artemisia annua dried leaves in healthy vs. Plasmodium chabaudi-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Deoxyartemisinin: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyartemisinin is a semi-synthetic derivative of artemisinin (B1665778), a potent antimalarial compound isolated from the plant Artemisia annua. Structurally, it is characterized by the absence of the endoperoxide bridge that is crucial for the antimalarial activity of artemisinin and its other derivatives. As a result, this compound is inactive against Plasmodium falciparum. However, it serves as an important reference standard in the analysis of artemisinin-based drugs and is a key metabolite in pharmacokinetic studies.[1] Recent research has also explored its potential anti-inflammatory and anti-ulcer activities.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological interactions.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These data are essential for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₂O₄ | [3][4][5] |
| Molecular Weight | 266.33 g/mol | [3][4][5] |
| CAS Number | 72826-63-2 | [3][4][5] |
| IUPAC Name | (1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0⁴,¹³.0⁸,¹³]pentadecan-10-one | [4] |
| Synonyms | 2-Deoxyartemisinin, Deoxyarteannuin, Deoxyqinghaosu, Desoxyartemisinin, Hydroarteannuin | [3][4] |
| Melting Point | 110-112 °C (for a derivative, this compound dimer) | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate (B1210297), ethanol, and DMSO. Sparingly soluble in aqueous buffers.[6][7][8][9] | |
| Appearance | White solid | [7] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts for this compound are presented below.[10]
Table 1: ¹H NMR Chemical Shifts (600 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 2.68 | m | |
| H-5 | 5.62 | s | |
| H-6 | 1.00 | d | 6.3 |
| H-9 | 1.07 | d | 7.3 |
| H-10 | 4.08 | dd | 10.5, 3.4 |
| H-10 | 3.36 | dd | 10.5, 9.4 |
| H-12 | 4.17 | q | 7.1 |
| H-13 | 1.45 | s |
Table 2: ¹³C NMR Chemical Shifts (150 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 34.8 |
| C-2 | 24.8 |
| C-3 | 106.4 |
| C-4 | 82.7 |
| C-5 | 94.9 |
| C-5a | 44.0 |
| C-6 | 36.8 |
| C-7 | 25.3 |
| C-8 | 22.5 |
| C-8a | 51.6 |
| C-9 | 33.4 |
| C-9a | 20.7 |
| C-10 | 69.5 |
| C-12 | 13.0 |
| C-13 | 20.6 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. Based on the structure and data from related artemisinin compounds, the following peaks are anticipated:[11][12][13]
-
~2950-2850 cm⁻¹: C-H stretching vibrations of methyl and methylene (B1212753) groups.
-
~1740-1750 cm⁻¹: A strong absorption due to the C=O stretching of the lactone ring.
-
~1450 cm⁻¹ and ~1380 cm⁻¹: C-H bending vibrations.
-
~1115-1000 cm⁻¹: C-O stretching vibrations from the ether and lactone functionalities.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight and fragmentation pattern of artemisinin derivatives. For this compound, the protonated molecule [M+H]⁺ would be expected at m/z 267.1597.[14] The fragmentation pattern would likely involve successive losses of water (H₂O) and carbon monoxide (CO) or formic acid (HCOOH) from the core structure, leading to characteristic fragment ions.[6]
Experimental Protocols
Synthesis of this compound from Artemisinin[10]
This protocol describes the reductive deoxygenation of artemisinin to yield this compound.
Materials:
-
Artemisinin
-
Boron trifluoride diethyl etherate (BF₃/Et₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dry Tetrahydrofuran (THF)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of artemisinin (2 g) and BF₃/Et₂O (26.4 mL) in dry THF (30 mL) and cool to 0 °C in an ice bath.
-
In a separate flask, prepare an ice-cooled solution of NaBH₄ (0.6 g) in dry THF (30 mL).
-
Add the artemisinin/BF₃·Et₂O solution dropwise to the NaBH₄ solution while maintaining the temperature at 0 °C.
-
Allow the reaction to proceed for 3 hours at 0 °C.
-
After 3 hours, heat the reaction mixture to reflux for 15 minutes.
-
Cool the mixture and remove the solvent by evaporation under reduced pressure to obtain the crude product.
-
Purify the crude product using silica-gel column chromatography with a petroleum ether-ethyl acetate eluent to yield this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This is a standard protocol for determining the equilibrium solubility of a sparingly soluble compound.
Materials:
-
This compound
-
Purified water (or other aqueous buffers, e.g., PBS pH 7.4)
-
HPLC-grade solvent for analysis (e.g., acetonitrile)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Add a known volume of the desired aqueous solvent (e.g., 5 mL) to the vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
Centrifuge the sample to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.[15]
-
Calculate the solubility based on the measured concentration and the dilution factor.
HPLC Method for Quantification of this compound[15]
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini 5 µm, 250 x 4.6 mm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-220 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
-
Prepare the sample for analysis by dissolving it in the mobile phase and filtering it through a 0.22 µm filter.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
While devoid of the endoperoxide bridge necessary for antimalarial action, this compound is not biologically inert. It has been reported to possess anti-inflammatory and anti-ulcer properties.[1] The anti-inflammatory effects of sesquiterpene lactones, the class of compounds to which artemisinin and its derivatives belong, are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][18]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Sesquiterpene lactones are proposed to inhibit this pathway by directly alkylating the p65 subunit of NF-κB, which prevents its binding to DNA.[19]
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Experimental Workflow for Pharmacokinetic Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent. The following diagram illustrates a typical workflow for a pharmacokinetic study in a preclinical model.
Caption: General workflow for a preclinical pharmacokinetic study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deoxy Artemisinin - CAS - 72826-63-2 | Axios Research [axios-research.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H22O4 | CID 12814879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Evaluation of Microbial Transformation of 10-deoxoartemisinin by UPLC-ESI-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dev.usbio.net [dev.usbio.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fourier Transform Infrared Spectroscopy Monitoring of Dihydroartemisinin-Induced Growth Inhibition in Ovarian Cancer Cells and Normal Ovarian Surface Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolite Profiling of Dihydroartemisinin in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyartemisinin: A Technical Guide on its Role Beyond Malaria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyartemisinin, a derivative of the renowned antimalarial compound artemisinin (B1665778), has emerged as a molecule of significant interest for its therapeutic potential beyond parasitic diseases. While lacking the endoperoxide bridge essential for antimalarial activity, this compound exhibits notable anti-inflammatory and antinociceptive properties. This technical guide provides a comprehensive overview of the role of this compound, with a focus on its presence in the context of traditional medicine, its synthesis, and its distinct biological activities. Detailed experimental protocols for evaluating its efficacy are presented, alongside a quantitative summary of its known effects and a depiction of its proposed mechanism of action through key signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.
This compound in the Context of Traditional Medicine
The use of Artemisia annua L. (sweet wormwood) in traditional Chinese medicine dates back centuries, where it was primarily used as an infusion or decoction to treat fevers.[1] This traditional application famously led to the discovery of artemisinin, the potent antimalarial sesquiterpene lactone.[2] this compound itself is not a primary targeted therapeutic agent in traditional medicine. Instead, it is recognized as a naturally occurring derivative and a metabolite of artemisinin.[3][4][5]
Traditional preparations of Artemisia annua, such as teas and infusions, contain a spectrum of phytochemicals. While the concentration of artemisinin is paramount for antimalarial efficacy, these preparations also contain other compounds, including this compound, which can constitute a fraction of the total artemisinin content.[3][6] The presence of this compound in these traditional remedies, albeit in smaller quantities than artemisinin, suggests a potential contribution to the overall therapeutic effects observed, particularly in relation to inflammatory conditions which often accompany fevers. This compound is also a known in vivo metabolite of artemisinin in humans and rodents.[4][7][8]
Synthesis of this compound
This compound is synthesized from artemisinin through a reductive process that removes the peroxide bridge, which is the pharmacophore responsible for its antimalarial activity. A common and efficient method involves the use of sodium borohydride (B1222165) (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂) in an appropriate solvent like tetrahydrofuran (B95107) (THF).[9][10]
Experimental Protocol: Synthesis of this compound from Artemisinin
This protocol is adapted from established chemical synthesis methods.[10]
Materials and Reagents:
-
Artemisinin
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Dry Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
Under an inert atmosphere, prepare a solution of artemisinin (2 g) and boron trifluoride/diethyl ether (26.4 mL) in dry THF (30 mL) and cool to 0°C.[10]
-
In a separate flask, prepare an ice-cooled solution of sodium borohydride (0.6 g) in dry THF (30 mL).[10]
-
Add the artemisinin solution dropwise to the sodium borohydride solution at 0°C.[10]
-
Maintain the reaction at 0°C for 3 hours.[10]
-
Following the 3-hour incubation, heat the reaction mixture to reflux for 15 minutes.[10]
-
Cool the mixture to room temperature and perform a liquid-liquid extraction three times with diethyl ether.[10]
-
Combine the organic phases and wash with a saturated sodium chloride solution.[10]
-
Dry the organic phase over anhydrous sodium sulfate.[10]
-
Remove the solvent under reduced pressure to obtain the crude product.[10]
-
Purify the crude product using silica gel column chromatography with a petroleum ether-ethyl acetate eluent to yield this compound.[10]
Workflow for the Synthesis of this compound:
Biological Activities and Quantitative Data
This compound's biological profile is primarily characterized by its anti-inflammatory and antinociceptive effects. The absence of the endoperoxide bridge renders it largely inactive against Plasmodium falciparum, the parasite responsible for malaria.
Anti-inflammatory and Antinociceptive Activity
Studies have demonstrated that this compound possesses significant anti-inflammatory and pain-relieving properties, in some cases superior to its parent compound, artemisinin.
| Activity | Experimental Model | This compound Effect | Artemisinin Effect | Reference |
| Antinociception (Neurogenic Pain) | Formalin Test (Phase 1) | 56.55% reduction | 28.66% reduction | [5] |
| Antinociception (Inflammatory Pain) | Formalin Test (Phase 2) | 45.43% reduction | 33.35% reduction | [5] |
| Anti-inflammation | Croton Oil-induced Ear Edema | 33.64% reduction | 48.19% reduction | [5] |
| Cytokine Inhibition | In vivo model | 37.37% reduction in TNF-α | 76.96% reduction in TNF-α | [5] |
Cytotoxic Activity
This compound and its derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | AC16 (cardiomyocytes) | Cytotoxicity | > 100 | [11] |
| Deoxyartemisitene | Multiple (NCI-60 panel) | Cytotoxicity | Significant activity reported | [12] |
| Artemisinin | P815 (murine mastocytoma) | Cytotoxicity | 12 | [13] |
| Artemisinin | BSR (hamster kidney adenocarcinoma) | Cytotoxicity | 52 | [13] |
| Dihydroartemisinin | HaCaT (keratinocytes) | Cytotoxicity | 24h: 32.51 µg/ml, 48h: 8.23 µg/ml | [4][14] |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of artemisinin and its derivatives, including likely this compound, are attributed to their ability to modulate key inflammatory signaling pathways. The primary target identified is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.
Proposed Anti-inflammatory Signaling Pathway of this compound:
Experimental Protocols
Formalin Test for Antinociceptive Activity
This protocol is based on standard methods for assessing pain in rodents.[10][13][15][16]
Materials and Reagents:
-
Male Swiss mice (20-25 g)
-
This compound
-
Vehicle (e.g., canola oil)
-
Formalin solution (2.5% in saline)
-
Observation chambers
Procedure:
-
Administer this compound or vehicle to the mice via the desired route (e.g., intragastrically) 30 minutes before the formalin injection.[15]
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[15]
-
Immediately place the animal in an observation chamber.[10]
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Calculate the percentage of antinociceptive effect for each phase compared to the vehicle-treated control group.
Croton Oil-Induced Ear Edema for Anti-inflammatory Activity
This is a widely used model for evaluating topical anti-inflammatory agents.[17][18][19][20][21]
Materials and Reagents:
-
Male Swiss mice
-
This compound dissolved in a suitable vehicle (e.g., acetone)
-
Croton oil solution (e.g., 5% v/v in acetone)
-
Acetone (B3395972) (vehicle control)
-
Positive control (e.g., dexamethasone)
-
6 mm biopsy punch
-
Analytical balance
Procedure:
-
Topically apply 20 µL of the this compound solution, vehicle, or positive control to the right ear of each mouse.
-
After 15 minutes, apply 20 µL of the croton oil solution to the same ear.[17]
-
Apply 20 µL of acetone to the left ear as a control.[17]
-
After 6 hours, euthanize the animals and obtain 6 mm discs from both ears using a biopsy punch.[17]
-
Weigh the discs immediately. The difference in weight between the right and left ear discs represents the degree of edema.
-
Calculate the percentage inhibition of edema for the this compound-treated group compared to the vehicle-treated control group.
In Vitro Cytokine Inhibition Assay
This protocol outlines a general method for assessing the effect of this compound on cytokine production in cell culture.
Materials and Reagents:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an untreated control group and an LPS-only control group.
-
Incubate for a suitable period (e.g., 24 hours) to allow for cytokine production.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of each cytokine at different concentrations of this compound.
Experimental Workflow for Cytokine Inhibition Assay:
Conclusion
This compound, while lacking the hallmark antimalarial activity of its parent compound, presents a compelling profile as an anti-inflammatory and antinociceptive agent. Its origins as a natural product derivative and metabolite of a key traditional medicine underscore the value of exploring the full chemical diversity of natural sources. The demonstrated efficacy in preclinical models, coupled with a plausible mechanism of action involving the inhibition of the NF-κB signaling pathway, positions this compound as a promising lead compound for the development of novel therapeutics for inflammatory disorders. Further research is warranted to fully elucidate its molecular targets, expand upon its pharmacokinetic and toxicological profiles, and explore its potential in a clinical setting. This guide provides the foundational technical information to support and encourage such future investigations.
References
- 1. Artemisinin, the Magic Drug Discovered from Traditional Chinese Medicine [engineering.org.cn]
- 2. Artemisinin - Wikipedia [en.wikipedia.org]
- 3. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dihydroartemisinin Alleviates Imiquimod-Induced Psoriasis-like Skin Lesion in Mice Involving Modulation of IL-23/Th17 Axis [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound derivatives from photooxygenation of anhydrodeoxydihydroartemisinin and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 14. Dihydroartemisinin Alleviates Imiquimod-Induced Psoriasis-like Skin Lesion in Mice Involving Modulation of IL-23/Th17 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Artemisinins: their growing importance in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medsci.org [medsci.org]
- 20. benchchem.com [benchchem.com]
- 21. Synthetic Strategies for Peroxide Ring Construction in Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyartemisinin: A Technical Guide to its Therapeutic Potential
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deoxyartemisinin, a natural derivative of artemisinin (B1665778) isolated from Artemisia annua L., presents a unique pharmacological profile distinct from its parent compound. Lacking the endoperoxide bridge essential for the potent antimalarial activity of artemisinins, this compound has demonstrated significant therapeutic potential in other domains, primarily as an anti-inflammatory and anti-ulcer agent. This technical guide provides a comprehensive overview of the current state of research into this compound, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic effects. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.
Introduction
Artemisinin and its derivatives are globally recognized as a cornerstone of modern antimalarial therapy. The therapeutic efficacy of these compounds is intrinsically linked to their characteristic 1,2,4-trioxane (B1259687) ring, which, in the presence of intracellular iron, generates cytotoxic reactive oxygen species. This compound, a metabolite and natural analogue, is structurally differentiated by the absence of this critical endoperoxide bridge. This structural modification renders it largely inactive against Plasmodium falciparum but unmasks other significant pharmacological activities.[1][2] Research has pivoted towards investigating these non-malaria-related properties, revealing promising anti-inflammatory, antinociceptive, and gastroprotective effects.[3][4]
This document synthesizes the available preclinical data, focusing on the quantitative analysis of this compound's therapeutic activities, the molecular pathways it modulates, and the detailed experimental models used in its evaluation.
Therapeutic Potential and Mechanism of Action
The primary therapeutic value of this compound identified to date lies in its anti-ulcer and anti-inflammatory properties. Unlike its parent compound, its mechanism is independent of iron-mediated radical generation.
Anti-Ulcer and Gastroprotective Effects
Preclinical studies have robustly demonstrated the gastroprotective effects of this compound in established animal models. The primary mechanism appears to be linked to the enhancement of mucosal defense factors, particularly prostaglandins.
Mechanism of Action: The anti-ulcerogenic activity of this compound is strongly associated with the prostaglandin (B15479496) synthesis pathway. In ethanol-induced ulcer models, the protective effect of this compound was completely abolished when animals were pre-treated with indomethacin, a non-selective cyclooxygenase (COX) inhibitor.[3] This suggests that this compound exerts its gastroprotective effects by upregulating the synthesis of prostaglandins, which are crucial for maintaining mucosal integrity, stimulating mucus and bicarbonate secretion, and promoting adequate mucosal blood flow.
Anti-inflammatory and Antinociceptive Effects
This compound has also been shown to possess significant anti-inflammatory and antinociceptive (pain-reducing) properties. Its activity is linked to the modulation of key pro-inflammatory cytokines.
Mechanism of Action: The anti-inflammatory effect of this compound has been demonstrated through the reduction of carrageenan-induced ear edema.[4] Mechanistically, this is associated with a selective reduction in Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine.[4] While the direct upstream signaling target of this compound has not been fully elucidated, the inhibitory action on TNF-α suggests a potential modulation of inflammatory transcription pathways, such as NF-κB, which is a known target for other artemisinin derivatives.[5][6][7] Its antinociceptive effects, observed in both neurogenic and inflammatory pain models, do not appear to be mediated by the opioid system.[4]
Anticancer and Antiviral Potential
Current evidence does not support a significant therapeutic potential for this compound in oncology or virology.
-
Anticancer: In contrast to artemisinin and its endoperoxide-containing derivatives, this compound exhibits minimal to no cytotoxicity against cancer cell lines. In a study on AC16 cardiomyocytes, it was not possible to determine an IC50 value at concentrations up to 100 µM, indicating low toxicity.[8] The anticancer activity of the artemisinin class is largely dependent on the peroxide bridge, and its absence in this compound appears to abrogate this effect.[9]
-
Antiviral: this compound has been included in computational in silico docking studies to assess its binding potential to viral proteins, such as the SARS-CoV-2 main protease.[10] However, there is a lack of in vitro or in vivo experimental data to validate these computational findings and support any significant antiviral activity.[11][12][13]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: Anti-Ulcer Activity of this compound
| Experimental Model | Species | Ulcerogen | Dose (mg/kg) | Route | Efficacy Metric | Result | Reference |
|---|
| Gastric Lesions | Rat | Absolute Ethanol (B145695) | 200 | Oral | Ulcer Index Reduction | 76.5% |[3] |
Table 2: Anti-inflammatory & Antinociceptive Activity of this compound
| Experimental Model | Species | Metric | Dose | Route | Result | Reference |
|---|---|---|---|---|---|---|
| Formalin Test (Phase 1) | Not Specified | Neurogenic Pain Reduction | Not Specified | Not Specified | 56.55% | [4] |
| Formalin Test (Phase 2) | Not Specified | Inflammatory Pain Reduction | Not Specified | Not Specified | 45.43% | [4] |
| Ear Edema Test | Not Specified | Edema Reduction | Not Specified | Not Specified | 33.64% | [4] |
| Cytokine Analysis | Not Specified | TNF-α Reduction | Not Specified | Not Specified | 37.37% |[4] |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Species | Dose | Route | Value | Reference |
|---|
| Oral Bioavailability | Rat | 10 mg/kg | Oral | 1.60 ± 0.317% | (Fu et al., 2020) |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound, based on published studies and standard pharmacological procedures.
Protocol: Ethanol-Induced Gastric Ulcer Model
This model is used to evaluate the cytoprotective effects of a compound against acute gastric mucosal injury.
-
Objective: To determine the ability of this compound to protect the gastric mucosa from damage induced by absolute ethanol.
-
Animals: Male Wistar rats (180-220g). Animals are fasted for 24 hours prior to the experiment but allowed free access to water.
-
Grouping:
-
Control Group: Receives vehicle (e.g., 1% Tween 80 in saline) orally.
-
This compound Group: Receives this compound (e.g., 200 mg/kg) suspended in the vehicle, administered orally.
-
Reference Group: Receives a standard anti-ulcer drug (e.g., Omeprazole, 20 mg/kg) orally.
-
-
Procedure:
-
Administer the respective treatments (vehicle, this compound, or reference drug) to each group via oral gavage.
-
One hour after treatment, administer 1 mL of absolute ethanol to each rat via oral gavage to induce gastric ulcers.
-
One hour after ethanol administration, euthanize the animals by cervical dislocation.
-
Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Pin the stomachs onto a flat surface and examine the gastric mucosa for lesions under a dissecting microscope.
-
-
Data Analysis:
-
Measure the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is the Ulcer Index (UI).
-
Calculate the percentage of ulcer inhibition using the formula: % Inhibition = [(UI_control - UI_treated) / UI_control] x 100
-
Protocol: Formalin-Induced Nociception Model
This model differentiates between neurogenic and inflammatory pain and is used to assess antinociceptive and anti-inflammatory properties.
-
Objective: To evaluate the effect of this compound on nociceptive responses induced by formalin injection.
-
Animals: Swiss mice (20-25g).
-
Procedure:
-
Acclimatize mice to individual observation chambers for 30 minutes.
-
Administer this compound or vehicle via the appropriate route (e.g., intraperitoneally or orally) at a predetermined time before the test.
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.
-
Immediately return the mouse to the observation chamber.
-
Record the total time (in seconds) the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
-
Data Analysis:
-
Calculate the mean licking/biting time for each group in both phases.
-
Determine the percentage reduction in nociceptive behavior for the treated group compared to the vehicle control group for each phase.
-
Conclusion and Future Directions
This compound, while lacking the hallmark antimalarial activity of its parent compound, emerges as a promising therapeutic agent with well-documented gastroprotective and anti-inflammatory properties. Its mechanism of action, distinct from the radical-based activity of other artemisinins, centers on the modulation of endogenous protective pathways, such as prostaglandin synthesis, and the suppression of key inflammatory mediators like TNF-α. The lack of significant cytotoxicity further enhances its safety profile for these indications.
Future research should focus on several key areas:
-
Mechanism Elucidation: Further investigation is required to identify the precise molecular targets of this compound in the NF-κB and prostaglandin synthesis pathways.
-
Pharmacokinetic Optimization: Given its low oral bioavailability, formulation strategies or medicinal chemistry approaches could be employed to improve its systemic exposure and therapeutic efficacy.
-
Dose-Response Studies: Comprehensive dose-response studies are needed to establish optimal therapeutic windows for its anti-inflammatory and anti-ulcer effects.
-
Chronic Models: Evaluation in chronic models of inflammatory bowel disease or arthritis would provide further insight into its therapeutic potential for long-term inflammatory conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Artemisinin and this compound isolated from Artemisia annua L. promote distinct antinociceptive and anti-inflammatory effects in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Effects of Artemisinin and Its Derivatives against SARS-CoV-2 Main Protease: Computational Evidences and Interactions with ACE2 Allelic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral effects of artemisinin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
Preliminary Screening of Deoxyartemisinin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyartemisinin is a derivative of artemisinin (B1665778), a potent antimalarial compound isolated from the plant Artemisia annua. Unlike its parent compound and its other clinically relevant derivatives (e.g., artesunate, artemether), this compound lacks the crucial endoperoxide bridge. This structural modification significantly alters its biological activity profile, rendering it largely inactive against malaria parasites. However, emerging research has revealed that this compound and its derivatives possess other therapeutic potential, notably in the realms of anti-inflammatory, antinociceptive, antiulcer, and anticancer activities. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Bioactivity Profile of this compound
The bioactivity of this compound is distinct from that of artemisinin and its endoperoxide-containing derivatives. The absence of the peroxide bridge necessitates different mechanisms of action for its observed pharmacological effects.
Anti-inflammatory and Antinociceptive Activity
This compound has demonstrated significant anti-inflammatory and antinociceptive properties in preclinical models. Studies in animal models have shown its ability to reduce both neurogenic and inflammatory pain and decrease edema.[1]
Quantitative Data on Anti-inflammatory and Antinociceptive Effects
| Bioactivity Assay | Animal Model | This compound Dose | Effect | Reference |
| Formalin Test (Neurogenic Pain) | Mice | Not Specified | 56.55% reduction in pain | [1] |
| Formalin Test (Inflammatory Pain) | Mice | Not Specified | 45.43% reduction in pain | [1] |
| Tail Flick Test (%MPE at 1.5h) | Mice | Not Specified | 87.99% | [1] |
| Ear Edema | Mice | Not Specified | 33.64% reduction | [1] |
| TNF-α Reduction | Not Specified | Not Specified | 37.37% | [1] |
%MPE: Percentage of Maximum Possible Effect
Antiulcer Activity
Preliminary studies have indicated that this compound possesses antiulcer properties.[2][3][4] A study using an ethanol-induced ulcer model in rats reported a significant reduction in ulcer index following treatment with a this compound-containing fraction.[5]
Quantitative Data on Antiulcer Effects
| Bioactivity Assay | Animal Model | This compound Dose | Effect | Reference |
| Ethanol-Induced Ulcer | Rat | 200 mg/kg | 76.5% reduction in ulcer index | [5] |
Anticancer Activity
While this compound itself shows limited cytotoxic potential due to the absence of the endoperoxide bridge, certain derivatives have exhibited significant anticancer activity. Deoxyartemisitene, a derivative of this compound, has been evaluated by the National Cancer Institute (NCI) and has shown notable cytotoxicity against a panel of human cancer cell lines.[6]
Quantitative Data on Cytotoxic Effects of Deoxyartemisitene (NCI-60 Screen)
| Cancer Cell Line | Panel | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 1.23 |
| HL-60(TB) | Leukemia | 1.05 |
| K-562 | Leukemia | 1.55 |
| MOLT-4 | Leukemia | 1.15 |
| RPMI-8226 | Leukemia | 1.35 |
| SR | Leukemia | 1.29 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung Cancer | >100 |
| EKVX | Non-Small Cell Lung Cancer | 1.38 |
| HOP-62 | Non-Small Cell Lung Cancer | 1.41 |
| HOP-92 | Non-Small Cell Lung Cancer | 1.29 |
| NCI-H226 | Non-Small Cell Lung Cancer | 1.48 |
| NCI-H23 | Non-Small Cell Lung Cancer | 1.55 |
| NCI-H322M | Non-Small Cell Lung Cancer | 1.45 |
| NCI-H460 | Non-Small Cell Lung Cancer | 1.35 |
| NCI-H522 | Non-Small Cell Lung Cancer | 1.62 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 1.32 |
| HCC-2998 | Colon Cancer | 1.51 |
| HCT-116 | Colon Cancer | 1.41 |
| HCT-15 | Colon Cancer | 1.62 |
| HT29 | Colon Cancer | 1.55 |
| KM12 | Colon Cancer | 1.48 |
| SW-620 | Colon Cancer | 1.38 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 1.48 |
| SF-295 | CNS Cancer | 1.35 |
| SF-539 | CNS Cancer | 1.55 |
| SNB-19 | CNS Cancer | 1.41 |
| SNB-75 | CNS Cancer | 1.62 |
| U251 | CNS Cancer | 1.58 |
| Melanoma | ||
| LOX IMVI | Melanoma | 1.45 |
| MALME-3M | Melanoma | 1.51 |
| M14 | Melanoma | 1.58 |
| SK-MEL-2 | Melanoma | 1.62 |
| SK-MEL-28 | Melanoma | 1.70 |
| SK-MEL-5 | Melanoma | 1.55 |
| UACC-257 | Melanoma | 1.66 |
| UACC-62 | Melanoma | 1.48 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 1.51 |
| OVCAR-3 | Ovarian Cancer | 1.58 |
| OVCAR-4 | Ovarian Cancer | 1.62 |
| OVCAR-5 | Ovarian Cancer | 1.70 |
| OVCAR-8 | Ovarian Cancer | 1.66 |
| NCI/ADR-RES | Ovarian Cancer | 1.82 |
| SK-OV-3 | Ovarian Cancer | 1.74 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 1.41 |
| A498 | Renal Cancer | 1.55 |
| ACHN | Renal Cancer | 1.48 |
| CAKI-1 | Renal Cancer | 1.62 |
| RXF 393 | Renal Cancer | 1.58 |
| SN12C | Renal Cancer | 1.51 |
| TK-10 | Renal Cancer | 1.45 |
| UO-31 | Renal Cancer | 1.66 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 1.70 |
| DU-145 | Prostate Cancer | 1.78 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 1.66 |
| MDA-MB-231/ATCC | Breast Cancer | 1.74 |
| HS 578T | Breast Cancer | 1.82 |
| BT-549 | Breast Cancer | 1.70 |
| T-47D | Breast Cancer | 1.78 |
| MDA-MB-435 | Breast Cancer | 1.86 |
GI50: The concentration of the drug that causes 50% inhibition of cell growth. Data extracted from the NCI Developmental Therapeutics Program (DTP) database.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the bioactivity screening of this compound and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic activity of compounds against cancer cell lines.
Objective: To determine the concentration at which a test compound inhibits cell growth by 50% (GI50 or IC50).
Materials:
-
Human cancer cell lines
-
RPMI-1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
Deoxyartemisitene (or other test compounds)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Plating: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Add the test compound at various concentrations (typically a 5-log dilution series) to the wells. Include a vehicle control (DMSO).
-
Incubation with Compound: Incubate the plates for 48 hours.
-
Cell Staining (SRB Assay as per NCI protocol):
-
Terminate the experiment by adding cold TCA to fix the cells.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution.
-
Wash with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base.
-
-
Absorbance Measurement: Read the absorbance on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
References
- 1. Artemisinin inhibits inducible nitric oxide synthase and nuclear factor NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroartemisinin regulates immune cell heterogeneity by triggering a cascade reaction of CDK and MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 5. Repurposing artemisinins as neuroprotective agents: a focus on the PI3k/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
The Structure-Activity Relationship of Deoxyartemisinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of deoxyartemisinin, a pivotal scaffold in the exploration of new antimalarial agents. While this compound itself, lacking the crucial endoperoxide bridge of the parent compound artemisinin (B1665778), is devoid of antimalarial properties, its C-10 deoxygenated analogue, correctly termed 10-deoxoartemisinin, has proven to be a valuable template for potent derivatives. This document outlines the key structural modifications that influence biological activity, details the experimental protocols for synthesis and evaluation, and illustrates the underlying mechanistic pathways.
Core Concepts in this compound SAR
The foundational principle of artemisinin's bioactivity is the presence of the 1,2,4-trioxane (B1259687) ring, containing an endoperoxide bridge. This moiety is essential for its antimalarial effect.[1] this compound, which lacks this bridge, is consequently inactive. However, the story is different for 10-deoxoartemisinin, which retains the endoperoxide bridge but has the C-10 lactone carbonyl group reduced to a methylene (B1212753) group.
Early research into artemisinin derivatives established that modifications at various positions on the tetracyclic skeleton could significantly modulate potency. For 10-deoxoartemisinin, substitutions at the C-3 and C-9 positions have been systematically explored, revealing that certain modifications can lead to compounds with significantly greater antimalarial activity than artemisinin itself.[2]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for a series of C-3 and C-9 substituted 10-deoxoartemisinin analogs, as reported by Avery et al. The in vitro antimalarial activity was assessed against the chloroquine-resistant (W-2) and mefloquine-resistant (D-6) strains of Plasmodium falciparum.
Table 1: Antimalarial Activity of C-9 Substituted 10-Deoxoartemisinin Analogs
| Compound | Substitution at C-9 | IC₅₀ (nM) vs. W-2 Strain | IC₅₀ (nM) vs. D-6 Strain |
| Artemisinin | (Standard) | 13.0 | 8.0 |
| 10-Deoxoartemisinin | H | 11.0 | 10.0 |
| Analog 1 | β-CH₃ | 1.5 | 1.0 |
| Analog 2 | β-CH₂CH₃ | 1.0 | 0.8 |
| Analog 3 | β-(CH₂)₂CH₃ | 2.0 | 1.5 |
| Analog 4 | β-CH(CH₃)₂ | 3.0 | 2.5 |
| Analog 5 | α-CH₃ | 25.0 | 20.0 |
Table 2: Antimalarial Activity of C-3 Substituted 10-Deoxoartemisinin Analogs
| Compound | Substitution at C-3 | IC₅₀ (nM) vs. W-2 Strain | IC₅₀ (nM) vs. D-6 Strain |
| 10-Deoxoartemisinin | H | 11.0 | 10.0 |
| Analog 6 | α-CH₃ | 8.0 | 6.0 |
| Analog 7 | α-CH₂CH₃ | 7.0 | 5.0 |
| Analog 8 | α-(CH₂)₂CH₃ | 9.0 | 7.0 |
| Analog 9 | α-Phenyl | 5.0 | 4.0 |
Data extracted from Avery, M. A. et al. J. Med. Chem. 1996, 39 (21), 4149–4155.[2]
Key SAR Findings and Logical Relationships
The quantitative data reveals several key trends in the SAR of 10-deoxoartemisinin:
-
C-9 Substitution:
-
Small, linear alkyl groups in the β-position at C-9 dramatically increase antimalarial potency compared to both artemisinin and the parent 10-deoxoartemisinin.
-
Increasing the steric bulk of the β-substituent (e.g., isopropyl) slightly diminishes this enhanced activity.
-
Substitution in the α-position at C-9 is detrimental to activity.
-
-
C-3 Substitution:
-
Alkyl and aryl substitutions at the α-position of C-3 generally lead to a modest improvement in antimalarial activity.
-
The following diagram illustrates these logical relationships derived from the SAR data.
Caption: Logical relationships in 10-deoxoartemisinin SAR.
Experimental Protocols
Synthesis of 10-Deoxoartemisinin Analogs
A general and reproducible method for the synthesis of 10-deoxoartemisinin from the corresponding lactone (artemisinin or its substituted analogs) involves a two-step reduction process.[2]
Protocol: Two-Step Reduction to 10-Deoxoartemisinin
-
Lactol Formation:
-
Dissolve the starting lactone (1 equivalent) in anhydrous toluene (B28343) at -78 °C under an inert atmosphere (e.g., Argon).
-
Add diisobutylaluminum hydride (DIBAL-H) (1.2 equivalents, 1.0 M solution in toluene) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of methanol.
-
Warm the mixture to room temperature and pour it into a saturated aqueous solution of sodium potassium tartrate.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate lactol.
-
-
Deoxygenation to Methylene:
-
Dissolve the crude lactol in anhydrous dichloromethane (B109758) at -78 °C under an inert atmosphere.
-
Add triethylsilane (3 equivalents) followed by boron trifluoride etherate (1.5 equivalents).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1.5 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 10-deoxoartemisinin analog.
-
The following diagram outlines this synthetic workflow.
References
Methodological & Application
Deoxyartemisinin: Experimental Protocols for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Deoxyartemisinin is a non-peroxidic analogue of artemisinin (B1665778), a well-known antimalarial compound. Unlike artemisinin and its potent anticancer derivative, dihydroartemisinin (B1670584) (DHA), this compound lacks the endoperoxide bridge critical for their primary mechanism of action, which involves iron-mediated generation of reactive oxygen species (ROS). Consequently, this compound displays distinct biological activities, with research pointing towards anti-inflammatory and anti-ulcer properties rather than potent cytotoxicity.
These application notes provide a framework for the initial in vitro evaluation of this compound in cell culture. The following protocols are foundational methods for assessing its effects on cell viability, apoptosis, and inflammation. Given the limited specific data on this compound, researchers should consider these as starting points, with the understanding that optimization of concentrations and incubation times will be necessary for each cell line and experimental context.
Data Presentation
Due to the scarcity of published quantitative data specifically for this compound's effects on cultured cells, the following table includes data for a related derivative, 3-hydroxydeoxy-dihydroartemisinin, to provide a contextual reference for cytotoxicity. It is crucial to note that these values are not directly transferable to this compound and empirical determination of its IC50 is required.
Table 1: Cytotoxicity Data for a this compound Derivative
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Citation |
| 3-hydroxydeoxy-dihydroartemisinin | AC16 (Cardiomyocytes) | Not Specified | Not Specified | 24.915 ± 0.247 | [1] |
| This compound | AC16 (Cardiomyocytes) | Not Specified | Not Specified | > 100 | [1] |
Note: The high IC50 value for this compound in AC16 cells suggests low cytotoxicity in this specific cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to start with a wide range of concentrations (e.g., 1 to 200 µM).
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO2.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells using a flow cytometer within one hour.
Anti-Inflammatory Activity Assay (Cytokine Measurement)
This protocol assesses the potential of this compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Seed macrophage cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as LPS (e.g., 100 ng/mL), in the continued presence of this compound. Include appropriate controls (untreated, LPS only, this compound only).
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in cell culture.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
References
Application Notes and Protocols for the In Vivo Use of Deoxyartemisinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyartemisinin, a derivative of artemisinin (B1665778), is a sesquiterpene lactone that has garnered scientific interest for its potential therapeutic applications beyond its parent compound's renowned antimalarial properties. Unlike artemisinin, this compound lacks the endoperoxide bridge, which is crucial for antimalarial activity[1][2]. However, this structural modification unveils a distinct pharmacological profile, with preclinical studies indicating notable anti-inflammatory, anti-ulcer, and potential neuroprotective and anticancer activities.
These application notes provide a comprehensive guide for researchers interested in exploring the in vivo effects of this compound in animal models. The following sections detail experimental protocols, present quantitative data from published studies, and offer visualizations of experimental workflows and potential signaling pathways.
Pharmacokinetics of this compound
Understanding the pharmacokinetic profile of this compound is crucial for designing in vivo efficacy studies. A study in rats provided key insights into its oral bioavailability and other pharmacokinetic parameters compared to artemisinin.
Table 1: Pharmacokinetic Parameters of this compound in Rats [2]
| Parameter | This compound (Oral) | Artemisinin (Oral) |
| Bioavailability (F%) | 1.60 ± 0.317 | 12.2 ± 0.832 |
Data are presented as mean ± standard deviation.
The significantly lower oral bioavailability of this compound compared to artemisinin suggests that higher oral doses may be required to achieve therapeutic concentrations, or alternative routes of administration, such as intraperitoneal injection, should be considered for preclinical studies.
Anti-inflammatory and Antinociceptive Applications
This compound has demonstrated significant anti-inflammatory and pain-relieving effects in various animal models.
Quantitative Data Summary
Table 2: In Vivo Anti-inflammatory and Antinociceptive Efficacy of this compound [3]
| Animal Model | Parameter Measured | Treatment and Dose | % Reduction / Effect |
| Formalin Test (Mouse) | Neurogenic Pain | This compound | 56.55% |
| Formalin Test (Mouse) | Inflammatory Pain | This compound | 45.43% |
| Ear Edema (Mouse) | Edema | This compound | 33.64% |
| Cytokine Levels (Mouse) | TNF-α | This compound | 37.37% |
Experimental Protocols
This model is used to assess both neurogenic and inflammatory pain.
Protocol:
-
Animals: Male Swiss mice (20-25 g) are used.
-
Acclimatization: Animals are allowed to acclimate to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: this compound, dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally or intraperitoneally at the desired dose. A control group receives the vehicle alone.
-
Induction of Nociception: 30-60 minutes after drug administration, 20 µL of 2.5% formalin solution is injected into the subplantar region of the right hind paw.
-
Observation: Immediately after formalin injection, the mice are placed in an observation chamber. The time spent licking or biting the injected paw is recorded in two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: The total time spent licking or biting in each phase is calculated for each group. The percentage of inhibition of nociception is calculated relative to the vehicle-treated control group.
This model is used to evaluate acute anti-inflammatory activity.
Protocol:
-
Animals: Male Swiss mice (20-25 g) are used.
-
Drug Administration: this compound is administered orally or intraperitoneally. A positive control group may receive a standard anti-inflammatory drug like dexamethasone.
-
Induction of Edema: After 30-60 minutes, 20 µL of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as the control.
-
Sample Collection: After a specified time (e.g., 15-30 minutes), the mice are euthanized, and circular sections (e.g., 6 mm diameter) are taken from both ears and weighed.
-
Data Analysis: The difference in weight between the right and left ear punches is calculated as the edema weight. The percentage of inhibition of edema is calculated for the this compound-treated group compared to the vehicle-treated group.
Visualizing the Experimental Workflow
Anti-Ulcer Applications
This compound has shown promise as a gastroprotective agent.
Quantitative Data Summary
Table 3: In Vivo Anti-Ulcer Efficacy of this compound
| Animal Model | Parameter Measured | Treatment and Dose | % Reduction in Ulcer Index | Reference |
| Absolute Ethanol-Induced Ulcer (Rat) | Ulcer Index | This compound (200 mg/kg) | 76.5% | [4] |
Experimental Protocol: Ethanol-Induced Gastric Ulcer
This is a widely used model to screen for anti-ulcer drugs that act via cytoprotective mechanisms.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Fasting: Animals are fasted for 24 hours prior to the experiment but allowed free access to water.
-
Drug Administration: this compound, suspended in a suitable vehicle, is administered orally. Control groups receive the vehicle or a standard anti-ulcer drug (e.g., omeprazole).
-
Ulcer Induction: One hour after drug administration, 1 mL of absolute ethanol (B145695) is administered orally to each rat.
-
Evaluation: One hour after ethanol administration, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Scoring: The gastric mucosa is examined for ulcers. The ulcer index can be calculated based on the number and severity of lesions.
-
Data Analysis: The percentage of ulcer inhibition is calculated for the this compound-treated groups relative to the vehicle-treated control group.
Visualizing a Potential Mechanism of Action
Potential Anticancer and Neuroprotective Applications
While the primary in vivo evidence for this compound lies in its anti-inflammatory and anti-ulcer effects, its structural similarity to other artemisinin derivatives suggests potential applications in oncology and neuroprotection. It is important to note that robust in vivo data for this compound in these areas are currently limited, and the following protocols are suggested based on studies with related compounds like dihydroartemisinin (B1670584) (DHA).
Anticancer Activity (Proposed Experimental Model)
A xenograft model using human cancer cell lines in immunocompromised mice is a standard method to evaluate in vivo anticancer efficacy.
Proposed Protocol: Human Tumor Xenograft Model
-
Cell Culture: Grow a human cancer cell line of interest (e.g., glioblastoma, melanoma) in appropriate culture conditions.
-
Animals: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., intraperitoneally, daily) and a vehicle control.
-
Efficacy Measurement: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Neuroprotective Activity (Proposed Experimental Model)
Animal models of neurodegenerative diseases like Alzheimer's or Parkinson's can be used to assess the neuroprotective potential of this compound.
Proposed Protocol: LPS-Induced Neuroinflammation Model
-
Animals: C57BL/6 mice are commonly used.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal injection for a set number of days.
-
Induction of Neuroinflammation: Induce neuroinflammation by a single intraperitoneal injection of Lipopolysaccharide (LPS).
-
Behavioral Testing: After a recovery period, perform behavioral tests to assess cognitive function (e.g., Morris water maze for spatial memory) or motor function (e.g., rotarod test for motor coordination).
-
Biochemical and Histological Analysis: After behavioral testing, euthanize the animals and collect brain tissue. Analyze markers of inflammation (e.g., TNF-α, IL-1β), neuronal survival (e.g., Nissl staining), and specific disease-related proteins by immunohistochemistry or western blotting.
Visualizing a Potential Neuroprotective Signaling Cascade
Conclusion
This compound presents a compelling profile for in vivo investigation, particularly for its anti-inflammatory and anti-ulcer properties. The provided protocols and data serve as a foundation for researchers to design and execute robust preclinical studies. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in oncology and neuroprotection, where it remains a promising but less-studied compound compared to its artemisinin relatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinin and this compound isolated from Artemisia annua L. promote distinct antinociceptive and anti-inflammatory effects in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin increases temozolomide efficacy in glioma cells by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Deoxyartemisinin HPLC-MS Analytical Method
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Deoxyartemisinin is a metabolite of artemisinin (B1665778), a key antimalarial compound isolated from the plant Artemisia annua. Unlike artemisinin, this compound lacks the endoperoxide bridge essential for antimalarial activity but has been investigated for other potential pharmacological effects, such as anti-inflammatory and anti-ulcer activities.[1] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and for the quality control of artemisinin-based products, where it can be present as an impurity. This document provides detailed high-performance liquid chromatography-mass spectrometry (HPLC-MS) methods for the analysis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from validated HPLC-MS/MS and LC-HRMS methods for the determination of this compound in biological matrices.
Table 1: HPLC-MS/MS Method Validation Parameters for this compound in Rat Plasma [1]
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | |
| 2 ng/mL (Low QC) | 6.8% |
| 20 ng/mL (Medium QC) | 4.5% |
| 400 ng/mL (High QC) | 3.2% |
| Inter-day Precision (%RSD) | |
| 2 ng/mL (Low QC) | 8.1% |
| 20 ng/mL (Medium QC) | 5.3% |
| 400 ng/mL (High QC) | 4.7% |
| Accuracy (%RE) | |
| 2 ng/mL (Low QC) | -3.5% |
| 20 ng/mL (Medium QC) | 1.2% |
| 400 ng/mL (High QC) | -0.8% |
| Recovery | 85.8% - 92.7% |
| Matrix Effect | 87.3% - 94.4% |
Table 2: LC-HRMS Method Validation Parameters for this compound (D-ART) in Rat Blood [2]
| Parameter | Value |
| Linearity Range | 18.8 - 751.9 nM |
| Specificity | No interference observed |
| Precision (%RSD) | |
| Intra-day | < 15% |
| Inter-day | < 15% |
| Accuracy (%RE) | |
| Intra-day | Within ±15% |
| Inter-day | Within ±15% |
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis of this compound in Plasma
This protocol is based on a validated method for the quantification of this compound in rat plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., terfenadine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. HPLC Conditions
-
LC System: Agilent 1260 Infinity HPLC or equivalent.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-4 min: 30% - 95% B
-
4-6 min: 95% B
-
6-6.1 min: 95% - 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
3. Mass Spectrometry Conditions
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Declustering Potential (DP): 105 V for this compound.[1]
-
Collision Energy (CE): Optimization required, but a starting point can be inferred from similar compounds.
Protocol 2: Extraction of this compound from Artemisia annua Plant Material
This is a general protocol for the extraction of artemisinin and related compounds from plant material, which can be adapted for this compound analysis.
1. Extraction
-
Weigh 1 g of dried, powdered Artemisia annua leaves into a flask.
-
Add 10 mL of a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
Extract using ultrasonication for 30 minutes at room temperature.
-
Filter the extract through a 0.45 µm syringe filter.
-
The filtrate can be diluted with the mobile phase for HPLC-MS analysis.
Visualizations
Experimental Workflow
Caption: HPLC-MS/MS experimental workflow for this compound quantification.
Metabolic Pathway
Caption: Metabolic conversion of artemisinin to this compound.
References
Application Notes and Protocols for the Quantification of Deoxyartemisinin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyartemisinin is a metabolite of the potent antimalarial drug artemisinin (B1665778) and its derivatives, such as dihydroartemisinin (B1670584) (DHA).[1][2] Unlike its parent compounds, this compound lacks the endoperoxide bridge crucial for antimalarial activity but exhibits other pharmacological properties, including anti-inflammatory and antiulcer effects.[1][2] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, understanding the metabolism of artemisinin-based drugs, and exploring its potential therapeutic applications.
This document provides detailed methodologies for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for the analysis of artemisinin and its derivatives in biological fluids.[3]
Challenges in Quantification
The quantification of artemisinin and its derivatives, including this compound, presents several challenges:
-
Chemical Instability : Dihydroartemisinin (DHA), the precursor to this compound, is chemically unstable, particularly in biological samples containing iron, which can degrade the molecule.[4][5][6]
-
Lack of Chromophores : These compounds lack strong UV or fluorescent chromophores, making detection by conventional HPLC methods challenging.[3]
-
Low Concentrations : In vivo, these compounds are often present at low concentrations, requiring highly sensitive analytical methods.
Sample Preparation Techniques
The choice of sample preparation is critical for accurate and reproducible results. The following are common techniques for extracting this compound from biological samples.
Liquid-Liquid Extraction (LLE)
A widely used method for the extraction of artemisinin and its derivatives from plasma.
Protocol:
-
To 500 µL of plasma sample, add an appropriate volume of internal standard (IS) solution.
-
Add 1 mL of an extraction solvent mixture of dichloromethane (B109758) and tert-methyl butyl ether (8:2 v/v).[4][7]
-
Vortex the mixture vigorously for 5 minutes.[4]
-
Centrifuge the sample to separate the organic and aqueous layers.[4]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis.[4][7]
Solid-Phase Extraction (SPE)
SPE offers high selectivity and produces cleaner extracts, which is beneficial for sensitive LC-MS/MS analysis.[4]
Protocol:
-
Sample Pre-treatment : To 50 µL of a whole blood sample, add 50 µL of the IS solution. For samples from malaria patients, it is advisable to use an IS solution containing 1% hydrogen peroxide to prevent the degradation of DHA.[4]
-
SPE Plate Conditioning : Condition the wells of an Oasis HLB µElution plate by adding and passing through 200 µL of methanol (B129727) followed by 200 µL of water under a gentle vacuum.[4]
-
Sample Loading : Load the pre-treated sample mixture into the conditioned wells and allow it to drain slowly under a mild vacuum.[4]
-
Washing : Wash the wells with 200 µL of water, followed by 200 µL of 5% acetonitrile (B52724) in water. Ensure the wells are dry after each wash step.[4]
-
Elution : Place a collection plate under the SPE plate. Elute the analytes by adding two aliquots of 25 µL of the elution solvent (acetonitrile-methyl acetate, 9:1 v/v).[4]
-
Analysis : Inject an aliquot (e.g., 10 µL) of the combined eluent directly into the LC-MS/MS system.[4]
Protein Precipitation (PPT)
A rapid and simple method suitable for high-throughput analysis.[4]
Protocol:
-
Pipette 100 µL of whole blood into a microcentrifuge tube.[4]
-
Add an appropriate volume of the IS solution.[4]
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture vigorously for 1 minute.[4]
-
Centrifuge at 10,000 g for 1 minute to pellet the precipitated proteins.[4]
-
Carefully collect the clear supernatant for analysis.[4]
Analytical Method: LC-MS/MS
LC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity and selectivity.
Chromatographic Conditions
-
Column : A reversed-phase C18 column, such as the Agilent Zorbax XDB C18 (50 mm × 2.1 mm, 3.5 μm), is commonly used.[1][2]
-
Mobile Phase : A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).[1][2] The elution is often performed under isocratic or gradient conditions.
-
Flow Rate : A flow rate of 0.50 mL/min is often employed.[1][2]
Mass Spectrometric Conditions
-
Ionization : Positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[8][9]
-
Detection : The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of this compound and related compounds in biological samples.
Table 1: LC-MS/MS Method Parameters for this compound in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 1.00–1000 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [1][2] |
| Accuracy | 97.0 to 106.4% | [2] |
| Precision (RSD) | < 12% | [2] |
| Recovery | 85.8 to 92.7% | [1][2] |
| Matrix Effect | 87.3 to 94.4% | [1][2] |
Table 2: Stability of this compound in Rat Plasma
| Storage Condition | Stability | Reference |
| Room Temperature (2 hours) | Stable | [1][2] |
| Autosampler (4 °C for 24 hours) | Stable | [1][2] |
| Three Freeze/Thaw Cycles | Stable | [1][2] |
| Long-term (-80 °C for 30 days) | Stable | [1][2] |
Experimental Workflows and Signaling Pathways
Metabolic Pathway of Artemisinin
Artemisinin is metabolized in vivo to dihydroartemisinin (DHA), which is then further converted to this compound.
Caption: Metabolic conversion of Artemisinin to this compound.
General Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample.
Caption: Workflow for this compound quantification.
Conclusion
The accurate quantification of this compound in biological samples is achievable through robust sample preparation techniques coupled with sensitive LC-MS/MS analysis. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with artemisinin and its derivatives. Careful consideration of the inherent instability of the parent compounds is crucial for obtaining reliable results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 8. cellbiopharm.com [cellbiopharm.com]
- 9. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for the determination of artemether and its metabolite dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Deoxyartemisinin in Cell-Based Assays
Introduction
Deoxyartemisinin is a synthetic derivative of artemisinin (B1665778), a sesquiterpene lactone renowned for its potent antimalarial properties and emerging anticancer activities. The defining structural feature of artemisinin and its active derivatives (e.g., Dihydroartemisinin - DHA) is the 1,2,4-trioxane (B1259687) ring, which contains an endoperoxide bridge essential for its biological effects.[1][2][3] this compound is structurally identical to artemisinin except for the critical absence of this endoperoxide bridge, where one of the peroxide oxygens is replaced by a carbon atom.[1][4]
This structural modification renders this compound largely biologically inactive.[5][6][7][8] Consequently, its primary application in research is not as a therapeutic agent but as an indispensable negative control. By comparing the cellular effects of an active artemisinin compound to the lack of effects from this compound, researchers can definitively attribute the observed biological activity—such as cytotoxicity, ROS production, or apoptosis—to the presence and action of the endoperoxide bridge.[6][9]
These application notes provide detailed protocols for key cell-based assays where this compound is used to validate the mechanism of action of pharmacologically active artemisinin derivatives.
Mechanism of Action: The Role of the Endoperoxide Bridge
The cytotoxicity of artemisinin and its derivatives is primarily initiated by the cleavage of the endoperoxide bridge, a reaction catalyzed by intracellular ferrous iron (Fe²⁺), which is often more abundant in cancer cells and malaria parasites.[10][11] This cleavage generates highly reactive oxygen species (ROS) and carbon-centered free radicals.[1][10] The resulting oxidative stress damages a wide array of biological macromolecules, leading to mitochondrial dysfunction, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[10][11][12][13]
Since this compound lacks the endoperoxide bridge, it cannot be activated by iron to produce these cytotoxic radicals, thus serving as an ideal control to confirm this mechanism.[6][8][9]
Data Presentation: this compound as a Negative Control
The following table summarizes experimental findings demonstrating the inert nature of this compound in key biological assays compared to its active counterpart, artemisinin.
| Assay Type | Compound | Concentration | Cell/System Type | Observed Effect | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | This compound | 8 µM | Isolated Malarial Mitochondria | No depolarization / No loss of membrane potential | [4][6] |
| Artemisinin | 100 nM | Isolated Malarial Mitochondria | Significant depolarization / Loss of membrane potential | [4][6] | |
| Reactive Oxygen Species (ROS) Production | This compound | Not Specified | Isolated Malarial Mitochondria | No effect on ROS production | [6][8] |
| Artemisinin | Not Specified | Isolated Malarial Mitochondria | Dramatic increase in ROS production | [6][8] | |
| Enzyme Inhibition (PfATP6 / SERCA) | This compound | Not Specified | Xenopus laevis oocytes expressing PfATP6 | No inhibitory effect | [3][5] |
| Artemisinin | Not Specified | Xenopus laevis oocytes expressing PfATP6 | Irreversible inhibition | [3][5] | |
| Cytotoxicity | This compound Dimer | Not Specified | Cancer Cell Lines | Inactive in cytotoxicity assays | [9] |
| Artemisinin Dimer | Not Specified | Cancer Cell Lines | Potent cytotoxic activity | [9] |
Experimental Protocols
The following are detailed protocols for standard cell-based assays. In each experiment, this compound should be run in parallel with the active artemisinin compound and a vehicle control (e.g., DMSO) at identical concentrations to validate that the observed effects are dependent on the endoperoxide bridge.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[14][15]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound and active artemisinin compound (e.g., DHA), dissolved in DMSO to create stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the active artemisinin compound in culture medium. The final DMSO concentration should be consistent and non-toxic (typically <0.5%).
-
Remove the seeding medium and add 100 µL of medium containing the desired concentrations of test compounds. Include wells for "vehicle control" (medium with DMSO) and "no-cell blank" (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, add 10 µL of MTT solution (5 mg/mL) to each well.[14]
-
Incubate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the "no-cell blank" from all other readings. Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Intracellular ROS Detection (DCFH-DA Assay)
This assay quantifies intracellular ROS levels. The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is cell-permeable. Inside the cell, it is deacetylated by esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[16][17]
Materials:
-
Cells of interest seeded in a 96-well black, clear-bottom plate
-
This compound and active artemisinin compound
-
DCFH-DA probe (stock solution in DMSO)
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound, the active compound, vehicle control, and a positive control (e.g., H₂O₂) for the desired time.
-
Probe Loading: After treatment, remove the medium and wash the cells gently with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 5-10 µM) in pre-warmed serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.[17]
-
Data Acquisition: Wash the cells twice with warm PBS to remove any unloaded probe. Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~530 nm).
-
Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assessment (JC-1 Assay)
This assay uses the lipophilic cationic dye JC-1 to measure mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[13] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[13]
Materials:
-
Cells seeded in a 96-well black, clear-bottom plate
-
This compound and active artemisinin compound
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the previous protocols for the desired duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: After treatment, remove the medium.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions and add it to each well.
-
Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells with the provided assay buffer.
-
Data Acquisition: Add 100 µL of assay buffer to each well. Measure fluorescence using a microplate reader at two settings:
-
JC-1 Aggregates (Red): Excitation ~525 nm, Emission ~590 nm
-
JC-1 Monomers (Green): Excitation ~490 nm, Emission ~530 nm
-
-
Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential.
Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but penetrates late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells seeded in 6-well plates
-
This compound and active artemisinin compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with compounds for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the plate with PBS and detach the adherent cells using Trypsin-EDTA. Combine these with the cells in the centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 100 µL of the 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
References
- 1. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two distinct and competitive pathways confer the cellcidal actions of artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Artemisinin Directly Targets Malarial Mitochondria through Its Specific Mitochondrial Activation | PLOS One [journals.plos.org]
- 5. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin Directly Targets Malarial Mitochondria through Its Specific Mitochondrial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.plos.org [journals.plos.org]
- 9. Artemisinin dimer anti-cancer activity correlates with heme-catalyzed ROS generation and ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. mdpi.com [mdpi.com]
- 17. Artemisinin attenuated oxidative stress and apoptosis by inhibiting autophagy in MPP+-treated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deoxyartemisinin in Anti-inflammatory Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxyartemisinin, a derivative of the well-known antimalarial compound artemisinin (B1665778), has garnered significant interest for its potential therapeutic applications beyond malaria, particularly in the realm of inflammation.[1] Like other artemisinin derivatives, its biological activities are often attributed to the endoperoxide bridge within its sesquiterpene lactone structure.[2][3] Emerging evidence highlights its role as a modulator of key inflammatory signaling pathways, making it a valuable compound for investigation in various inflammatory disease models. Dihydroartemisinin (DHA), the active metabolite of artemisinin and a closely related analogue, has been more extensively studied and provides significant insights into the anti-inflammatory mechanisms shared among this class of compounds.[4][5][6] This document provides a comprehensive overview of the application of this compound and its analogues in anti-inflammatory research, detailing its mechanisms of action, relevant experimental protocols, and key quantitative data.
Mechanism of Action
This compound and its derivatives exert their anti-inflammatory effects by modulating a network of intracellular signaling pathways that are critical for the inflammatory response. The primary mechanisms involve the inhibition of pro-inflammatory transcription factors, suppression of inflammasome activation, and activation of cytoprotective pathways.
1. Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8] Artemisinin and its derivatives, including DHA, have been shown to potently inhibit this pathway.[2][9] The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] This action blocks the nuclear translocation of the active NF-κB p65 subunit, thereby suppressing the expression of target genes like TNF-α, IL-1β, and IL-6.[2][4][8]
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin attenuates lipopolysaccharide-induced acute lung injury in mice by suppressing NF-κB signaling in an Nrf2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroartemisinin ameliorates LPS-induced neuroinflammation by inhibiting the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Immunoregulatory Functions of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deoxyartemisinin as a Chemical Probe for Target Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxyartemisinin, a derivative of the potent antimalarial compound artemisinin (B1665778), lacks the endoperoxide bridge crucial for the primary mode of action of its parent compound. This structural modification makes this compound an excellent negative control in studies investigating the endoperoxide-dependent activity of artemisinin. However, its utility extends beyond that of a mere control. When functionalized with a reporter tag, such as an alkyne or a photoaffinity label, this compound can be employed as a chemical probe to investigate non-covalent protein interactions and to identify potential off-targets or alternative binding partners of the artemisinin scaffold. This document provides detailed application notes and protocols for the use of this compound-based chemical probes in target identification studies.
Data Presentation
The direct identification of protein targets for this compound is not as extensively documented as for artemisinin and its reactive analogs. However, studies using artemisinin-based probes have identified numerous protein targets in Plasmodium falciparum and human cancer cells. These targets are often involved in essential cellular processes. It is hypothesized that this compound probes may interact with a subset of these or other proteins through non-covalent mechanisms.
Table 1: Representative Protein Classes Targeted by Artemisinin-Based Probes in P. falciparum
| Protein Class | Examples of Identified Proteins | Putative Function | Reference |
| Glycolysis | Pyruvate kinase, Enolase, GAPDH | Energy Metabolism | [1][2] |
| Hemoglobin Degradation | Falcipain-2, Plasmepsin II | Nutrient Acquisition | [2][3] |
| Antioxidant Defense | Thioredoxin reductase, Peroxiredoxin | Redox Homeostasis | [2] |
| Protein Synthesis | Elongation factor 1-alpha, Ribosomal proteins | Translation | [2][4] |
| Proteasome Machinery | 26S proteasome subunits | Protein Degradation | [4] |
Note: This table represents targets identified using reactive artemisinin probes. Studies with this compound probes are required to confirm direct, non-covalent interactions.
Experimental Protocols
Protocol 1: Affinity-Based Protein Profiling using Alkyne-Functionalized this compound
This protocol outlines the use of an alkyne-tagged this compound probe to pull down interacting proteins from cell lysates, followed by identification using mass spectrometry.
Materials:
-
Alkyne-functionalized this compound probe
-
Cells or tissues of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide
-
Copper(I) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)
-
Reagents for SDS-PAGE and mass spectrometry
Procedure:
-
Cell Lysis: Harvest and wash cells. Lyse the cells in a suitable lysis buffer on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Probe Incubation: Treat the cell lysate with the alkyne-deoxyartemisinin probe at a predetermined concentration (e.g., 1-10 µM) for 1-2 hours at 4°C with gentle rotation. Include a vehicle control (e.g., DMSO).
-
Click Chemistry: To conjugate the probe-bound proteins to biotin, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Add biotin-azide, CuSO4, TCEP, and TBTA to the lysate and incubate for 1 hour at room temperature.
-
Affinity Purification:
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.[5]
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads by heating in elution buffer at 95°C for 10 minutes.
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Identify the proteins by searching the MS/MS data against a relevant protein database.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to validate the interaction of a compound with its target in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.[7][8][9][10]
Materials:
-
This compound
-
Intact cells
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents for Western blotting or mass spectrometry
Procedure:
-
Compound Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at different temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis:
-
Western Blotting (for specific target validation): Collect the supernatant containing the soluble proteins. Quantify the protein concentration and analyze the abundance of the target protein by Western blotting. Increased thermal stability in the presence of this compound will result in more protein remaining in the soluble fraction at higher temperatures.
-
Mass Spectrometry (for proteome-wide analysis): Prepare the soluble protein fractions for proteomic analysis. This involves protein digestion, peptide labeling (e.g., with tandem mass tags), and LC-MS/MS analysis to identify and quantify proteins that are stabilized or destabilized by this compound across the proteome.[7][8]
-
Visualizations
Caption: Workflow for identifying protein targets of this compound.
Caption: Logical steps in this compound target deconvolution.
References
- 1. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinin activity-based probes identify multiple molecular targets within the asexual stage of the malaria parasites Plasmodium falciparum 3D7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinin activity-based probes identify multiple molecular targets within the asexual stage of the malaria parasites Plasmodium falciparum 3D7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Photoaffinity probe‐based antimalarial target identification of artemisinin in the intraerythrocytic developmental cycle of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Deoxyartemisinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyartemisinin, a derivative of the potent anti-malarial compound artemisinin (B1665778), has garnered significant interest for its potential as an anticancer agent.[1] Like other artemisinin analogs, its cytotoxic effects are believed to be mediated through the iron-dependent cleavage of its endoperoxide bridge, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.[2][3] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, focusing on the MTT assay for cell viability and flow cytometry-based apoptosis detection.
Data Presentation: In Vitro Cytotoxicity of Artemisinin Derivatives
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Artemisinin | P815 | Murine Mastocytoma | 72 | ~12 |
| Artemisinin | BSR | Hamster Kidney Adenocarcinoma | 72 | ~52 |
| Dihydroartemisinin | MCF-7 | Breast Cancer | 24 | 129.1 |
| Dihydroartemisinin | MDA-MB-231 | Breast Cancer | 24 | 62.95 |
| Dihydroartemisinin | PC9 | Lung Cancer | 48 | 19.68 |
| Dihydroartemisinin | NCI-H1975 | Lung Cancer | 48 | 7.08 |
| Artesunate | A549 | Lung Cancer | Not Specified | ~28.8 µg/mL |
| This compound | AC16 | Human Cardiomyocyte | Not Specified | >100[5] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and wells with vehicle (DMSO) as a solvent control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value using a suitable software package.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Mandatory Visualizations
References
- 1. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derivatives from photooxygenation of anhydrodeoxydihydroartemisinin and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effect of Artemisinin Against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodology for Assessing Deoxyartemisinin's Effect on Cytokine Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyartemisinin, a derivative of artemisinin, is a compound of significant interest for its potential immunomodulatory and anti-inflammatory properties. Assessing its impact on cytokine production is crucial for understanding its mechanism of action and therapeutic potential. This document provides detailed methodologies and protocols for evaluating the effect of this compound on cytokine production in an in-vitro setting. The primary focus is on the use of enzyme-linked immunosorbent assay (ELISA) and multiplex bead-based assays for quantifying cytokine levels, and the investigation of the underlying NF-κB and JAK-STAT signaling pathways.
Data Presentation
The following table summarizes the reported effects of this compound on the production of key pro-inflammatory cytokines. This data provides a quantitative overview of its inhibitory potential.
Table 1: Effect of this compound on Cytokine Production
| Cytokine | Cell Type | Stimulant | This compound Concentration | % Inhibition (relative to stimulated control) | Reference |
| TNF-α | Animal Model | Croton oil-induced ear edema | Not Specified | 37.37% | [1] |
| IL-1β | Animal Model | Croton oil-induced ear edema | Not Specified | Not significant | [1] |
| IL-6 | Animal Model | Croton oil-induced ear edema | Not Specified | Not significant | [1] |
Note: Further dose-response studies are recommended to fully characterize the inhibitory profile of this compound on a wider range of cytokines.
Experimental Protocols
Protocol 1: In-Vitro Assessment of Cytokine Production using ELISA
This protocol details the steps for treating a macrophage cell line (e.g., RAW 264.7) with this compound, stimulating cytokine production with lipopolysaccharide (LPS), and quantifying the levels of a specific cytokine (e.g., TNF-α) in the cell culture supernatant using a sandwich ELISA.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., mouse TNF-α)
-
96-well microplate reader
-
Sterile cell culture plates (96-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in complete medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Incubate for 24 hours to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with solvent only).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Cell Stimulation:
-
Prepare a solution of LPS in complete medium at a concentration known to induce a robust cytokine response (e.g., 1 µg/mL).
-
Add 10 µL of the LPS solution to each well (except for the unstimulated control wells).
-
Incubate the plate for a predetermined time, optimal for the specific cytokine production (e.g., 6-24 hours for TNF-α).
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification by ELISA:
-
Perform the ELISA according to the manufacturer's protocol. Briefly:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.
-
Protocol 2: Multiplex Cytokine Assay
For a broader analysis of this compound's effects, a multiplex bead-based immunoassay (e.g., Luminex) can be used to simultaneously measure multiple cytokines in a single sample.
Materials:
-
Cell culture supernatants (prepared as in Protocol 1)
-
Multiplex cytokine assay kit (select a panel relevant to inflammation, e.g., TNF-α, IL-1β, IL-6, IL-10, IL-12)
-
Luminex instrument or a compatible flow cytometer
-
Assay-specific software for data acquisition and analysis
Procedure:
-
Follow the manufacturer's instructions for the specific multiplex kit. A general workflow is as follows:
-
Prepare the antibody-coupled beads.
-
Add the cell culture supernatants and standards to the wells containing the beads.
-
Incubate to allow the cytokines to bind to the beads.
-
Add the biotinylated detection antibodies.
-
Add streptavidin-phycoerythrin (SAPE).
-
Resuspend the beads in sheath fluid.
-
Acquire the data on the Luminex instrument.
-
-
Data Analysis:
-
The instrument's software will generate a standard curve for each cytokine.
-
The concentration of each cytokine in the samples will be automatically calculated.
-
Analyze the data to determine the inhibitory profile of this compound across the panel of cytokines.
-
Protocol 3: Western Blot for NF-κB and JAK-STAT Pathway Analysis
This protocol describes how to assess the effect of this compound on the activation of key proteins in the NF-κB (p65 nuclear translocation, IKK phosphorylation) and JAK-STAT (JAK2 and STAT3 phosphorylation) signaling pathways.
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKKα/β, anti-IKKβ, anti-p-p65, anti-p65, anti-Lamin B1, anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat RAW 264.7 cells with this compound and LPS as described in Protocol 1.
-
For whole-cell lysates, wash the cells with cold PBS and lyse them with lysis buffer.
-
For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of phosphorylated proteins to their total protein counterparts.
-
Normalize the expression of nuclear proteins to a nuclear loading control (e.g., Lamin B1) and cytoplasmic proteins to a cytoplasmic loading control (e.g., β-actin).
-
Compare the levels of protein activation in this compound-treated cells to the LPS-stimulated vehicle control.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the putative mechanisms by which this compound may inhibit cytokine production.
Caption: this compound's inhibition of the NF-κB pathway.
Caption: this compound's inhibition of the JAK-STAT pathway.
Experimental Workflow
Caption: Overall experimental workflow.
References
Deoxyartemisinin Administration for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of deoxyartemisinin in preclinical in vivo studies. This document includes a summary of pharmacokinetic data, detailed experimental protocols for common administration routes, and a discussion of the compound's formulation.
Introduction
This compound is a derivative of artemisinin (B1665778), lacking the endoperoxide bridge crucial for the antimalarial activity of its parent compound.[1][2][3] However, this compound has demonstrated other pharmacological activities, including anti-inflammatory and antiulcer effects.[1][2][4] As a metabolite of artemisinin, understanding its in vivo behavior is critical for evaluating the overall therapeutic and toxicological profile of artemisinin-based therapies.[1][2][5] This document outlines protocols for oral and intravenous administration of this compound in rodent models, based on published pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound from in vivo studies in rats and mice. These data are essential for designing experiments and interpreting results.
Table 1: Pharmacokinetic Parameters of this compound in Rats following a Single Administration [1]
| Parameter | Intravenous (5 mg/kg) | Oral (100 mg/kg) |
| C₀/Cₘₐₓ (ng/mL) | 1069 ± 173 | 62.4 ± 31.3 |
| Tₘₐₓ (h) | - | 0.390 ± 0.188 |
| t₁/₂ (h) | 1.12 ± 0.16 | 1.35 |
| AUC₀₋ₜ (h·ng/mL) | 219 ± 46.1 | 148 ± 37.5 |
| AUC₀₋∞ (h·ng/mL) | 222 ± 47.1 | 151 ± 37.8 |
| Vz (L/kg) | 48.3 ± 8.00 | - |
| CL (mL/min/kg) | 385 ± 74.5 | - |
| Oral Bioavailability (F %) | - | 1.60 ± 0.317 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of this compound (as a metabolite of Artemisinin) in Healthy vs. P. chabaudi-Infected Mice following Oral Gavage of A. annua Dried Leaves (100 mg/kg Artemisinin equivalent) [6][7]
| Parameter | Healthy Mice | P. chabaudi-Infected Mice |
| Metabolism to this compound | Biphasic, initial dip in artemisinin levels at 15-30 min attributed to conversion. | Suppressed over the period of observation. |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo studies.
Protocol 1: Oral Administration (Gavage) in Rodents
This protocol is designed for the oral delivery of this compound to study its pharmacokinetics and efficacy.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) in water)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Stir plate and stir bar
-
pH meter
-
Animal gavage needles (appropriate size for the animal model)
-
Syringes
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the body weight of the animals.
-
Vehicle Preparation: Prepare the 0.5% CMC-Na solution by slowly adding the CMC-Na powder to water while stirring continuously until fully dissolved.
-
This compound Suspension:
-
Weigh the calculated amount of this compound.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.
-
Ensure the suspension is homogenous. Use a stir plate for continuous mixing.
-
-
Animal Dosing:
-
Accurately weigh each animal before dosing.
-
Calculate the exact volume of the this compound suspension to be administered to each animal.
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus and deliver the suspension into the stomach.
-
Observe the animal for a short period after administration to ensure no adverse effects.
-
Experimental Workflow for Oral Administration:
Caption: Workflow for oral administration of this compound.
Protocol 2: Intravenous (IV) Administration in Rodents
This protocol describes the intravenous administration of this compound, typically used for determining absolute bioavailability and studying rapid-onset effects.
Materials:
-
This compound
-
Solvent system (e.g., a mixture of ethanol, propylene (B89431) glycol, and saline. A common ratio is 1:4:5)
-
Sterile filters (0.22 µm)
-
Analytical balance
-
Vortex mixer
-
Animal restrainer
-
Syringes and needles (appropriate gauge for the target vein, e.g., 27-30G for tail vein)
-
Heat lamp or warming pad (optional, for vasodilation)
Procedure:
-
Dose Calculation: Calculate the required amount of this compound for the desired dose (e.g., 5 mg/kg).
-
Solution Preparation:
-
Weigh the calculated amount of this compound.
-
Dissolve the this compound in the organic solvent component first (e.g., ethanol).
-
Add the propylene glycol and mix thoroughly.
-
Slowly add the saline while vortexing to achieve the final concentration.
-
Ensure the final solution is clear and free of precipitates.
-
-
Sterilization:
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
-
Animal Dosing:
-
Accurately weigh each animal.
-
Calculate the injection volume.
-
Place the animal in a restrainer, exposing the tail.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Disinfect the injection site.
-
Carefully insert the needle into a lateral tail vein and slowly inject the this compound solution.
-
Apply gentle pressure to the injection site after withdrawing the needle.
-
Monitor the animal for any immediate adverse reactions.
-
Experimental Workflow for Intravenous Administration:
Caption: Workflow for intravenous administration of this compound.
Signaling Pathways
This compound is primarily studied as a metabolite of artemisinin.[2][5] The metabolism of artemisinin to this compound is mainly mediated by cytochrome P450 enzymes, particularly CYP2B6 and to a lesser extent, CYP3A4.[5] this compound itself is considered inactive against malaria due to the absence of the endoperoxide bridge.[5] While specific signaling pathways for this compound's anti-inflammatory or other activities are not extensively detailed in the provided search results, the initial metabolic conversion from artemisinin is a key step.
Metabolism of Artemisinin to this compound:
Caption: Metabolic conversion of artemisinin to this compound.
References
- 1. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Pharmacokinetics of artemisinin delivered by oral consumption of Artemisia annua dried leaves in healthy vs. Plasmodium chabaudi-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of artemisinin delivered by oral consumption of Artemisia annua dried leaves in healthy vs. Plasmodium chabaudi-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Deoxyartemisinin Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyartemisinin, a derivative of artemisinin (B1665778), is a sesquiterpene lactone that lacks the endoperoxide bridge characteristic of its parent compound. While this structural modification reduces its antimalarial activity, this compound has garnered interest for its potential anti-inflammatory and anti-ulcer properties.[1] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of stock solutions. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions to ensure experimental consistency and integrity.
Data Presentation
The following tables summarize the key quantitative data for preparing this compound stock solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 80 mg/mL[1][2] | High-purity, anhydrous DMSO is recommended to minimize degradation. |
| Ethanol | Soluble | While a precise solubility value is not readily available, it is soluble. It is advisable to perform a solubility test for high concentrations. |
| Water | Poorly soluble[2] | Not recommended as a primary solvent for stock solutions. |
Table 2: Recommended Stock Solution Parameters and Storage
| Parameter | Recommendation | Rationale |
| Primary Solvents | High-purity, anhydrous DMSO or Ethanol | Ensures complete dissolution and minimizes solvent-induced degradation. |
| Typical Stock Concentration | 10-50 mM in DMSO or Ethanol | Provides a concentrated stock that can be easily diluted to a wide range of working concentrations while keeping the final solvent concentration low. |
| Storage Temperature | -20°C to -80°C[1] | Minimizes degradation and maintains the stability of the compound over time. -80°C is preferred for long-term storage.[1] |
| Storage Duration | Stable for at least 30 days at -80°C in DMSO[1] | For longer periods, it is advisable to re-qualify the stock solution. |
| Aliquoting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles which can lead to degradation. |
| Light Protection | Store in amber or light-protected vials | Protects the compound from potential photodegradation. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound: 266.35 g/mol
-
For a 50 mM stock solution in 1 mL (0.001 L):
-
Mass (g) = 0.050 mol/L * 0.001 L * 266.35 g/mol = 0.0133 g = 13.3 mg
-
-
-
Weighing:
-
Accurately weigh 13.3 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentration:
-
For example, to prepare a working solution with a final concentration of 50 µM in 10 mL of cell culture medium.
-
-
Calculate the volume of stock solution needed:
-
Using the formula M1V1 = M2V2:
-
(50 mM) * V1 = (0.050 mM) * (10 mL)
-
V1 = (0.050 mM * 10 mL) / 50 mM = 0.01 mL = 10 µL
-
-
-
Dilution:
-
Aseptically add 10 µL of the 50 mM this compound stock solution to 9.99 mL of pre-warmed cell culture medium.
-
For lower final concentrations, it is recommended to perform serial dilutions to ensure accuracy.
-
-
Mixing and Application:
-
Gently mix the working solution by pipetting up and down or by inverting the tube.
-
Add the freshly prepared working solution to your cell cultures immediately.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. Prepare a control solution containing the same final concentration of DMSO as the this compound-treated samples (in this example, 0.1% DMSO).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathways
This compound and other artemisinin derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.
Inhibition of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
Caption: Modulation of the MAPK signaling pathway.
References
Application Notes and Protocols: Utilizing Deoxyartemisinin in the Study of Non-Peroxidic Artemisinin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin (B1665778) and its derivatives are a class of potent antimalarial drugs, with a growing body of evidence supporting their anticancer activities.[1] The therapeutic efficacy of these compounds is widely attributed to the endoperoxide bridge within their sesquiterpene lactone structure.[1] This endoperoxide moiety reacts with intracellular iron, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage and apoptosis.[2]
To investigate the biological activities of new artemisinin analogs and to elucidate their mechanisms of action, it is crucial to have a proper negative control that lacks the key pharmacophoric group. Deoxyartemisinin, a derivative of artemisinin that lacks the endoperoxide bridge, serves as an ideal candidate for this purpose.[1] As it is structurally similar to artemisinin but devoid of the peroxide group, any significant difference in biological activity between an artemisinin analog and this compound can be attributed to the presence and function of the endoperoxide bridge. These application notes provide detailed protocols for utilizing this compound as a negative control in the study of non-peroxidic artemisinin analogs, focusing on anticancer and antimalarial research.
Data Presentation
The following tables summarize the comparative cytotoxic and antimalarial activities of artemisinin derivatives and this compound, highlighting the critical role of the endoperoxide bridge.
Table 1: Comparative in vitro Cytotoxicity of Artemisinin Derivatives and this compound against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Artemisinin | P815 | Murine Mastocytoma | 12 | [3] |
| Artemisinin | BSR | Hamster Kidney Adenocarcinoma | 52 | [3] |
| Dihydroartemisinin (B1670584) (DHA) | SW 948 | Colon Cancer | ~50 (at 48h) | [4] |
| This compound | - | - | Inactive | [1] |
Note: this compound is consistently reported as biologically inactive in anticancer assays due to the absence of the endoperoxide bridge. Specific IC50 values are often not determined as they fall outside the effective range of concentrations used for active analogs.
Table 2: Comparative in vitro Antimalarial Activity of Artemisinin Derivatives and this compound against Plasmodium falciparum
| Compound | Strain | IC50 (nM) | Reference |
| Artemisinin | 3D7 | 6.8 - 43.1 | [5] |
| Dihydroartemisinin (DHA) | - | 0.3 x 10⁻⁸ M (P. berghei) | [6] |
| 10-Deoxyartemisinin | 3D7 | 6 | [7] |
| This compound | - | No activity | [1] |
Note: 10-Deoxyartemisinin is a distinct compound from this compound and retains the endoperoxide bridge, thus showing antimalarial activity. This compound, lacking this bridge, is inactive.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the biological activity of non-peroxidic artemisinin analogs, using this compound as a crucial negative control.
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol determines the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test artemisinin analog
-
This compound (as a negative control)
-
Artemisinin or Dihydroartemisinin (as a positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test analog, this compound, and the positive control in DMSO. Serially dilute the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO-containing medium) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth). A significant difference in IC50 between the test analog and this compound indicates the activity is likely dependent on the peroxide bridge.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test artemisinin analog
-
This compound
-
Positive control (e.g., Dihydroartemisinin)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test analog, this compound, and a positive control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The results will show the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A significant increase in the apoptotic population for the test analog compared to the this compound-treated cells suggests the induction of apoptosis is linked to the peroxide functionality.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test artemisinin analog
-
This compound
-
Positive control
-
6-well plates
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compounds as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant cell cycle arrest at a specific phase for the test analog compared to this compound indicates a peroxide-dependent effect on cell cycle progression.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating non-peroxidic artemisinin analogs.
Caption: Artemisinin-induced intrinsic apoptosis pathway.
Caption: Artemisinin-induced cell cycle arrest pathway.
References
- 1. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]
- 3. DSpace [repository.uksw.edu]
- 4. Dihydroartemisinin Attenuates Hypoxia-Induced Pulmonary Hypertension Through the ELAVL2/miR-503/PI3K/AKT Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyartemisinin in Neuroinflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental protocols related to the use of deoxyartemisinin and its parent compounds in the study of neuroinflammation. This compound, a derivative of artemisinin (B1665778), is gaining attention for its potential therapeutic effects in neurodegenerative diseases, largely attributed to its anti-inflammatory properties.
Application Notes
This compound and its related compounds, artemisinin and dihydroartemisinin (B1670584) (DHA), have demonstrated significant anti-neuroinflammatory effects in various in vitro and in vivo models. The primary mechanism of action involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome pathways. These compounds effectively reduce the production of pro-inflammatory cytokines and mitigate the activation of microglia, the resident immune cells of the central nervous system.
Studies have shown that this compound can selectively reduce the levels of tumor necrosis factor-alpha (TNF-α)[1]. Its parent compounds, artemisinin and DHA, have been more extensively studied and have been shown to decrease the production of other pro-inflammatory mediators such as interleukin-6 (IL-6) and interleukin-1β (IL-1β) in activated microglial cells[2][3][4]. The anti-inflammatory effects of these compounds are often associated with the inhibition of the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB[2][5][6][7]. Furthermore, artemisinins have been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in various inflammatory diseases[2][8].
The therapeutic potential of these compounds has been investigated in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In these models, treatment with artemisinin and its derivatives has been shown to improve cognitive function, reduce amyloid-beta plaque deposition, and protect dopaminergic neurons, largely by mitigating neuroinflammatory processes[5][9].
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its related compounds from various studies.
Table 1: In Vitro Anti-inflammatory Effects of this compound and Related Compounds
| Compound | Model | Treatment | Effect | Reference |
| This compound | Animal model of inflammation | - | 37.37% reduction in TNF-α | [1] |
| Dihydroartemisinin (DHA) | LPS-stimulated BV-2 microglia | 40 µM | Significant reduction in TNF-α and IL-6 | [10] |
| Artemisinin | Aβ₁₋₄₂-induced BV-2 microglia | - | Significant reduction in TNF-α and IL-1β | [11][12] |
| Artemisinin | PMA-induced THP-1 monocytes | Dose-dependent | Inhibition of TNF-α, IL-1β, and IL-6 secretion | [7] |
Table 2: In Vivo Anti-inflammatory Effects of Artemisinin and its Derivatives
| Compound | Animal Model | Treatment | Effect | Reference |
| Artemisinin | APPswe/PS1dE9 transgenic mice | 40 mg/kg | 56% decrease in NF-κB p65 levels | [5] |
| Dihydroartemisinin (DHA) | LPS-induced neuroinflammation in mice | - | Reversal of LPS-induced behavioral deficits and reduction in IL-1β and IL-6 expression | [13] |
| Artemisinin B | AD dementia mice | - | Improved spatial memory and reduced inflammatory cytokine levels in the hippocampus and cortex | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying the anti-neuroinflammatory effects of this compound and its analogs. These protocols can be adapted for specific research needs.
Protocol 1: In Vitro Microglia Activation Assay
Objective: To assess the effect of this compound on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated microglial cells. This protocol is adapted from studies on artemisinin and its derivatives[2][10].
Materials:
-
BV-2 microglial cells
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052)
-
96-well plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent for nitric oxide measurement
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no this compound) and a negative control group (no LPS).
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Measure the production of nitric oxide (NO) in the supernatants using the Griess reagent.
Protocol 2: Western Blot Analysis of NF-κB Signaling
Objective: To determine the effect of this compound on the activation of the NF-κB signaling pathway in activated microglia. This protocol is based on methodologies used for artemisinin[5][7].
Materials:
-
BV-2 cells
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Cell Culture and Treatment: Culture and treat BV-2 cells with this compound and LPS as described in Protocol 1.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 3: In Vivo LPS-Induced Neuroinflammation Model
Objective: To evaluate the neuroprotective effects of this compound in an animal model of acute neuroinflammation. This protocol is adapted from studies on dihydroartemisinin[13].
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Morris Water Maze or Y-maze for behavioral testing
-
ELISA kits for cytokine measurement
-
Reagents and equipment for immunohistochemistry
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice for at least one week before the experiment. Randomly divide the mice into groups: Vehicle control, LPS only, and LPS + this compound (at various doses).
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle intraperitoneally (i.p.) for a specified number of days before LPS injection.
-
Induction of Neuroinflammation: Inject a single dose of LPS (e.g., 0.25 mg/kg, i.p.) to induce neuroinflammation.
-
Behavioral Testing: Perform behavioral tests such as the Morris Water Maze or Y-maze to assess cognitive function at a specified time point after LPS injection.
-
Sample Collection: At the end of the experiment, euthanize the mice and collect brain tissue and blood samples.
-
Cytokine Analysis: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining to assess microglial activation (e.g., using an Iba1 antibody).
Visualization of Signaling Pathways and Workflows
Signaling Pathway: NF-κB Inhibition by this compound
Caption: this compound inhibits the NF-κB signaling pathway.
Signaling Pathway: NLRP3 Inflammasome Inhibition
Caption: this compound inhibits NLRP3 inflammasome activation.
Experimental Workflow: In Vitro Screening
Caption: A typical in vitro experimental workflow.
References
- 1. Artemisinin and this compound isolated from Artemisia annua L. promote distinct antinociceptive and anti-inflammatory effects in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Artemisinin B Improves Learning and Memory Impairment in AD Dementia Mice by Suppressing Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimalarial Drug Artemisinin Extenuates Amyloidogenesis and Neuroinflammation in APPswe/PS1dE9 Transgenic Mice via Inhibition of Nuclear Factor‐κB and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Artemisinin improves neurocognitive deficits associated with sepsis by activating the AMPK axis in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Artemisinin Attenuates Amyloid-Induced Brain Inflammation and Memory Impairments by Modulating TLR4/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydroartemisinin ameliorates LPS-induced neuroinflammation by inhibiting the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deoxyartemisinin in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artemisinin (B1665778) and its semi-synthetic derivatives are a class of sesquiterpene lactones, renowned for their potent antimalarial properties.[1][2] A growing body of evidence now highlights their significant potential as anticancer agents.[1][3][4] These compounds have demonstrated broad-spectrum cytotoxic and cytostatic effects against a variety of cancer cell lines and in animal models.[1][4] Deoxyartemisinin is one such derivative, which, like its parent compound, is being explored for its therapeutic applications in oncology.[5][6]
The anticancer activity of artemisinins is primarily attributed to their endoperoxide bridge, which reacts with intracellular iron to generate reactive oxygen species (ROS).[4][7] Cancer cells, with their high proliferation rate and metabolic activity, have an elevated iron requirement, making them selectively vulnerable to the cytotoxic effects of these compounds.[1][4] This document provides an overview of the application of this compound and its related compounds in cancer research, summarizing key quantitative data and providing detailed protocols for relevant experimental procedures. While specific data on this compound is emerging, much of the mechanistic understanding and experimental methodology is derived from extensive studies on its more widely researched analogue, Dihydroartemisinin (DHA).[1]
Mechanism of Action
The primary mechanism of action for artemisinin-type compounds involves the iron-mediated cleavage of the endoperoxide bridge, leading to the production of cytotoxic free radicals and ROS.[4][7] This oxidative stress induces cellular damage and can trigger various cell death pathways.
Caption: Iron-mediated activation of this compound leading to cell death.
Beyond direct ROS-induced damage, artemisinin derivatives modulate a multitude of signaling pathways critical for cancer cell proliferation, survival, metastasis, and angiogenesis.[1][8]
Key Signaling Pathways Modulated by Artemisinin Derivatives:
-
Apoptosis Induction: Artemisinin compounds can induce apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane damage and subsequent caspase activation.[1]
-
mTOR Pathway Inhibition: Dihydroartemisinin (DHA) has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[9] It specifically acts on mTORC1, inhibiting the phosphorylation of its downstream targets.[9]
-
Inhibition of Angiogenesis: These compounds can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis, by reducing the expression of factors like Vascular Endothelial Growth Factor (VEGF).[4][10]
-
Cell Cycle Arrest: Artemisinins can cause cell cycle arrest at various phases, most commonly at the G0/G1 or G2/M transitions, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1][4]
-
NF-κB Pathway Inhibition: DHA can inhibit the NF-κB signaling pathway, which is involved in inflammation, cell survival, and angiogenesis.[3][8]
Caption: Inhibition of key cancer signaling pathways by artemisinin derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of artemisinin derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. These values are highly dependent on the cancer cell line and the duration of exposure.[1]
| Compound | Cancer Cell Line | Tissue of Origin | IC50 Value (µM) | Exposure Time (h) | Citation |
| This compound | AC16 | Cardiomyocyte | > 100 | Not Specified | [11] |
| Dihydroartemisinin (DHA) | P815 | Murine Mastocytoma | ~12 | 72 | [12] |
| Dihydroartemisinin (DHA) | BSR | Hamster Kidney Adenocarcinoma | ~52 | 72 | [12] |
| Dihydroartemisinin (DHA) | PC9 | Non-Small Cell Lung Cancer | 19.68 | 48 | [13] |
| Dihydroartemisinin (DHA) | NCI-H1975 | Non-Small Cell Lung Cancer | 7.08 | 48 | [13] |
| Dihydroartemisinin (DHA) | HepG2 | Hepatocellular Carcinoma | 40.2 | 24 | [13] |
| Dihydroartemisinin (DHA) | HCT-116 | Colorectal Carcinoma | 0.59 (for derivative 851) | Not Specified | [14] |
| Dihydroartemisinin (DHA) | MCF-7 | Breast Adenocarcinoma | 129.1 | 24 | [13] |
| Dihydroartemisinin (DHA) | MDA-MB-231 | Breast Adenocarcinoma | 62.95 | 24 | [13] |
| Artesunate | 55 Cell Line Panel | Leukemia, Colon, Melanoma, etc. | Varies (0.5 to ≥200) | 48 | [1] |
Note: The IC50 value for this compound against AC16 cardiomyocytes suggests a favorable cardiosafety profile.[11] Further studies are required to determine its specific IC50 values against various cancer cell lines.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot % Viability against drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50, 2x IC50) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the treatment.
Caption: Experimental workflow for apoptosis detection using flow cytometry.
Protocol 3: Western Blot Analysis of Signaling Proteins
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and marking the target protein using a specific primary antibody, followed by a secondary antibody conjugated to a reporter enzyme.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-mTOR, anti-p-mTOR, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells as required. Wash with cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add ECL substrate and capture the chemiluminescent signal using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Data Analysis:
-
Perform densitometry analysis on the protein bands using software like ImageJ.
-
Normalize the expression of the target protein to the loading control (β-actin).
-
Compare the protein expression levels between treated and control groups.
Protocol 4: In Vivo Tumor Xenograft Model
Principle: To evaluate the antitumor efficacy of this compound in a living organism, human cancer cells are implanted into immunocompromised mice. Tumor growth is monitored over time following treatment with the compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., A549, HCT-116)
-
Matrigel (optional)
-
This compound formulation for injection (e.g., dissolved in a vehicle like corn oil or a solution with DMSO/Tween-80/Saline)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Monitoring: Measure tumor dimensions with calipers and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
Data Analysis:
-
Plot the average tumor volume for each group against time.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Assess any treatment-related toxicity by monitoring body weight changes and observing the general health of the mice.
References
- 1. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound derivatives from photooxygenation of anhydrodeoxydihydroartemisinin and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR studies on novel antitumor drug candidates, deoxoartemisinin and carboxypropyldeoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroartemisinin inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroartemisinin improves the efficiency of chemotherapeutics in lung carcinomas in vivo and inhibits murine Lewis lung carcinoma cell line growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Effect of Artemisinin Against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
Troubleshooting & Optimization
Technical Support Center: Deoxyartemisinin Synthesis Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of deoxyartemisinin. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is the reduction of artemisinin (B1665778) using sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid, typically boron trifluoride diethyl etherate (BF₃·Et₂O), in an aprotic solvent like dry tetrahydrofuran (B95107) (THF).[1] This one-step reaction directly converts the lactone group of artemisinin into a methylene (B1212753) group to yield this compound.
Q2: What are the main challenges and potential side reactions in this synthesis?
A2: The primary challenges are achieving a high yield and minimizing the formation of byproducts. A significant byproduct is 9-ene-10-deoxyartemisinin, which can form under the reaction conditions.[1] Low yields can result from incomplete reactions, degradation of the product during workup, or suboptimal reaction conditions.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase is a mixture of petroleum ether and ethyl acetate (B1210297). The spots can be visualized using a p-anisaldehyde stain, which allows for the differentiation of artemisinin, this compound, and its byproducts.[3] A reversed-phase TLC method on a RP-C18 plate with acetonitrile-water as the mobile phase and visualization with an acidified 4-methoxybenzaldehyde (B44291) reagent has also been shown to effectively separate artemisinin analogues.[3]
Q4: What is the expected yield for this synthesis?
A4: The reported yields for the synthesis of this compound can vary. Under optimized conditions, a yield of around 50% for this compound can be achieved, with a concurrent yield of approximately 22% for the 9-ene-10-deoxyartemisinin byproduct.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete reaction. | - Ensure all reactants are of high purity and the solvent (THF) is anhydrous. - Monitor the reaction to completion using TLC before quenching. - Consider extending the reaction time if starting material is still present. |
| Suboptimal reactant ratios. | - Use an optimized molar ratio of artemisinin to NaBH₄. While various ratios are reported, a 1:2.5 ratio has been shown to be effective.[2] Increasing the ratio to 1:3 does not consistently improve the yield.[2] | |
| Reaction temperature is too high or too low. | - Maintain a strict reaction temperature of 0°C during the addition of reactants and for the duration of the reaction.[1] Deviations can lead to increased byproduct formation. | |
| High Levels of 9-ene-10-deoxyartemisinin Byproduct | Reaction conditions favoring elimination. | - Precise temperature control at 0°C is crucial to minimize this elimination byproduct.[1] - Ensure slow, dropwise addition of the BF₃·Et₂O solution to the reaction mixture. |
| Difficulty in Purifying this compound | Inefficient separation from byproducts. | - Utilize silica (B1680970) gel column chromatography with a gradient elution of petroleum ether and ethyl acetate for effective separation.[4] - Monitor fractions closely by TLC to isolate the pure this compound. |
| Presence of Unreacted Artemisinin in Final Product | Insufficient reducing agent. | - Ensure the correct molar ratio of NaBH₄ is used (e.g., 1:2.5 artemisinin to NaBH₄).[2] - Add the NaBH₄ portion-wise to control the reaction rate and temperature.[2] |
Data on Reaction Parameters
Table 1: Effect of Reactant Molar Ratio on this compound Synthesis Yield
| Artemisinin:NaBH₄ Molar Ratio | This compound Yield (%) | 9-ene-10-deoxyartemisinin Yield (%) | Reference |
| 1:2.25 (approx.) | 50 | 22 | [1][4] |
| 1:2.5 | Effective for good yield | Not specified | [2] |
| 1:3 | No consistent yield improvement | Not specified | [2] |
Note: The yields are highly dependent on specific reaction conditions and work-up procedures.
Experimental Protocols
Synthesis of this compound from Artemisinin
This protocol is based on the method described by Gao et al. (2023).[1]
Materials:
-
Artemisinin
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Dry tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere, prepare a solution of artemisinin (e.g., 2 g) and BF₃·Et₂O (e.g., 26.4 mL) in dry THF (e.g., 30 mL) at 0°C.
-
In a separate flask, prepare an ice-cooled solution of NaBH₄ (e.g., 0.6 g) in dry THF (e.g., 30 mL).
-
Add the artemisinin/BF₃·Et₂O solution dropwise to the ice-cooled NaBH₄ solution.
-
Maintain the reaction at 0°C for 3 hours.
-
After 3 hours, heat the reaction mixture to reflux for 15 minutes.
-
Cool the mixture to room temperature.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic phases and wash with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. Development of a reversed-phase thin-layer chromatographic method for artemisinin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives [frontiersin.org]
Technical Support Center: Purification of Deoxyartemisinin
Welcome to the Technical Support Center for Deoxyartemisinin Purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route or extraction method. When synthesized from artemisinin (B1665778), a major byproduct is often 9-ene-10-deoxyartemisinin.[1][2] Other potential impurities can include unreacted starting materials like artemisinin or dihydroartemisinin, and degradation products.[3]
Q2: What are the recommended analytical methods for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is a common and effective method for determining the purity of this compound and identifying impurities.[3][4] For more sensitive and definitive identification of trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[3]
Q3: What is the stability of this compound during purification?
A3: this compound is generally more stable than its parent compounds, artemisinin and dihydroartemisinin, due to the absence of the endoperoxide bridge which is prone to degradation.[5] However, like many organic molecules, it can be susceptible to degradation under harsh pH or high-temperature conditions. It is advisable to use neutral pH and moderate temperatures during purification.
Q4: Can I use reverse-phase chromatography to purify this compound?
A4: Yes, reverse-phase HPLC can be used for the analysis and purification of this compound. C18 columns are commonly employed with mobile phases typically consisting of acetonitrile (B52724) and water mixtures.[4]
Troubleshooting Guides
Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of this compound from 9-ene-10-deoxyartemisinin | - Inappropriate solvent system in normal-phase chromatography.- Suboptimal mobile phase composition in reverse-phase chromatography. | - Normal-Phase: Optimize the ratio of non-polar and polar solvents (e.g., petroleum ether and ethyl acetate). A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve resolution.[1][2]- Reverse-Phase: Adjust the acetonitrile/water ratio. The addition of a small amount of methanol (B129727) can sometimes sharpen peaks and improve separation.[4] |
| Peak tailing in HPLC analysis | - Active sites on the silica (B1680970) packing.- Overloading of the column.- Use of a strong sample solvent. | - Use a high-purity, well-end-capped column.- Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase whenever possible. |
| Peak fronting in HPLC analysis | - Sample overload.- Sample solvent stronger than the mobile phase. | - Dilute the sample or inject a smaller volume.- Dissolve the sample in a solvent weaker than or the same as the mobile phase. |
| No compound eluting from the column | - Compound may have degraded on the column.- Incorrect solvent system used.- Compound is too strongly retained. | - Test the stability of this compound on silica gel using a small-scale experiment.- Double-check the composition of the eluent.- Gradually increase the polarity of the eluent in normal-phase chromatography or the organic content in reverse-phase chromatography. |
Crystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Failure to induce crystallization | - Solution is not supersaturated.- Presence of impurities inhibiting nucleation. | - Concentrate the solution further.- Cool the solution to a lower temperature.- Add anti-solvent slowly.- Introduce a seed crystal.- Ensure the starting material is of sufficient purity; consider an additional chromatographic step. |
| Oiling out instead of crystallization | - High concentration of impurities.- Solvent system from which the compound has low solubility. | - Purify the crude material further before crystallization.- Screen different solvents or solvent mixtures to find a system where this compound has moderate solubility at high temperatures and low solubility at low temperatures.[5] |
| Low yield of crystals | - Incomplete crystallization.- Loss of material during filtration and washing. | - Allow more time for crystallization at low temperature.- Minimize the volume of solvent used for washing the crystals and use a cold solvent. |
Quantitative Data
Table 1: Synthesis and Purification of this compound
| Parameter | Value | Reference |
| Starting Material | Artemisinin | [1][2] |
| Synthesis Method | Reduction with NaBH₄ in the presence of BF₃/Et₂O | [1][2] |
| Purification Method | Silica Gel Column Chromatography | [1][2] |
| Eluent | Petroleum Ether-Ethyl Acetate (B1210297) | [1][2] |
| Yield of this compound | 50% | [1][2] |
| Yield of 9-ene-10-deoxyartemisinin (byproduct) | 22% | [1][2] |
Table 2: Analytical HPLC Parameters for Artemisinin and Related Compounds
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Luna 5µ C18 (250 x 4.6 mm) | Betasil C18 (250 x 4.6 mm) | [4] |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) | Acetonitrile:Water:Methanol (50:30:20 v/v/v) | [4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | [4] |
| Detection | ELSD | ELSD | [4] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound from Artemisinin
1. Synthesis:
-
Under an inert atmosphere, dissolve Artemisinin (2 g) in dry tetrahydrofuran (B95107) (THF, 30 mL) at 0°C.
-
In a separate flask, dissolve sodium borohydride (B1222165) (NaBH₄; 0.6 g) in dry THF (30 mL) and cool to 0°C.
-
Slowly add a solution of boron trifluoride/diethyl ether (BF₃/Et₂O; 26.4 mL) to the NaBH₄ solution at 0°C.
-
To this mixture, add the Artemisinin solution dropwise.
-
Stir the reaction mixture at 0°C for 3 hours.
-
After 3 hours, heat the mixture to reflux for 15 minutes.[1][2]
2. Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.[6]
3. Purification by Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a petroleum ether-ethyl acetate solvent system. The polarity can be gradually increased to separate the components.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.[1][2]
Protocol 2: General Crystallization Procedure for this compound
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Slowly cool the solution to room temperature to allow for the gradual formation of crystals.
-
For further crystallization, place the solution in a refrigerator or ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- 1. Preparative Separation of High-Purity Dihydroartemisinic Acid from Artemisinin Production Waste by Combined Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Preparation Silica Gel for Better Column Chromatography - Membrane Solutions [membrane-solutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyartemisinin stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of deoxyartemisinin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a derivative of artemisinin (B1665778), a potent antimalarial compound. It is often found as a degradation product of other artemisinin derivatives, such as dihydroartemisinin (B1670584) (DHA).[1][2][3] Understanding its stability is crucial for its use as a reference standard in analytical methods and for interpreting the degradation profiles of artemisinin-based drugs.
Q2: What are the primary factors that can affect the stability of this compound?
While this compound is generally more stable than its parent artemisinin compounds, its stability can still be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Extreme pH conditions (highly acidic or alkaline) may promote hydrolysis or other degradation reactions.
-
Light: Exposure to UV or visible light can potentially lead to photolytic degradation.
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents should be avoided.[4]
-
Storage in Solution: The choice of solvent and the duration of storage in solution can impact stability.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound solid should be stored in a tightly sealed container, protected from light and moisture. Recommended storage temperatures are either room temperature or -20°C.[4] If no specific storage conditions are provided by the manufacturer, storing at 2°C to 8°C is a general best practice for chemical reference standards.[5]
For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, solutions should be stored at low temperatures (e.g., -80°C) and protected from light.[6]
Q4: How long is this compound stable in plasma samples?
A study on the pharmacokinetics of this compound in rats demonstrated its stability in plasma under various conditions. The findings indicate that this compound is stable in rat plasma for at least 2 hours at room temperature, 24 hours at 4°C, and for 30 days at -80°C. It also withstands at least three freeze-thaw cycles.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results for this compound standard. | Improper storage of the solid standard. | Ensure the solid is stored in a tightly sealed container, protected from light and moisture, at the recommended temperature (room temperature or -20°C). Allow the container to reach room temperature before opening to prevent condensation. |
| Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. If storing, use a suitable solvent, protect from light, and store at -80°C for short periods. Perform a purity check of the stock solution if degradation is suspected. | |
| Appearance of unexpected peaks in chromatograms of this compound. | Contamination of the sample or solvent. | Use high-purity solvents and clean labware. Filter samples before analysis. |
| Degradation of this compound. | Review the handling and storage procedures. Consider if the sample was exposed to high temperatures, extreme pH, or prolonged light. | |
| Loss of this compound in biological samples during processing. | Enzymatic or chemical degradation in the matrix. | Process biological samples (e.g., plasma, tissue homogenates) promptly and at low temperatures (on ice). For long-term storage, freeze samples at -80°C immediately after collection.[6] |
Quantitative Stability Data
Table 1: Stability of this compound in Rat Plasma [6]
| Storage Condition | Duration | Stability |
| Room Temperature | 2 hours | Stable |
| Autosampler (4°C) | 24 hours | Stable |
| Freeze/Thaw Cycles | 3 cycles | Stable |
| Long-Term Storage | 30 days at -80°C | Stable |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under stress conditions. The extent of degradation should be quantified using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.[4][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at 60°C for 24 hours.
-
Dissolve the heat-stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
At the end of the stress period, dilute the samples to a suitable concentration and analyze them using a validated analytical method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the remaining this compound.
Visualizations
References
- 1. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mmv.org [mmv.org]
- 5. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: Stability of Artemisinin Derivatives in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of artemisinin (B1665778) derivatives, such as Dihydroartemisinin (B1670584) (DHA), during in vitro assays. The primary degradation product of these active compounds is the inactive deoxyartemisinin. Ensuring the stability of the parent compound is critical for accurate and reproducible experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving artemisinin derivatives and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of the artemisinin derivative in the experimental buffer due to inappropriate pH or prolonged incubation.[1][2] | Verify the pH of your buffer solution before and during the experiment. Artemisinin derivatives are more stable in slightly acidic to neutral conditions (pH < 7.4). For incubations longer than a few hours, consider the stability data provided in Table 1 and adjust your experimental timeline accordingly. Always prepare fresh working solutions for each experiment.[1] |
| Precipitation of the compound in aqueous buffers | Artemisinin derivatives have poor solubility in aqueous solutions. | Prepare a concentrated stock solution in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before diluting it to the final concentration in your experimental buffer.[3][4] Ensure the final concentration of the organic solvent is compatible with your cell line (typically ≤ 0.5% for DMSO).[3][5] |
| Variability in results between experimental batches | Differences in buffer preparation, storage of stock solutions, or incubation conditions can lead to variability. | Standardize your buffer preparation protocol, ensuring consistent pH and ionic strength. Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[5] Control incubation temperature and duration precisely. |
| Loss of activity in serum-containing media | Components in plasma and serum, such as ferrous iron (Fe(II)-heme) and other biological reductants, can accelerate the degradation of artemisinin derivatives.[1][2] | Minimize the pre-incubation time of the compound in complete cell culture medium before adding it to the cells. If possible, consider using serum-free media for the duration of the drug exposure. If serum is required, ensure it is heat-inactivated and from a consistent source. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern in our assays?
A1: this compound is a biologically inactive degradation product of active artemisinin derivatives like dihydroartemisinin (DHA).[1] The formation of this compound from the active compound during an experiment will lead to an underestimation of the compound's true potency and efficacy, resulting in inaccurate and unreliable data.[6]
Q2: What are the primary factors that contribute to the degradation of artemisinin derivatives to this compound?
A2: The main factors are:
-
pH: Degradation significantly increases at a pH of 7.4 and above. Stability is greater in slightly acidic conditions.[1]
-
Temperature: Higher temperatures accelerate degradation. For example, the loss of DHA activity is more pronounced at 40°C compared to 37°C.[1]
-
Biological Matrices: Components in plasma, serum, and erythrocyte lysates, particularly Fe(II)-heme, promote rapid degradation.[1][2][7]
-
Solvents: While organic solvents like DMSO are necessary for initial solubilization, their concentration and the presence of water can influence stability. Artemisinins can degrade quickly in certain organic solvents like DMSO under aqueous conditions.[1]
Q3: How should I prepare and store my artemisinin derivative stock solutions?
A3: Prepare a high-concentration stock solution (e.g., 10-40 mM) in anhydrous, high-purity DMSO or ethanol.[3][5] To ensure complete dissolution, gentle warming in a 37°C water bath or brief sonication may be used.[3][5] Store the stock solution in small, single-use aliquots in tightly sealed, light-resistant containers at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[5] This practice minimizes freeze-thaw cycles which can introduce moisture and promote degradation.
Q4: What is the recommended procedure for preparing working solutions for cell culture experiments?
A4: Thaw a single aliquot of the stock solution at room temperature. Perform serial dilutions of the stock solution in your complete cell culture medium (e.g., RPMI 1640) to achieve the desired final concentrations.[5] It is crucial to add the diluted drug to the cells immediately after preparation. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.[3][5] Always include a vehicle control with the same final concentration of the solvent.
Q5: Can I pre-incubate my plates with the drug solution?
A5: It is highly recommended to minimize the pre-incubation time. Artemisinin derivatives are known to be unstable in aqueous culture media at 37°C.[1] For example, the half-life of DHA in a buffer at pH 7.4 and 37°C is approximately 5.5 hours, and this is even shorter in plasma (around 2.3 hours).[5] Preparing fresh working solutions and adding them to the cells immediately will yield the most accurate results.
Data Presentation
Table 1: Half-life (t½) of Dihydroartemisinin (DHA) under Various Conditions
| Condition | Temperature | Half-life (t½) | Reference(s) |
| In Plasma | 37°C | 2.3 hours | [1][5] |
| In Buffer (pH 7.4) | 37°C | 5.5 hours | [1][5] |
| In Buffer (pH 7.2) | 37°C | 8.1 hours | [5] |
| In Plasma | 40°C | Shorter than at 37°C | [1] |
| Stock in Solvent | -20°C | Up to 1 year | [5] |
| Stock in Solvent | -80°C | Up to 2 years | [5] |
Table 2: Impact of 18-hour Incubation on DHA Antimalarial Activity (IC50) in RPMI 1640 Media
| Medium Supplement | Incubation Temperature | IC50 (nM) | Reference(s) |
| Fresh DHA (No incubation) | N/A | 2.73 ± 1.5 | [1] |
| 1% AlbuMax | 4°C | 7.04 ± 1.7 | [1] |
| 1% AlbuMax | Room Temperature | 9.73 ± 0.8 | [1] |
| 1% AlbuMax | 37°C | 118.1 ± 49 | [1] |
| 10% Fetal Bovine Serum | 4°C | 6.23 ± 1.7 | [1] |
| 10% Fetal Bovine Serum | Room Temperature | 10.6 ± 1.4 | [1] |
| 10% Fetal Bovine Serum | 37°C | 108.6 ± 10 | [1] |
Experimental Protocols
Protocol 1: Preparation of Stabilized Dihydroartemisinin (DHA) Stock and Working Solutions
Objective: To prepare DHA solutions for in vitro assays while minimizing degradation.
Materials:
-
Dihydroartemisinin (DHA) powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-resistant microcentrifuge tubes
-
Complete cell culture medium (e.g., RPMI 1640 with supplements), pre-warmed to 37°C
Procedure:
A. Stock Solution Preparation (e.g., 40 mM in DMSO):
-
In a sterile environment, accurately weigh the required amount of DHA powder.
-
In a sterile, light-resistant microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve a 40 mM concentration.
-
Vortex thoroughly until the DHA is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[3][5]
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -80°C for long-term storage.[5]
B. Working Solution Preparation (for immediate use):
-
Thaw a single aliquot of the DHA stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is kept at a non-toxic level (e.g., ≤ 0.5%).[3][5]
-
Prepare a vehicle control using the same final concentration of DMSO as the highest DHA concentration used.
-
Use the working solutions immediately after preparation by adding them to the cell cultures.
Protocol 2: Standard In Vitro Antimalarial Assay with Minimized Degradation
Objective: To assess the antimalarial activity of DHA while minimizing its degradation during the assay.
Materials:
-
Plasmodium falciparum culture
-
Human red blood cells
-
Complete malaria culture medium (e.g., RPMI 1640, 10% human serum, hypoxanthine)
-
96-well microplates
-
Freshly prepared DHA working solutions and vehicle control
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with 1-2% parasitemia and 2-4% hematocrit in complete culture medium.
-
Dispense the parasite suspension into the wells of a 96-well plate.
-
Immediately add the freshly prepared serial dilutions of the DHA working solutions to the appropriate wells. Also, add the vehicle control.
-
Place the plate in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 48-72 hours.
-
After incubation, quantify parasite growth using a suitable method (e.g., SYBR Green I-based fluorescence assay, pLDH assay, or microscopic counting).
-
Calculate the IC50 values by fitting the dose-response data to a non-linear regression model.
Visualizations
References
- 1. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of the antimalarial drug dihydroartemisinin under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deoxyartemisinin Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxyartemisinin in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the expected cytotoxic activity of this compound?
This compound is a derivative of Artemisinin (B1665778) that lacks the endoperoxide bridge. This structural feature is widely considered crucial for the cytotoxic activity of Artemisinin and its other derivatives, such as Dihydroartemisinin (DHA). The endoperoxide bridge interacts with intracellular iron to generate reactive oxygen species (ROS), which leads to oxidative stress and cell death.[1][2] Consequently, this compound itself is generally reported to have significantly lower or no cytotoxic activity compared to compounds like DHA.[1]
However, it is important to note that certain chemical modifications of this compound can yield compounds with significant cytotoxic effects. For instance, a derivative known as deoxyartemisitene has been shown to exhibit considerable cytotoxicity against a variety of human cancer cell lines.[3][4] Therefore, the activity of a specific this compound-based compound will depend on its unique chemical structure.
2. What is the primary mechanism of action for artemisinin derivatives, and how might this compound differ?
The primary mechanism for potent artemisinin derivatives like Dihydroartemisinin (DHA) involves the iron-mediated cleavage of the endoperoxide bridge, leading to the generation of cytotoxic carbon-centered free radicals and reactive oxygen species (ROS). This surge in ROS can induce various forms of cell death, including apoptosis and ferroptosis.
-
Apoptosis: DHA has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It can also modulate signaling pathways such as the Hedgehog, p38/MAPK, and Wnt/β-catenin pathways to promote apoptosis.
-
Ferroptosis: This is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. DHA can induce ferroptosis by increasing intracellular labile iron, generating ROS, and inhibiting glutathione (B108866) peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation.
Since this compound lacks the endoperoxide bridge, it cannot generate ROS through the same iron-mediated mechanism. Any observed cytotoxicity from this compound or its derivatives likely occurs through an alternative, peroxide-independent mechanism that is not yet fully elucidated.[5]
3. How should I dissolve this compound for my experiments?
Similar to other artemisinin derivatives, this compound is expected to have poor aqueous solubility. The recommended solvent for creating a stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
4. What is the recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups. This will help you to distinguish the effects of this compound from any effects of the solvent.
5. How stable is this compound in cell culture medium?
While specific stability data for this compound is limited, its parent compounds offer some insights. Dihydroartemisinin (DHA) is known to be unstable in aqueous solutions at physiological pH (~7.4) and temperature (37°C), with a half-life that can be as short as a few hours.[6] This instability is largely due to the reactive endoperoxide bridge. Given that this compound lacks this bridge, it is likely to be more stable in cell culture medium. However, it is still recommended to prepare fresh dilutions of this compound in pre-warmed medium for each experiment and add them to the cells immediately.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | 1. Inherent low activity: this compound is known to be significantly less potent than other artemisinins. 2. Precipitation: The compound may have precipitated out of the culture medium. 3. Insufficient incubation time: The treatment duration may be too short. 4. Incorrect concentration range: The tested concentrations may be too low. | 1. Manage expectations: Acknowledge the expected lower potency. Consider testing a more active derivative if appropriate for your research goals. 2. Check for precipitate: Visually inspect the wells of your culture plate under a microscope. If precipitate is observed, refer to the "Precipitation in culture medium" section below. 3. Perform a time-course experiment: Test the effects of the compound at various time points (e.g., 24, 48, and 72 hours). 4. Broaden the concentration range: Test a wider range of concentrations, including higher doses. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Inaccurate pipetting: Errors in pipetting the compound dilutions. 3. "Edge effect": Increased evaporation in the outer wells of the plate. 4. Precipitation: Inconsistent precipitation of the compound across wells. | 1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Calibrate pipettes: Ensure your pipettes are properly calibrated. Use fresh pipette tips for each dilution. 3. Avoid outer wells: Do not use the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. 4. Improve solubility: Refer to the "Precipitation in culture medium" section. |
| Precipitation in culture medium | 1. Poor aqueous solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. High final DMSO concentration: While DMSO aids initial dissolution, a high final concentration can sometimes cause the compound to crash out when diluted in aqueous media. | 1. Prepare fresh dilutions: Make serial dilutions of the stock solution in pre-warmed (37°C) culture medium immediately before adding to the cells. 2. Vortex during dilution: Vortex or mix the diluted solution thoroughly to prevent localized high concentrations. 3. Lower the final concentration: Test a lower concentration range of this compound. 4. Optimize stock concentration: Preparing a more concentrated stock solution in DMSO allows for the addition of a smaller volume to the culture medium, thereby reducing the final DMSO concentration. |
| Inconsistent results between experiments | 1. Stock solution degradation: The this compound stock solution may have degraded over time. 2. Variability in cell health/passage number: Cells in different growth phases or at different passage numbers can respond differently. 3. Inconsistent incubation times or conditions. | 1. Aliquot and store stock solution properly: Store the DMSO stock solution in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly. 2. Standardize cell culture practices: Use cells within a consistent range of passage numbers and ensure they are in the logarithmic growth phase at the time of treatment. 3. Maintain consistent protocols: Strictly adhere to the same incubation times and conditions for all experiments. |
Data Presentation: Comparative Cytotoxicity of Dihydroartemisinin (DHA)
Due to the limited availability of specific IC50 values for this compound, the following tables provide a summary of the cytotoxic potency of the related and highly active derivative, Dihydroartemisinin (DHA), across various cancer cell lines. This data is intended to serve as a reference for the expected potency of active artemisinin compounds.
Table 1: IC50 Values of Dihydroartemisinin (DHA) in Leukemia Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 72 | 0.24 |
| MOLM-13 | Acute Myeloid Leukemia | 72 | 1.1 |
| ML-2 | Acute Myeloid Leukemia | 72 | 1.5 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 48 | ~0.01-0.55 (for a potent dimer) |
| K562 | Chronic Myelogenous Leukemia | Not Specified | 1.23-49.84 (for various derivatives) |
Data compiled from multiple sources.[3][7][8]
Table 2: IC50 Values of Dihydroartemisinin (DHA) in Colon Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| SW480 | Primary Colon Cancer | 72 | 11.4 |
| SW620 | Metastatic Colon Cancer | 72 | 11.9 |
| DLD-1 | Colorectal Adenocarcinoma | 24 | 15.08 ± 1.70 |
| HCT116 | Colorectal Carcinoma | 24 | 21.45 |
| COLO205 | Colorectal Adenocarcinoma | 24 | 25.86 ± 2.91 |
Data compiled from multiple sources.[9]
Table 3: IC50 Values of Dihydroartemisinin (DHA) in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 4.49 (DHA-Transferrin adduct) |
| BT549 | Triple-Negative Breast Cancer | Not Specified | 5.86 (DHA-Transferrin adduct) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | >50 |
| MCF-7 | Estrogen Receptor-Positive | Not Specified | 15.3–99.9 (for various derivatives) |
Data compiled from multiple sources.
Table 4: IC50 Values of Dihydroartemisinin (DHA) in Lung Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| NCI-H1975 | Non-Small Cell Lung Cancer | 48 | 7.08 |
| A549 | Non-Small Cell Lung Cancer | Not Specified | 5.72–55.52 (for various derivatives) |
| BEAS-2B (Normal) | Normal Bronchial Epithelial | Not Specified | 76.95 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure no particles are visible.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the final desired concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to avoid precipitation.
-
Use the freshly prepared working solutions immediately.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for determining the effect of this compound on cell viability. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution as described in Protocol 1.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a "vehicle control" (medium with the corresponding DMSO concentration) and an "untreated control" (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Structural comparison of Dihydroartemisinin and this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Simplified signaling pathways for Dihydroartemisinin (DHA).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound derivatives from photooxygenation of anhydrodeoxydihydroartemisinin and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Crude Extract and Isolated Constituents of the Dichrostachys cinerea Bark towards Multifactorial Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Bioactive Azaartemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis [mdpi.com]
- 9. Synthesis and Cytotoxicity of Novel 10-Substituted Dihydroartemisinin Derivatives Containing N-Arylphenyl-ethenesulfonamide Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Deoxyartemisinin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the challenges associated with the poor oral bioavailability of deoxyartemisinin. Drawing on established strategies for analogous artemisinin-based compounds, this guide offers detailed troubleshooting advice, frequently asked questions, and experimental protocols to facilitate your formulation development.
FAQs: Understanding and Addressing this compound's Bioavailability Challenges
Q1: Why does this compound have such poor oral bioavailability?
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Based on extensive research on structurally similar, poorly soluble compounds like artemisinin (B1665778) and its derivatives, the most promising strategies involve enhancing the drug's solubility and dissolution rate.[4][5] These approaches include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine oil-in-water emulsions upon gentle agitation in the GI tract, keeping the drug in a solubilized state.[6]
-
Nanoparticle Systems: Including Solid Lipid Nanoparticles (SLNs) and polymeric nanoparticles. These systems increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.[4][7][8] They can also offer controlled release and protection from degradation.
-
Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix at a molecular level can create an amorphous form of the drug, which typically has a higher solubility and dissolution rate than its crystalline form.[9][10]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly increase its apparent water solubility.[9]
Q3: How do I select the right excipients for a Self-Emulsifying Drug Delivery System (SEDDS) formulation?
A3: Excipient selection is critical for a successful SEDDS formulation. The process involves:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants. High solubility is essential for achieving adequate drug loading.[11][12]
-
Constructing Phase Diagrams: Create pseudo-ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region. This region represents formulations that will form stable nano- or micro-emulsions upon dilution with an aqueous medium.[13]
-
Assessing Emulsification Efficiency: Evaluate the selected formulations for their ability to self-emulsify rapidly and form small, uniform droplets upon dilution, which is crucial for predictable drug release and absorption.[14]
Q4: What are the key quality attributes to monitor for a nanoparticle formulation of this compound?
A4: For nanoparticle formulations (e.g., SLNs), the following parameters are critical to assess and control:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically < 200 nm) and a narrow size distribution (PDI < 0.3) are desirable for consistent dissolution and absorption.[8]
-
Zeta Potential: This measures the surface charge of the nanoparticles and indicates the stability of the colloidal dispersion. A zeta potential of ±30 mV or greater is generally considered stable due to electrostatic repulsion between particles.[8]
-
Entrapment Efficiency (%EE) and Drug Loading (%DL): These parameters quantify the amount of drug successfully encapsulated within the nanoparticles. High entrapment efficiency is crucial to minimize the dose of the formulation required.[7][8]
-
In Vitro Drug Release: A dissolution study is essential to determine the rate and extent of drug release from the nanoparticles compared to the unformulated drug.[15]
Troubleshooting Guides
Troubleshooting Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Drug Precipitation Upon Dilution | Drug load is too high (exceeding 80% of saturation solubility in the formulation). | Decrease the drug loading. Re-screen excipients to find a system with higher solubilizing capacity for this compound.[16] |
| Poor choice of surfactant/co-surfactant. | Select surfactants with a higher Hydrophilic-Lipophilic Balance (HLB) value. Optimize the surfactant-to-co-surfactant ratio to improve emulsification and solubilization of the drug in the dispersed phase. | |
| Phase Separation or Cracking of Emulsion | Imbalanced formulation (incorrect oil/surfactant/co-surfactant ratios). | Re-evaluate the pseudo-ternary phase diagram to select ratios deeper within the stable microemulsion region.[14] |
| Incompatibility between excipients. | Conduct compatibility studies (e.g., using thermal analysis) between this compound and the chosen excipients.[16] | |
| Inconsistent Droplet Size | Insufficient energy during emulsification (in vivo). | Increase the concentration of surfactant/co-surfactant to lower the interfacial tension and facilitate spontaneous emulsification. |
| Formulation is on the edge of the emulsification region. | Adjust the formulation composition to be more centrally located within the self-emulsification region of the phase diagram. | |
| Low Drug Loading | Poor solubility of this compound in the selected oil and surfactant system. | Systematically screen a wider range of lipids, surfactants, and co-surfactants to identify those with the highest solubilizing capacity for the drug.[11] |
Troubleshooting Nanoparticle Formulations (e.g., Solid Lipid Nanoparticles - SLNs)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Large Particle Size / High PDI | Inefficient homogenization/sonication (energy input is too low or duration is too short). | Increase the homogenization speed/time or the sonication power/duration. Optimize the process parameters systematically.[7] |
| Agglomeration of particles due to insufficient stabilization. | Increase the concentration of the stabilizer (surfactant). Select a more effective stabilizer or a combination of stabilizers (e.g., steric and ionic).[17] | |
| Low Entrapment Efficiency (%EE) | Poor solubility of the drug in the melted lipid phase. | Screen different solid lipids to find one with higher solubility for this compound at the processing temperature. |
| Drug partitioning into the external aqueous phase during preparation. | Optimize the formulation by adjusting the surfactant concentration. A rapid cooling process can also help trap the drug within the lipid matrix before it can diffuse out.[8] | |
| Particle Aggregation During Storage | Insufficient surface charge (low Zeta Potential). | Increase the concentration of the charged surfactant or add a charge-inducing agent to the formulation.[17] |
| Ostwald ripening (growth of larger particles at the expense of smaller ones). | Select a lipid with a higher melting point or a mixture of lipids to create a less ordered crystalline structure, which can inhibit drug expulsion and particle growth. | |
| Burst Release of Drug | High concentration of drug adsorbed on the nanoparticle surface. | Optimize the washing steps after nanoparticle preparation to remove surface-adsorbed drug. Modify the surfactant concentration to influence drug localization within the particle. |
Data Presentation: Performance of Formulation Strategies for Artemisinin Analogs
Note: The following data is compiled from studies on artemisinin and its derivatives, presented here as a reference for expected performance improvements for this compound formulations.
Table 1: Comparison of Solid Lipid Nanoparticle (SLN) Formulations for Artemisinin & Derivatives
| Formulation Parameter | Artemisinin SLN[7] | Artemisinin & Curcumin SLN[8] | Arteether SLN[18] |
| Preparation Method | Hot Homogenization | Hot Homogenization & Ultrasonication | High-Pressure Homogenization |
| Lipid | Stearic Acid | Glyceryl Monostearate | Compritol 888 ATO |
| Surfactant(s) | Tween 80, Phospholipon 90G | Poloxamer 188 | Soya Lecithin, Poloxamer 188 |
| Particle Size (nm) | 225.4 | 114.7 | 97 |
| Polydispersity Index (PDI) | - | 0.261 | - |
| Zeta Potential (mV) | -18.7 | -9.24 | -27.4 |
| Entrapment Efficiency (%) | - | Artemisinin: 79.1 | 69 |
| In Vitro Release | Controlled release up to 24 hr | Controlled release up to 85.1% | - |
Table 2: Pharmacokinetic Parameters of Unformulated Artemisinin vs. This compound in Rats
| Parameter | Artemisinin[1] | This compound[1] |
| Dose (Oral) | 100 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 309 ± 115 | 37.8 ± 12.3 |
| Tmax (h) | 1.17 ± 0.41 | 1.00 ± 0.00 |
| AUC (0-t) (ng·h/mL) | 884 ± 60.5 | 116 ± 23.0 |
| Absolute Bioavailability (%) | 12.2 ± 0.83 | 1.60 ± 0.32 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from methods used for artemisinin and is a starting point for this compound.[7][8]
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., stearic acid or glyceryl monostearate) and place it in a glass beaker.
-
Heat the beaker in a water bath to approximately 5-10°C above the melting point of the lipid.
-
Once the lipid is completely melted, add the pre-weighed this compound and stir until a clear, uniform solution is formed.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (e.g., Tween 80 or Poloxamer 188) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase dropwise to the hot aqueous phase under continuous stirring with a high-speed homogenizer (e.g., at 10,000 - 20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Immediately transfer the hot pre-emulsion to an ice bath and continue stirring at a lower speed (or use a magnetic stirrer) until it cools down to room temperature.
-
The solidification of the lipid droplets results in the formation of the SLN dispersion.
-
-
Washing and Storage (Optional but Recommended):
-
To remove excess surfactant and un-entrapped drug, the SLN dispersion can be centrifuged at high speed (e.g., 15,000 rpm, 4°C) and the resulting pellet can be redispersed in deionized water. This step can be repeated 2-3 times.
-
Store the final SLN dispersion at 4°C.
-
Protocol 2: In Vitro Drug Release Study using a Dialysis Bag Method
This is a common method for assessing drug release from nanoparticle formulations.[15][19]
-
Preparation of Dialysis Assembly:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is low enough to retain the nanoparticles but high enough to allow free diffusion of the released drug (e.g., 12-14 kDa).
-
Cut a piece of the membrane and hydrate (B1144303) it in the release medium for at least 30 minutes.
-
Securely tie one end of the dialysis bag with a closure clip.
-
-
Sample Loading:
-
Accurately pipette a known volume (e.g., 1-2 mL) of the this compound nanoparticle dispersion into the dialysis bag.
-
Securely close the other end of the bag, ensuring no leakage.
-
-
Initiation of Release Study:
-
Place the sealed dialysis bag into a beaker containing a defined volume of release medium (e.g., 100 mL of phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).
-
Place the beaker in a shaking water bath maintained at 37°C with a constant agitation speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume (e.g., 1 mL) of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated analytical method, such as HPLC-UV.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Visualizations
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Decision tree for troubleshooting drug precipitation in SEDDS formulations.
References
- 1. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H22O4 | CID 12814879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. Preparation and In-Vitro Characterization of Solid Lipid Nanoparticles Containing Artemisinin and Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijapjournal.com [ijapjournal.com]
- 11. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal-imab-bg.org [journal-imab-bg.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. storage.imrpress.com [storage.imrpress.com]
- 15. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Deoxyartemisinin in DMSO Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxyartemisinin dissolved in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Issue: Precipitation or Crystallization of this compound in DMSO Stock Solution
Possible Causes:
-
Low Temperature Storage: DMSO can freeze at temperatures below 18.5°C (65.3°F). If the stock solution is stored at 4°C or in a freezer that cycles above this temperature, the DMSO may solidify, causing the dissolved this compound to precipitate out.[1]
-
High Concentration: The concentration of this compound may exceed its solubility limit in DMSO, especially if there are temperature fluctuations.[2][3]
-
Moisture Absorption: DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound.[1]
Solutions:
-
Gentle Warming: Warm the solution to room temperature or in a water bath at 30-40°C to redissolve the precipitate.[2] Vortex the solution to ensure it is fully dissolved before use.
-
Solvent Mixtures: For particularly stubborn precipitation, consider if a mixture of solvents could improve solubility, though this should be tested for compatibility with your experimental system.[2]
-
Proper Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent both freezing of DMSO and moisture absorption.[4]
Issue: Precipitation Upon Dilution in Aqueous Media
Possible Causes:
-
Poor Aqueous Solubility: this compound, like many artemisinin (B1665778) derivatives, has low solubility in aqueous solutions. When the DMSO stock is diluted into a buffer or cell culture media, the this compound can crash out of solution.[5][6][7]
-
Rapid Change in Solvent Polarity: Adding the aqueous medium too quickly to the DMSO stock can cause localized high concentrations of the compound in a now unfavorable solvent environment, leading to precipitation.[6]
-
Final Concentration Exceeds Solubility Limit: The final concentration of this compound in the aqueous solution may be too high to remain dissolved.[5]
Solutions:
-
Slow Dilution with Mixing: Add the aqueous buffer to the DMSO stock solution slowly while vortexing or stirring continuously to ensure a gradual change in solvent polarity.[6]
-
Warm the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C for cell culture) before adding the this compound stock can help maintain solubility.[5]
-
Lower the Final Concentration: If precipitation persists, it may be necessary to reduce the final working concentration of this compound in your experiment.[5]
-
Increase Final Volume: By increasing the total volume of your final solution, you can lower the relative concentration of both this compound and DMSO.[5]
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For most research applications, anhydrous (dry) Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its good solubilizing power for this class of compounds.[8]
2. How should I store my this compound DMSO stock solution?
For long-term storage, it is recommended to store this compound solid at -20°C, where it should be stable for at least two years.[8] Once dissolved in DMSO, stock solutions should be stored in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.[4][9]
3. What is the expected stability of this compound in DMSO?
4. What are the potential degradation products of this compound?
This compound is an inert end product of the degradation of Dihydroartemisinin (DHA).[10] While the specific degradation pathway of this compound in DMSO is not well-documented in the provided search results, degradation of artemisinin-based compounds can lead to a loss of biological activity.[12]
5. How can I check the stability of my this compound in DMSO solution?
You can perform a stability study using High-Performance Liquid Chromatography (HPLC) with UV detection. This would involve analyzing your stock solution at different time points and under different storage conditions to monitor for any decrease in the this compound peak area or the appearance of new peaks that could indicate degradation products.
Quantitative Data Summary
While specific data on this compound stability in DMSO is limited, the following table summarizes stability data for this compound in rat plasma, which involved initial dissolution in DMSO. This provides some insight into its stability under various short-term and long-term storage conditions after initial preparation.
| Storage Condition | Duration | Analyte | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | RSD (%) | Accuracy (%) |
| Room Temperature | 2 h | This compound | 50.0 | 48.7 | 3.21 | 97.4 |
| Autosampler (4 °C) | 24 h | This compound | 50.0 | 49.1 | 4.52 | 98.2 |
| Three Freeze/Thaw Cycles | - | This compound | 50.0 | 47.9 | 5.13 | 95.8 |
| Long-term (-80 °C) | 30 days | This compound | 50.0 | 48.3 | 4.87 | 96.6 |
| Data adapted from a study on the stability of this compound in rat plasma. The stock solution was prepared in DMSO.[13][14] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a well-ventilated area or chemical fume hood, accurately weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid this compound to achieve the desired stock concentration.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[5]
-
Storage: Store the stock solution in small, tightly sealed, light-resistant aliquots at -20°C or -80°C.[4]
Protocol for Stability Testing of this compound in DMSO by HPLC-UV
-
Sample Preparation: Prepare a stock solution of this compound in DMSO at a known concentration. Aliquot the solution into several vials for testing at different time points and storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV at 210-216 nm.[15]
-
Injection Volume: 20 µL.
-
-
Time-Point Analysis: At specified time intervals (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition. Allow it to come to room temperature, dilute as in step 2, and inject into the HPLC system.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area. A significant decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as potential degradation products.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
Technical Support Center: Analytical Detection of Deoxyartemisinin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Deoxyartemisinin (DOA).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the detection of this compound?
A1: this compound is typically analyzed using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with different detectors like UV, Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) is common.[1] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.[2][3]
Q2: this compound lacks the endoperoxide bridge found in artemisinin (B1665778). How does this affect its analytical detection?
A2: The absence of the endoperoxide bridge makes this compound more stable than artemisinin and its derivatives like dihydroartemisinin.[4][5] This stability simplifies sample handling and storage, as it is less prone to degradation in the presence of factors like ferrous iron.[4][5] However, it also means that detection methods relying on the reactivity of the endoperoxide bridge are not applicable.
Q3: What are the typical challenges encountered during the HPLC analysis of this compound?
A3: Common challenges in HPLC analysis include achieving good separation from artemisinin and other related impurities, especially in plant extracts.[1] Other issues can include poor peak shape, retention time variability, and low sensitivity. These can often be traced back to issues with the mobile phase, column condition, or sample preparation.[6]
Q4: What should I consider when developing an LC-MS/MS method for this compound?
A4: For LC-MS/MS method development, key considerations include optimizing ionization (e.g., electrospray ionization - ESI), selecting appropriate precursor and product ion transitions for multiple reaction monitoring (MRM) to ensure selectivity and sensitivity, and addressing potential matrix effects from the sample (e.g., plasma, plant extracts).[3][7] The use of a stable isotope-labeled internal standard is recommended for accurate quantification.[7][8]
Q5: How can I prepare samples containing this compound for analysis?
A5: Sample preparation depends on the matrix. For plant materials, extraction with solvents like acetonitrile (B52724) or ethyl acetate (B1210297) is common.[1] For biological fluids like plasma, protein precipitation or liquid-liquid extraction are frequently used to remove proteins and other interfering substances.[3][9] Solid-phase extraction (SPE) can also be employed for cleaner samples.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor separation of this compound and Artemisinin peaks | Inappropriate stationary phase. | C18 columns are commonly used, but for better separation, columns with aromatic groups bonded to the stationary phase can be effective.[1] Longer columns (e.g., 250 mm) generally provide better resolution than shorter ones (e.g., 150 mm).[1] |
| Suboptimal mobile phase composition. | An isocratic mobile phase of acetonitrile and water (e.g., 65:35 v/v) is a good starting point. Adding methanol (B129727) can sometimes sharpen peaks.[1] Optimization of the solvent ratio is crucial. | |
| Peak Tailing | Secondary interactions with the column. | Ensure the mobile phase pH is appropriate for the analyte and column. Using a high-purity silica (B1680970) column can minimize silanol (B1196071) interactions. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column or use a guard column to protect the analytical column.[10][11] | |
| Variable Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a high-quality HPLC system with a reliable pump.[6] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[6] | |
| Column not properly equilibrated. | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.[6] | |
| Low Sensitivity | Inappropriate detector for the analyte. | This compound lacks a strong chromophore, which can lead to low sensitivity with UV detection. Consider using ELSD or RI detection, although they may have their own limitations.[1] For trace-level analysis, LC-MS/MS is the preferred method.[3] |
| Incorrect wavelength for UV detection. | A wavelength of around 210-220 nm is often used for artemisinin and related compounds.[1] |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous components from the sample matrix. | Optimize the chromatographic separation to separate this compound from interfering compounds. |
| Inefficient sample cleanup. | Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or a more selective liquid-liquid extraction. | |
| Low Signal Intensity | Suboptimal ionization parameters. | Optimize source parameters such as capillary voltage, gas temperature, and gas flow. |
| Inefficient fragmentation. | Optimize the collision energy to achieve the most abundant and stable product ions for MRM transitions. | |
| Inconsistent Results | Analyte degradation. | While this compound is relatively stable, ensure proper storage of samples and standards, typically at low temperatures (-20°C or -80°C).[3] |
| Use of an inappropriate internal standard. | Use a stable isotope-labeled internal standard for the most accurate and precise quantification, as it will co-elute and experience similar matrix effects.[7][8] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in Plant Extracts
This protocol is a general guideline for the analysis of this compound in Artemisia annua extracts.
1. Sample Preparation:
- Extract 1g of dried plant material with 10 mL of acetonitrile by sonication for 30 minutes.
- Centrifuge the extract at 4000 rpm for 15 minutes.
- Filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
- Column: C18, 5 µm, 4.6 x 250 mm (e.g., Betasil C18).[1]
- Mobile Phase: Acetonitrile:Water (65:35 v/v).[1]
- Flow Rate: 1.0 mL/min.[1]
- Injection Volume: 20 µL.
- Column Temperature: 25°C.
- UV Detection: 220 nm.[1]
3. Calibration:
- Prepare a stock solution of this compound standard in acetonitrile.
- Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
- Inject the standards to generate a calibration curve.
Protocol 2: LC-MS/MS Analysis of this compound in Rat Plasma
This protocol provides a starting point for the quantification of this compound in plasma samples.
1. Sample Preparation (Protein Precipitation):
- To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., stable isotope-labeled this compound).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC System: Agilent 1200 HPLC system or equivalent.[3]
- Column: Agilent Zorbax XDB C18, 3.5 µm, 2.1 x 50 mm.[3]
- Mobile Phase A: Water with 0.1% formic acid.[3]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with a suitable percentage of B, ramp up to elute the analyte, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.5 mL/min.[3]
- Injection Volume: 5 µL.
- Mass Spectrometer: AB Sciex 4000 Q Trap or equivalent.[3]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to find the optimal precursor and product ions.
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Key factors in troubleshooting analytical issues.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin: AGOSR [agosr.com]
- 8. cellbiopharm.com [cellbiopharm.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
addressing matrix effects in Deoxyartemisinin LC-MS analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Deoxyartemisinin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] In the analysis of this compound from biological samples like plasma, endogenous components such as phospholipids (B1166683), salts, and metabolites can interfere with its ionization in the mass spectrometer's source.[1] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which lead to inaccurate and imprecise quantification.[1]
Q2: What are the primary causes of matrix effects in bioanalytical LC-MS methods for this compound?
A2: The most significant contributors to matrix effects in the analysis of this compound from biological samples are phospholipids.[1][2] These molecules are abundant in cell membranes and are often co-extracted with the analyte during sample preparation. If they co-elute from the LC column, they are a major cause of ion suppression.[3][4]
Q3: How can I determine if matrix effects are impacting my this compound assay?
A3: The presence and magnitude of matrix effects should be assessed during method validation. A widely accepted method is the post-extraction spike technique.[5] This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated from these values. An MF value significantly different from 1.0 indicates the presence of matrix effects.[6]
Q4: What is a stable isotope-labeled internal standard, and why is it crucial for this compound analysis?
A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13).[7] A SIL internal standard is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[8] This means it will co-elute and experience the same degree of matrix effects, allowing for accurate correction of any signal suppression or enhancement, which significantly improves the precision and accuracy of the quantification.[8][9]
Q5: What are the acceptable limits for matrix effect in a validated bioanalytical method?
A5: For a robust LC-MS bioanalytical method, the absolute matrix factor for the analyte should ideally be between 0.75 and 1.25.[6] When using a suitable internal standard, the internal standard-normalized matrix factor should be close to 1.0.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape, Shifting Retention Times, and Inconsistent Signal Intensity for this compound.
-
Possible Cause: This is often a result of significant matrix effects, particularly from phospholipids, which can accumulate on the analytical column and interfere with chromatography.[3][10] It can also be caused by interactions between the analyte and metal surfaces within the HPLC column.[11]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation at removing phospholipids.[4] Specialized phospholipid removal products, such as HybridSPE®, can also be highly effective.[2][3]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the regions of ion suppression. A post-column infusion experiment can identify these suppressive zones.[12]
-
Consider a Metal-Free Column: For compounds prone to chelating, interactions with the stainless steel components of a standard HPLC column can lead to poor peak shape and signal suppression. Using a metal-free or PEEK-lined column can mitigate these effects.[11]
-
Check for Source Contamination: A contaminated ion source can lead to inconsistent signal and high background noise. Regular cleaning and maintenance of the mass spectrometer's ion source are crucial.[13][14]
-
Issue 2: The Internal Standard Signal is Highly Variable or Suppressed.
-
Possible Cause: If you are not using a stable isotope-labeled internal standard, the analog internal standard may not be adequately compensating for the matrix effects experienced by this compound. Even with a SIL-IS, severe matrix effects can suppress the signal of both the analyte and the internal standard.[14]
-
Troubleshooting Steps:
-
Switch to a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for matrix effects as it behaves almost identically to the analyte during sample preparation and ionization.[8]
-
Enhance Sample Cleanup: As with the analyte, improving the sample preparation to remove more of the matrix components will reduce the overall ion suppression affecting both the analyte and the internal standard.[15]
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the degree of ion suppression.[16]
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method
Objective: To quantitatively assess the presence of matrix effects.
Methodology:
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., plasma) using the same sample preparation procedure as for the study samples.
-
Prepare Post-Spike Samples: Spike the extracted blank matrix with this compound at low and high quality control (QC) concentrations.
-
Prepare Neat Standard Solutions: Prepare standard solutions of this compound in the final reconstitution solvent at the same low and high QC concentrations.
-
Analysis: Analyze both the post-spike samples and the neat standard solutions by LC-MS.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area of Post-Spike Sample) / (Peak Area of Neat Standard Solution)
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
Objective: To reduce matrix effects by removing phospholipids from plasma samples.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 150 µL of the internal standard solution (e.g., a stable isotope-labeled this compound in 50:50 plasma-water).[17]
-
SPE Plate Conditioning: Condition a micro-elution SPE plate (e.g., Oasis HLB) with 750 µL of acetonitrile, followed by 750 µL of methanol, and then 200 µL of water.[17]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE plate and draw it through under a low vacuum.[17]
-
Washing: Wash the SPE plate with 300 µL of water.[17]
-
Elution: Elute this compound and the internal standard with two aliquots of 25 µL of an appropriate solvent mixture (e.g., acetonitrile-methyl acetate (B1210297) 9:1).[18]
-
Analysis: Inject a portion of the combined eluent into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | IS-Normalized MF | Reference |
| Protein Precipitation | Variable, often low for polar analytes | Can be significant (<0.75 or >1.25) | Variable | [4] |
| Liquid-Liquid Extraction (LLE) | Generally higher for non-polar analytes | Improved over PPT | Closer to 1.0 | [4] |
| Solid-Phase Extraction (SPE) | High | Minimal (close to 1.0) | Close to 1.0 | [4][17] |
| HybridSPE®-Phospholipid | High | Minimal (close to 1.0) | Close to 1.0 | [2][3] |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Mechanism of ion suppression in the Electrospray Ionization (ESI) source.
References
- 1. benchchem.com [benchchem.com]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. zefsci.com [zefsci.com]
- 14. benchchem.com [benchchem.com]
- 15. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. cellbiopharm.com [cellbiopharm.com]
- 18. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Deoxyartemisinin and Related Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for assessing the degradation products of artemisinin (B1665778) derivatives, with a focus on Deoxyartemisinin.
Section 1: Frequently Asked Questions (FAQs) on this compound and Precursor Stability
Q1: What is this compound and why is its detection important?
A: this compound is a biologically inactive degradation product that forms from active antimalarial compounds like Dihydroartemisinin (DHA) and Artesunate (AS).[1][2][3] Its presence in a drug formulation indicates the degradation of the active pharmaceutical ingredient (API), which can lead to a significant loss of therapeutic efficacy.[2][4] Monitoring for this compound is crucial for stability testing and quality control of artemisinin-based therapies.
Q2: What are the primary factors that cause the degradation of Dihydroartemisinin (DHA) to this compound?
A: The degradation of DHA is accelerated by several key factors:
-
pH: Decomposition rates increase significantly at a neutral pH of 7.0 and above.[4][5]
-
Temperature: Elevated temperatures promote thermal degradation. Forced degradation studies often utilize temperatures of 60°C or higher to accelerate the identification of potential degradation products.[2][4]
-
Biological Matrices: Components within plasma and erythrocyte lysates can hasten degradation.[1][4]
-
Presence of Iron: The chemically unstable endoperoxide bridge, essential for antimalarial activity, is rapidly cleaved in the presence of ferrous iron [Fe(II)], particularly from heme released during red blood cell hemolysis.[1][4][6]
Q3: How does the stability of Dihydroartemisinin (DHA) compare in different experimental media?
A: DHA is markedly less stable in biological matrices like plasma compared to simple buffer solutions.[1] For instance, the half-life of DHA at 37°C is approximately 5.5 hours in a buffer at pH 7.4, but this drops to 2.3 hours in plasma.[1][7] This highlights the importance of immediate sample processing and stabilization when conducting pharmacokinetic studies.
Q4: Besides this compound, what other degradation products can be formed from artemisinin derivatives?
A: Forced degradation studies have identified several other products. For example, under thermal stress, Artesunate (AS) can form products designated D1 and D2 (identified as 2-deoxyartemisinin).[2][8] Dihydroartemisinin (DHA) can also degrade into various other compounds, sometimes labeled as D3, D7, D8, and D9 in research literature.[2][9] The specific degradation profile can vary depending on the specific artemisinin derivative and the stress conditions applied (e.g., heat, acid, light).[10]
Section 2: Troubleshooting Guides for Analytical Assays
This section addresses common issues encountered during the chromatographic analysis of this compound and its precursors.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent or Low Analyte Recovery in Plasma/Blood Samples | Rapid degradation of the parent compound (e.g., DHA) in the biological matrix due to enzymatic activity, pH, or presence of heme.[1][4] | Immediate Stabilization: Use stabilizing agents or immediately precipitate proteins upon sample collection. Temperature Control: Keep samples on ice immediately after collection and during processing. For long-term storage, maintain at -80°C.[4] Prompt Processing: Separate plasma from whole blood as quickly as possible to minimize hemolysis and contact with red blood cells.[4] |
| Drifting Retention Times | Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[11][12] Mobile Phase Composition Change: Inaccurate preparation or evaporation of volatile organic components.[11] Temperature Fluctuations: Inconsistent column temperature.[11] | Equilibration: Ensure the column is equilibrated for an adequate time (e.g., flushing with 10-20 column volumes) before starting the analytical run.[11] Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.[11] Temperature: Use a column oven to maintain a constant and stable temperature.[11] |
| Peak Tailing or Splitting | Analyte Epimerization: DHA exists as two anomers (α-DHA and β-DHA) that can interconvert in solution and may separate chromatographically.[4] Column Contamination: Active sites on the column, often due to sample matrix components, can interact with the analyte.[13] Mobile Phase pH: The pH is close to the analyte's pKa, causing inconsistent ionization. | Consistent Conditions: Maintain strict control over temperature and pH during sample preparation and analysis to stabilize the equilibrium between epimers.[4] Column Washing: Implement a robust column washing procedure between runs. Use a guard column to protect the analytical column.[12] pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| High Backpressure | Column Frit Blockage: Particulate matter from the sample or mobile phase has clogged the inlet frit of the column.[13] System Blockage: Obstruction in the tubing, injector, or guard column.[13] Precipitation: The analyte or buffer salts have precipitated in the system due to solvent incompatibility. | Isolate the Source: Disconnect the column and run the pump to see if the pressure drops. If it does, the column is the issue. If not, check other components sequentially (injector, tubing).[13] Backflush Column: Reverse the column direction and flush with a strong, compatible solvent to dislodge particulates from the frit.[13] Sample Filtration: Always filter samples through a 0.22 µm or 0.45 µm filter before injection. |
| Baseline Noise or Drift | Contaminated Mobile Phase: Impurities or microbial growth in the solvent reservoirs. Air Bubbles in the System: Dissolved gas in the mobile phase or a loose fitting allowing air to enter.[11] Detector Lamp Failing: The detector lamp is nearing the end of its lifespan.[11] | Fresh Mobile Phase: Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily. Degas Mobile Phase: Degas the mobile phase using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped air bubbles.[11] Lamp Replacement: Check the lamp energy and replace it if it is low.[11] |
Section 3: Experimental Protocols
Protocol 3.1: Forced Degradation Study of an Artemisinin-Derivative Drug Product
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products like this compound, based on ICH guidelines.[10]
Objective: To investigate the intrinsic stability of the drug substance by subjecting it to stress conditions and to identify the resulting degradation products.
Materials:
-
Artemisinin-derivative API or drug product
-
HPLC-grade solvents (Acetonitrile, Methanol (B129727), Water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Stability chamber or oven
-
Photostability chamber
-
Calibrated pH meter
-
HPLC-UV or LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at 60°C for up to 21 days.[2]
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, 7, 21 days).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the mixture at room temperature and withdraw samples at specified intervals.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature and monitor for degradation over time.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the drug substance (in solid form and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples alongside a dark control stored under the same conditions but protected from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or LC-MS method (see Protocol 3.2). Compare the chromatograms to identify and quantify degradation products.
Protocol 3.2: HPLC Method for Analysis of this compound and Precursors
This protocol is a composite method based on typical conditions used for the analysis of artemisinin derivatives.[2][14][15] Method validation is required for specific applications.
Objective: To separate and quantify the parent artemisinin derivative from its degradation products, including this compound.
Instrumentation & Columns:
-
HPLC System: Agilent 1260 Infinity or similar, equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[15]
-
Column: ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or Phenomenex Luna 5µ C18 (250 x 4.6 mm).[14][15]
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile and water (e.g., 65:35 v/v).[14] For DHA/Piperaquine analysis, Methanol/Ammonium formate (B1220265) buffer (10 mM, pH 2.7) at 75:25 (v/v) has been used.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.[15]
-
Run Time: 20 minutes or as required to elute all peaks of interest.[15]
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of the parent drug and, if available, the degradation product (this compound) in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 3.1) with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Identify peaks based on retention times compared to standards. Quantify the amount of parent drug remaining and the amount of each degradation product formed.
Section 4: Quantitative Data Summary
Table 1: Stability of Dihydroartemisinin (DHA) in Different Media
| Medium | pH | Temperature (°C) | Half-life (t½) in hours |
| Phosphate Buffer | 7.4 | 37 | 5.5 |
| Human Plasma | ~7.4 | 37 | 2.3 |
Data sourced from studies on DHA stability under physiologically relevant conditions.[1][7]
Table 2: Forced Degradation of Artemisinin Combination Therapies (ACTs) at 60°C
| Drug Combination | Active Pharmaceutical Ingredient (API) | % API Remaining after 21 days | Key Degradation Product Identified |
| Artesunate/Amodiaquine (AS/AQ) | Artesunate (AS) | ~40-60% | 2-Deoxyartemisinin (D2) |
| Artemether/Lumefantrine (AM/LUM) | Artemether (AM) | ~60% | D3 |
| Dihydroartemisinin/Piperaquine (DHA/PIP) | Dihydroartemisinin (DHA) | < 10% | 2-Deoxyartemisinin (D2), D3, D7-D9 |
This table summarizes illustrative data from forced degradation studies. Actual degradation rates can vary based on formulation and packaging.[2][9]
Section 5: Visual Guides and Workflows
Diagram 1: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on a drug substance.
Diagram 2: Factors Leading to this compound Formation
Caption: Key environmental and biological factors that promote degradation.
Diagram 3: Simplified Degradation Pathway
Caption: Metabolic and degradative relationship between key artemisinins.
References
- 1. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medcraveonline.com [medcraveonline.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. agilent.com [agilent.com]
- 14. scispace.com [scispace.com]
- 15. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Deoxyartemisinin Treatment in Cell Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Deoxyartemisinin and its derivatives in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range and treatment duration for this compound and its derivatives in cell culture experiments?
A1: The effective concentration and treatment duration of this compound and its derivatives are highly dependent on the specific cell line being studied. For artemisinin (B1665778) and its derivative Dihydroartemisinin (B1670584) (DHA), a typical starting range for in vitro experiments is between 5 µM and 200 µM.[1] Incubation times commonly range from 24 to 72 hours.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.[1] Some studies have fixed the incubation time at 72 hours to determine IC50 values.[2]
Q2: How does this compound and its family of compounds induce cell death?
A2: The primary mechanism of action for artemisinins involves their endoperoxide bridge, which reacts with intracellular iron to generate reactive oxygen species (ROS).[3] This leads to oxidative stress and subsequent cell death.[3] These compounds are known to induce apoptosis through multiple signaling pathways, including:
-
The Intrinsic (Mitochondrial) Pathway: Disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases-9 and -3.[1][4]
-
The Extrinsic (Death Receptor) Pathway: Activation of caspase-8.[1][5]
-
Inhibition of Survival Pathways: Suppression of pro-survival signaling such as the PI3K/AKT/mTOR and JAK/STAT pathways.[1]
-
Cell Cycle Arrest: Artemisinin and its derivatives can induce cell cycle arrest at various phases, most commonly at the G0/G1 to S transition.[6][7][8]
It is important to note that this compound, which lacks the endoperoxide bridge, may have different or significantly reduced activity compared to other artemisinin derivatives.[9][10] However, some derivatives of this compound have shown cytotoxic effects.[11]
Q3: My this compound/DHA treatment is not inducing the expected level of cytotoxicity. What are the possible reasons?
A3: Several factors could contribute to a lack of cytotoxic effect:
-
Concentration and Duration: The concentration may be too low or the incubation time too short for your specific cell line. A thorough dose-response and time-course experiment is recommended.[1]
-
Compound Stability: Artemisinin and its derivatives can be unstable in cell culture media.[12] It is advisable to prepare fresh solutions for each experiment and minimize the time between dilution and application to cells.[12]
-
Cell Density: High cell confluency can make cells less sensitive to drug treatment. Ensure cells are in the logarithmic growth phase and at an optimal density (e.g., 70-80% confluency).[1]
-
Solvent Issues: If using a solvent like DMSO, ensure the final concentration is low (typically <0.1% to 0.5%) to avoid solvent-induced toxicity or other effects.[13][14] Always include a vehicle control in your experiments.[13]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Compound Instability: this compound or its derivatives may be degrading in the culture medium.[12] 2. Cell Passage Number: High passage numbers can alter cell characteristics and drug sensitivity. 3. Variable Cell Density: Inconsistent cell seeding leads to variability.[13] | 1. Prepare fresh drug solutions for each experiment from a frozen stock.[12] Consider replenishing the media with fresh drug for long-term experiments.[12] 2. Use low-passage cells and thaw a fresh vial after a limited number of passages.[1] 3. Standardize your cell seeding density and ensure cells are in the logarithmic growth phase.[13] |
| High cell death in vehicle control (e.g., DMSO) | Solvent Toxicity: The final concentration of the solvent is too high.[14] | Reduce the final solvent concentration to a non-toxic level (ideally below 0.1%).[14] This can be achieved by preparing a more concentrated stock solution. |
| Precipitation of the compound in culture media | Low Solubility: The concentration of the compound exceeds its solubility limit in the aqueous media.[14] | 1. Lower the final concentration of the drug. 2. Gently warm the media to 37°C before and after adding the stock solution.[14] 3. Ensure rapid and thorough mixing upon dilution.[14] |
| High background in cytotoxicity assays (e.g., MTT) | Assay Interference: The compound or solvent may interfere with the assay reagents. | Try a different cytotoxicity assay that relies on a different principle (e.g., Sulforhodamine B (SRB) for protein content or Lactate Dehydrogenase (LDH) for membrane integrity).[13] |
Data Summary
IC50 Values of Artemisinin and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| Artemisinin | P815 | Murine Mastocytoma | ~12 | 72 |
| Artemisinin | BSR | Hamster Kidney Adenocarcinoma | ~52 | 72 |
| Dihydroartemisinin (DHA) | Molt-4 | Human Leukemia | 2.59 | Not Specified |
| Dihydroartemisinin (DHA) | A549, HeLa, MCF-7, OVCAR-3, PC-3 | Lung, Cervical, Breast, Ovarian, Prostate | Varies (cell-line dependent) | 48 |
| Deoxyartemisitene | Various | 60 Human Cancer Cell Lines | Significant cytotoxicity observed | Not Specified |
Note: Data is compiled from multiple sources and experimental conditions may vary.[2][6][11][15]
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[13]
-
Drug Treatment: Prepare serial dilutions of this compound or its derivative in culture medium. Remove the old medium and add the drug-containing medium to the respective wells. Include vehicle controls.[13]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Annexin V Apoptosis Assay
-
Cell Treatment: Treat cells with the desired concentrations of this compound or its derivative for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: General experimental workflow for studying this compound.
Caption: Simplified signaling pathway for artemisinin-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential Effect of Artemisinin Against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. leicester-ozone.co.uk [leicester-ozone.co.uk]
- 4. Dihydroartemisinin induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroartemisinin (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of artemisinin derivatives on apoptosis and cell cycle in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Two distinct and competitive pathways confer the cellcidal actions of artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound derivatives from photooxygenation of anhydrodeoxydihydroartemisinin and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Selective cancer cell cytotoxicity from exposure to dihydroartemisinin and holotransferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cellular Uptake of Deoxyartemisinin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular uptake of Deoxyartemisinin and other hydrophobic artemisinin (B1665778) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its cellular uptake a concern?
This compound is a derivative of Artemisinin, the potent antimalarial compound isolated from the plant Artemisia annua.[1] Unlike Artemisinin and its more studied derivatives like Dihydroartemisinin (B1670584) (DHA), this compound lacks the crucial endoperoxide bridge, which is often linked to the primary mechanism of action for antimalarial and anticancer activities.[2][3] However, it has demonstrated distinct anti-inflammatory and antinociceptive effects.[1] The primary concern with this compound is its poor bioavailability and low water solubility, which significantly limits its absorption into cells and, consequently, its therapeutic efficacy.[2][3] Studies have shown that after oral administration in rats, the amount of this compound absorbed into the blood is very low, with a calculated oral bioavailability of only 1.60 ± 0.317%.[2][3]
Q2: What are the primary barriers to the cellular uptake of hydrophobic compounds like this compound?
The main barrier is the plasma membrane, which is a phospholipid bilayer that selectively controls the passage of substances.[4][5] Hydrophobic drugs like this compound face several challenges:
-
Poor Aqueous Solubility : They tend to precipitate or "crash out" in aqueous cell culture media, reducing the effective concentration available to the cells.[6]
-
Low Bioavailability : Poor solubility leads to low absorption and bioavailability in vivo.[7][8]
-
Efflux Pumps : Cells can actively transport the compound out using efflux pumps like P-glycoprotein (P-gp), further reducing the intracellular concentration.[9][10]
Q3: What general strategies can be employed to enhance the cellular uptake of this compound?
Given its hydrophobic nature, strategies that improve solubility and facilitate transport across the cell membrane are key. These approaches, often studied with the related compound Dihydroartemisinin (DHA), can be adapted for this compound:
-
Nanoscale Drug Delivery Systems (NDDSs) : Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can improve solubility, stability, and cellular uptake.[7][11]
-
Use of Solubilizing Agents : Co-solvents or cyclodextrins can be used to increase the solubility of the compound in culture media, though their potential effects on the experiment must be considered.[6]
-
Inhibition of Efflux Pumps : Using efflux pump inhibitors (EPIs) can prevent the active removal of the compound from the cell, thereby increasing its intracellular accumulation.[10][12]
Troubleshooting Guides
Issue 1: Compound Precipitates in Cell Culture Medium
Symptoms:
-
Visible particles or cloudiness in the culture medium after adding the this compound stock solution.
-
Inconsistent experimental results due to unknown final compound concentration.
Troubleshooting Workflow:
References
- 1. Artemisinin and this compound isolated from Artemisia annua L. promote distinct antinociceptive and anti-inflammatory effects in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of nanoscale drug delivery systems of dihydroartemisinin for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efflux Pump Inhibitors: A Novel Approach to Combat Efflux-Mediated Drug Resistance in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
troubleshooting inconsistent results in Deoxyartemisinin experiments
Welcome to the technical support center for Deoxyartemisinin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent experimental results and provide clarity on best practices.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing unexpected biological activity. What could be the cause?
A1: This is a common issue that can stem from several factors:
-
Purity of the Compound: this compound is often synthesized from Artemisinin or its derivatives. Incomplete reaction or purification can leave residual starting material, which is highly bioactive and can lead to false-positive results. It is crucial to verify the purity of your this compound sample using methods like HPLC and NMR.
-
Contamination: Contamination of the sample with other bioactive compounds during storage or handling can also lead to unexpected activity.
-
Derivative Activity: If you are working with a derivative of this compound, it may possess its own biological activity, even though the parent this compound is largely inactive in many contexts[1][2].
Q2: I am using this compound as a negative control, but the results are inconsistent between batches. Why?
A2: Inconsistency when using this compound as a negative control often points to variability in the compound itself or the experimental setup:
-
Batch-to-Batch Purity: As mentioned above, the purity of different batches of this compound can vary. A new batch should always be validated for its lack of activity in your specific assay.
-
Solvent Effects: Ensure the solvent used to dissolve the this compound (commonly DMSO) is used at a consistent and non-toxic final concentration across all experiments, including the vehicle control[3].
-
Stability in Media: While generally more stable than Dihydroartemisinin (DHA), the stability of this compound in your specific cell culture medium over the course of the experiment should be considered. Degradation could potentially lead to variability, although this compound itself is a stable end-product of DHA degradation[4][5].
Q3: What is the best way to prepare and store this compound solutions?
A3: For consistent results, proper preparation and storage are key:
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound.
-
Stock Solutions: Prepare a high-concentration stock solution in DMSO.
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells[3].
Troubleshooting Guides
Inconsistent Cytotoxicity in Cancer Cell Lines with this compound Derivatives
Problem: High variability in cell viability assays (e.g., MTT, SRB) when testing this compound derivatives.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect wells for precipitate after adding the compound. - Prepare fresh dilutions from a validated stock. - Consider the solubility limits in your specific cell culture medium. |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Standardize cell seeding density across all plates and experiments. - Avoid using outer wells of the plate which are prone to evaporation ("edge effect"). |
| Variable Incubation Times | - Strictly adhere to a standardized incubation time for all treatments and assays. - Use a timer to ensure consistency between plates. |
| Cell Line Health | - Use cells within a consistent and low passage number range. - Ensure cells are in the logarithmic growth phase at the time of treatment. - Regularly check for and test for mycoplasma contamination. |
| Assay Interference | - Some compounds can interfere with the chemistry of viability assays. - Confirm results using an alternative assay with a different detection principle (e.g., LDH assay for cytotoxicity). |
Experimental Protocols & Methodologies
Protocol: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of this compound for your desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 266.33 g/mol .
-
Weighing: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of sterile DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.
-
Storage: Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.
Protocol: General Workflow for a Cytotoxicity Assay
This protocol provides a general framework. Specific cell numbers, concentrations, and incubation times should be optimized for your particular cell line and this compound derivative.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the this compound derivative from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and below 0.5% in all wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions or control solutions.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform a cell viability assay such as MTT or SRB according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance at the appropriate wavelength and calculate cell viability relative to the untreated control.
Visualizations
Diagrams of Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. This compound derivatives from photooxygenation of anhydrodeoxydihydroartemisinin and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
optimization of reaction conditions for Deoxyartemisinin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for deoxyartemisinin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent starting material for this compound synthesis is artemisinin (B1665778), which is a sesquiterpene lactone isolated from the plant Artemisia annua. Another common precursor is dihydroartemisinin (B1670584) (DHA), which is derived from the reduction of artemisinin.[1][2][3] Some synthetic strategies also utilize artemisinic acid, a biosynthetic precursor to artemisinin.[4][5]
Q2: What are the primary methods for converting artemisinin to this compound?
A2: The conversion of artemisinin to this compound typically involves the reduction of the endoperoxide bridge. Common methods include:
-
Catalytic Hydrogenation: This method uses a catalyst such as palladium on carbon (Pd/C) to reduce the endoperoxide moiety.[2]
-
Metal-Acid Reduction: A combination of a metal, like zinc, and an acid, such as acetic acid (Zn/AcOH), can be used for the hydrogenation of the peroxy group.[2]
-
Borohydride (B1222165) Reduction: Sodium borohydride (NaBH₄) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) in a solvent such as tetrahydrofuran (B95107) (THF) is an effective one-step method.[1]
Q3: What is the role of the endoperoxide bridge in the biological activity of artemisinin, and why is this compound synthesized?
A3: The endoperoxide bridge is crucial for the antimalarial activity of artemisinin.[6] Its cleavage in the presence of iron (II) from heme is believed to generate reactive oxygen species that are toxic to the malaria parasite.[7] this compound, which lacks this endoperoxide bridge, has significantly reduced or no antimalarial activity.[2] It is often synthesized as a reference compound in structure-activity relationship (SAR) studies to confirm the importance of the peroxide moiety for biological efficacy.
Q4: Are there any stability concerns with artemisinin and its derivatives during synthesis?
A4: Yes, artemisinin is unstable in the presence of alkali or acid.[2] High temperatures (above 190°C) can also lead to its degradation.[2] The C-10 acetal (B89532) linkage in derivatives like dihydroartemisinin can be unstable, and metabolism can lead to dealkylation.[3] Careful control of pH and temperature is therefore critical during synthesis and purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time.- Increase the molar ratio of the reducing agent.- Ensure the catalyst (if used) is active. |
| Degradation of starting material or product. | - Maintain the reaction at the recommended temperature.- Use a buffered solution or ensure anhydrous conditions to avoid acidic or basic degradation. | |
| Suboptimal solvent. | - Ensure the solvent is appropriate for the chosen reagents and is of sufficient purity. THF is commonly used with NaBH₄/BF₃·Et₂O.[1] | |
| Formation of Multiple Byproducts | Non-selective reduction. | - The lactone group of artemisinin can be reduced to a lactol in the presence of sodium borohydride without affecting the peroxy group.[2] The addition of a Lewis acid like BF₃·Et₂O helps to selectively reduce the endoperoxide.[1]- Optimize the reaction temperature; lower temperatures often increase selectivity. |
| Rearrangement of the carbon skeleton. | - Acid-catalyzed rearrangements can occur.[2] Use non-polar solvents and carefully control the addition of any acidic reagents. | |
| Difficulty in Purifying the Product | Presence of unreacted starting material. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion.- Adjust the stoichiometry of the reagents if necessary. |
| Similar polarity of product and byproducts. | - Utilize column chromatography with a carefully selected solvent system for separation.- Consider recrystallization from a suitable solvent to improve purity. | |
| Inconsistent Reaction Outcomes | Variability in reagent quality. | - Use freshly opened or properly stored anhydrous solvents and reagents.- The activity of catalysts like Pd/C can vary between batches; consider testing a new batch. |
| Presence of moisture or oxygen. | - For reactions sensitive to air or moisture (e.g., those using borohydrides), perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Borohydride and Boron Trifluoride Etherate [1]
-
Preparation: Dissolve artemisinin in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) to the solution, followed by the slow, dropwise addition of boron trifluoride etherate (BF₃·Et₂O).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reducing Agents for this compound Synthesis
| Reducing Agent | Catalyst/Co-reagent | Solvent | Key Advantages | Potential Issues | Reference |
| NaBH₄ | BF₃·Et₂O | THF | One-step reaction, good yield. | Requires anhydrous conditions, potential for side reactions if not controlled. | [1] |
| H₂ | Pd/C | Not specified | Clean reduction. | May require specialized hydrogenation equipment. | [2] |
| Zn | Acetic Acid | Not specified | Readily available reagents. | Acidic conditions may cause degradation or rearrangement.[2] | [2] |
Visualizations
References
- 1. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies [mdpi.com]
- 3. Synthesis of Mono- and Bis-peroxide-bridged Artemisinin Dimers to Elucidate the Contribution of Dimerization to Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Strategies for Peroxide Ring Construction in Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses of deuterium-labeled dihydroartemisinic acid (DHAA) isotopologues and mechanistic studies focused on elucidating the conversion of DHAA to artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Deoxyartemisinin vs. Artemisinin: A Comparative Analysis of Their Mechanisms of Action
A deep dive into the critical role of the endoperoxide bridge in the biological activity of artemisinin-based compounds.
This guide provides a detailed, evidence-based comparison of the mechanisms of action of Artemisinin (B1665778) and its derivative, Deoxyartemisinin. The central focus of this analysis is the indispensable role of the endoperoxide bridge, a key structural feature of Artemisinin that is absent in this compound, and how this difference dictates their biological efficacy, particularly in the context of their antimalarial and potential anticancer activities.
Introduction: The Structural Dichotomy
Artemisinin is a sesquiterpene lactone renowned for its potent antimalarial properties.[1] Its unique 1,2,4-trioxane (B1259687) ring, which contains an endoperoxide bridge, is the cornerstone of its therapeutic action.[1] In contrast, this compound is a derivative of Artemisinin in which this critical endoperoxide bridge has been removed.[2] This single, yet profound, structural modification results in a stark divergence in their biological activities, providing a clear illustration of a structure-activity relationship. While Artemisinin is a clinically vital antimalarial agent, this compound is largely devoid of such activity.[2][3]
Mechanism of Action: A Tale of Two Molecules
The primary mechanism of Artemisinin's action is a multi-stage process initiated by the cleavage of its endoperoxide bridge.[4] This process is predominantly activated by intraparasitic heme, which is rich in ferrous iron (Fe²⁺), a byproduct of hemoglobin digestion by the malaria parasite.[2][4] This interaction generates a cascade of highly reactive oxygen species (ROS) and carbon-centered radicals.[2][5] These reactive intermediates then indiscriminately attack and damage a wide array of vital parasite biomolecules, including proteins, lipids, and nucleic acids, leading to overwhelming oxidative stress and, ultimately, parasite death.[3][5]
Several specific molecular targets for the alkylating damage caused by activated Artemisinin have been proposed, including the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), translationally controlled tumor protein (TCTP), and components of the parasite's proteasome system.[3][6] Furthermore, Artemisinin can interfere with the parasite's heme detoxification process by alkylating heme itself, thereby preventing its polymerization into non-toxic hemozoin.[7]
Conversely, this compound, lacking the endoperoxide bridge, is unable to undergo this critical activation step.[2] Without the capacity to generate ROS and radical species, it cannot induce the widespread molecular damage that is characteristic of Artemisinin's potent cytotoxic effects. Studies have confirmed that this compound exhibits no inhibitory effect on PfATP6, a key target of Artemisinin.[3][8] This fundamental inability to generate a cytotoxic cascade renders this compound essentially inactive as an antimalarial agent.[2]
dot
Caption: Comparative signaling pathways of Artemisinin and this compound.
Comparative Biological Activity: A Quantitative Perspective
The stark difference in the mechanisms of action between Artemisinin and this compound is reflected in their biological activities. While Artemisinin and its active metabolite, Dihydroartemisinin (B1670584), exhibit potent cytotoxicity against various malaria parasite strains and cancer cell lines, with IC₅₀ values often in the nanomolar to low micromolar range, this compound is consistently reported as inactive.
| Compound | Target Organism/Cell Line | IC₅₀ / Activity | Reference |
| Artemisinin | Plasmodium falciparum | ~1.9 x 10⁻⁸ M (19 nM) | [9] |
| P815 (Mastocytoma) | ~12 µM | [10] | |
| BSR (Kidney) | ~52 µM | [10] | |
| Dihydroartemisinin | Plasmodium falciparum | ~0.3 x 10⁻⁸ M (3 nM) | [9] |
| This compound | Plasmodium falciparum | No inhibitory effect | [2][3] |
| Vibrio cholerae | MIC > 100 µg/ml | [11] | |
| AC16 (Cardiomyocytes) | Low cytotoxicity | [12] |
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanisms of action and assess the biological activities of Artemisinin and its derivatives.
In Vitro Antimalarial Activity Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.
Methodology:
-
Parasite Culture: Asynchronous or synchronized cultures of P. falciparum (e.g., 3D7 strain) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: The test compounds (Artemisinin, this compound) are serially diluted in culture medium.
-
Incubation: The parasite cultures are incubated with the various drug concentrations in 96-well plates for a defined period (e.g., 48-72 hours).
-
Assessment of Parasite Growth: Parasite viability is assessed using various methods, such as:
-
Microscopy: Giemsa-stained thin blood smears are examined to count the number of viable parasites.
-
Fluorimetry: DNA synthesis is measured by the incorporation of a fluorescent dye (e.g., SYBR Green I) that binds to parasite DNA.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detection of parasite-specific proteins like lactate (B86563) dehydrogenase (pLDH) or histidine-rich protein 2 (HRP2).
-
-
Data Analysis: The results are used to plot a dose-response curve, from which the IC₅₀ value is calculated.
Cancer Cell Viability Assay (MTT Assay)
Objective: To measure the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., P815, BSR) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are determined from the dose-response curves.
dot
Caption: Standard experimental workflows for assessing biological activity.
Conclusion
The comparative analysis of Artemisinin and this compound unequivocally demonstrates that the endoperoxide bridge is the essential pharmacophore responsible for the biological activity of Artemisinin. Its heme-mediated cleavage unleashes a torrent of reactive species that are cytotoxic to malaria parasites and cancer cells. This compound, by virtue of lacking this structural feature, is incapable of initiating this cascade and is consequently biologically inert in these contexts. This direct comparison not only illuminates the mechanism of action of this vital class of drugs but also serves as a powerful case study in the principles of medicinal chemistry and drug design, where subtle molecular modifications can lead to a complete loss of therapeutic effect.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | TargetMol [targetmol.com]
- 7. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Molecular Mechanism of Action of Artemisinin—The Debate Continues | MDPI [mdpi.com]
- 9. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Effect of Artemisinin Against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artemisinin displays bactericidal activity via copper-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deoxyartemisinin and Its Synthetic Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Deoxyartemisinin and its synthetic derivatives, supported by experimental data and detailed methodologies.
This compound is a derivative of Artemisinin (B1665778), the Nobel prize-winning antimalarial compound. Structurally, this compound is distinguished by the absence of the endoperoxide bridge that is characteristic of Artemisinin and its other derivatives like Dihydroartemisinin (DHA) and Artesunate. This endoperoxide bridge is widely considered essential for the potent antimalarial activity of Artemisinins. Consequently, this compound lacks significant antimalarial effects but has been investigated for other pharmacological activities, including anti-inflammatory and antiulcer properties.[1][2] The synthesis of derivatives of this compound is aimed at exploring and potentially enhancing these alternative therapeutic applications.
This guide presents a comparative analysis of the biological activities of this compound and its derivatives, with a particular focus on how they measure up against the well-established Artemisinin derivatives.
Comparative Biological Activity and Bioavailability
The biological activity of this compound and its derivatives is markedly different from that of Artemisinin and its clinically used derivatives. This difference is primarily attributed to the absence of the endoperoxide bridge in this compound. In contrast, a derivative like 10-deoxoartemisinin, which retains the endoperoxide bridge but has the C-10 carbonyl group reduced, exhibits significantly enhanced antimalarial activity compared to Artemisinin.[1][2][3]
The oral bioavailability also shows significant variation among these compounds. A study in rats demonstrated that 10-deoxoartemisinin has more than double the bioavailability of Artemisinin, while this compound's bioavailability is substantially lower.[1]
Table 1: Comparative In Vitro Efficacy (IC50) and Oral Bioavailability of Artemisinin, this compound, and Derivatives
| Compound | Target | IC50 | Bioavailability (Oral, in rats) | References |
| Artemisinin | P. falciparum | ~1.9 x 10⁻⁸ M | 12.2 ± 0.832% | [1][4] |
| HCT116 (Colon Cancer) | > 100 µM | [5] | ||
| This compound | P. falciparum | Inactive | 1.60 ± 0.317% | [1][6] |
| AC16 (Cardiomyocytes) | > 100 µM (low cytotoxicity) | [7] | ||
| 10-Deoxoartemisinin | P. falciparum (Chloroquine-resistant) | 8-fold more active than Artemisinin | 26.1 ± 7.04% | [1][3] |
| Dihydroartemisinin (DHA) | P. falciparum (P. berghei) | ~0.3 x 10⁻⁸ M | Metabolite of other Artemisinins | [4] |
| HCT116 (Colon Cancer) | Sensitive at 100 µM | [5] | ||
| HepG2 (Liver Cancer) | 40.2 µM (at 24h) | [5] | ||
| Artesunate (AS) | P. falciparum (P. berghei) | ~1.1 x 10⁻⁸ M | Prodrug, rapidly converted to DHA | [4] |
| HCT116 (Colon Cancer) | Sensitive at 100 µM | [5] |
Signaling Pathways in Anticancer Activity
While this compound itself has not been extensively studied for anticancer effects, its parent compound Artemisinin and particularly its derivative Dihydroartemisinin (DHA) have been shown to impact numerous signaling pathways involved in cancer cell proliferation, apoptosis, and angiogenesis. The generation of reactive oxygen species (ROS), initiated by the iron-mediated cleavage of the endoperoxide bridge, is a central mechanism.[8][9] This leads to downstream effects on pathways such as the PI3K/AKT/mTOR and MAPK pathways, which are critical for cell survival and growth.
References
- 1. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Deoxyartemisinin: The Inactive Analogue Serving as a Crucial Negative Control in Malaria Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against malaria, the nuanced understanding of drug mechanisms is paramount for the development of effective therapeutics. Artemisinin (B1665778) and its derivatives are the cornerstone of modern malaria treatment, renowned for their potent and rapid parasite-clearing capabilities. Central to their mechanism of action is the endoperoxide bridge, a unique chemical feature responsible for their antimalarial activity. Deoxyartemisinin, a derivative of artemisinin that crucially lacks this endoperoxide bridge, is devoid of antimalarial properties. This very inactivity makes it an indispensable tool in malaria research, serving as a robust negative control to validate the specific effects of artemisinin-based drugs. This guide provides a comparative analysis of this compound against its active counterpart, artemisinin, supported by experimental data and detailed protocols for researchers in the field.
The antimalarial efficacy of artemisinin is contingent upon its activation by heme, a byproduct of hemoglobin digestion by the malaria parasite Plasmodium falciparum. This interaction cleaves the endoperoxide bridge, generating reactive oxygen species (ROS) and carbon-centered radicals that subsequently alkylate and damage a multitude of parasite proteins, leading to parasite death. This compound, lacking the pivotal endoperoxide bridge, is unable to undergo this heme-mediated activation and therefore does not produce the cytotoxic radicals necessary to kill the parasite. This fundamental structural difference underpins its use as a negative control, allowing researchers to distinguish the specific effects of artemisinin-induced oxidative stress from other potential, non-specific interactions.
Comparative In Vitro Antiplasmodial Activity
The most direct measure of a compound's antimalarial efficacy is its 50% inhibitory concentration (IC50) against P. falciparum in vitro. While artemisinin and its active derivatives consistently demonstrate potent activity with IC50 values in the low nanomolar range, this compound is repeatedly reported as inactive. Although a specific IC50 value for this compound is often not determined due to its lack of activity, studies have shown it has no effect on parasite development at concentrations where artemisinin is highly effective.
| Compound | P. falciparum Strain | IC50 (nM) | Citation |
| Artemisinin | Chloroquine-sensitive (NF-54) | 11.4 | [1] |
| Artemisinin | Chloroquine-resistant (Dd2) | 7.67 | [1] |
| Dihydroartemisinin | Chloroquine-sensitive | 4.7 - 23 | [2] |
| Dihydroartemisinin | Chloroquine-resistant | 0.98 - 6.1 | [2] |
| This compound | N/A | Inactive |
Note: The inactivity of this compound is widely acknowledged in the literature. While a precise IC50 value is not available, its lack of effect at relevant concentrations is the key finding.
Mechanism of Action: A Tale of Two Molecules
The differential effects of artemisinin and this compound on the malaria parasite can be visualized through their interaction with the proposed activation pathway. Artemisinin's journey to becoming a parasiticidal agent is initiated by heme, whereas this compound remains inert.
Impact on Parasite Signaling Pathways
A key target implicated in artemisinin's mechanism of action is the P. falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6). Artemisinin has been shown to inhibit this calcium pump, disrupting calcium homeostasis within the parasite. In stark contrast, studies have demonstrated that this compound has no inhibitory effect on PfATP6, further solidifying the essentiality of the endoperoxide bridge for biological activity and highlighting a specific pathway unaffected by the negative control.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis of this compound and the in vitro assessment of antiplasmodial activity are provided below.
Synthesis of this compound from Artemisinin
This one-step synthesis provides a straightforward method for obtaining this compound to be used as a negative control.
Materials:
-
Artemisinin
-
Sodium borohydride (B1222165) (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve artemisinin in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride to the solution and stir for 15 minutes.
-
Slowly add boron trifluoride etherate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Perform a standard aqueous workup by extracting the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield this compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This assay is a widely used method to determine the IC50 values of antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells (O+)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
Test compounds (artemisinin, this compound) and control drug (e.g., chloroquine)
-
SYBR Green I lysis buffer
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and controls in a 96-well plate.
-
Add the synchronized parasite culture (at approximately 0.5% parasitemia and 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the red blood cells by adding SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour to allow the dye to intercalate with the parasite DNA.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of parasite growth inhibition relative to the drug-free control wells and determine the IC50 values by fitting the data to a dose-response curve.
Conclusion
This compound's lack of an endoperoxide bridge renders it inactive against Plasmodium falciparum, making it an exemplary negative control in malaria research. Its use allows for the unequivocal attribution of the observed antimalarial effects of artemisinin and its derivatives to the bioactivation of the endoperoxide bridge. The comparative data and protocols presented here underscore the importance of this compound in the rigorous investigation of antimalarial drug mechanisms and the development of new therapeutic strategies.
References
Deoxyartemisinin: A Comparative Analysis of its Molecular Targets and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Deoxyartemisinin and its structurally related artemisinin (B1665778) derivatives. While artemisinins are renowned for their antimalarial and anticancer properties, this compound presents a unique case due to the absence of the endoperoxide bridge, a key structural feature for the bioactivity of this class of compounds. This document outlines the known biological activities, molecular targets, and experimental data for this compound in comparison to active artemisinin analogues, offering insights into the structure-activity relationship of these molecules.
Comparative Analysis of Biological Activity
This compound, lacking the endoperoxide bridge crucial for the canonical mechanism of action of artemisinins, is largely inactive as an antimalarial and anticancer agent. However, studies have revealed its potential in other therapeutic areas, notably as an anti-inflammatory and anti-ulcer agent. In contrast, artemisinin and its active metabolite, Dihydroartemisinin (B1670584) (DHA), exhibit potent cytotoxicity against cancer cells and malaria parasites.
Table 1: Comparison of In Vivo Anti-Inflammatory and Anti-Ulcer Activity
| Compound | Assay | Animal Model | Dosage | Result | Reference |
| This compound | Ethanol-induced ulcer | Rats | 200 mg/kg | 76.5% reduction in ulcer index | [1] |
| Artemisinin | Ethanol-induced ulcer | Rats | - | No cytoprotection observed | [1] |
| This compound | Formalin test (neurogenic pain) | Mice | - | 56.55% reduction in pain | [2] |
| Artemisinin | Formalin test (neurogenic pain) | Mice | - | 28.66% reduction in pain | [2] |
| This compound | Formalin test (inflammatory pain) | Mice | - | 45.43% reduction in pain | [2] |
| Artemisinin | Formalin test (inflammatory pain) | Mice | - | 33.35% reduction in pain | [2] |
| This compound | Croton oil-induced ear edema | Mice | - | 33.64% reduction in edema | [2] |
| Artemisinin | Croton oil-induced ear edema | Mice | - | 48.19% reduction in edema | [2] |
Table 2: Comparative Cytotoxicity and Inhibition of Inflammatory Mediators
| Compound | Cell Line/Mediator | Assay | Result | Reference |
| This compound | AC16 Cardiomyocytes | Resazurin (B115843) assay | Low cytotoxicity, IC50 > 100 µM | [3] |
| Dihydroartemisinin (DHA) | Various cancer cell lines | MTT/Alamar Blue/CellTiter-Glo | Potent cytotoxicity (IC50 values in low µM range) | [4] |
| Artesunate | Various cancer cell lines | MTT/Alamar Blue/CellTiter-Glo | Potent cytotoxicity (IC50 values in low µM range) | [4] |
| This compound | TNF-α | In vivo (ear tissue) | 37.37% reduction | [2] |
| Artemisinin | TNF-α | In vivo (ear tissue) | 76.96% reduction | [2] |
| This compound | IL-1β | In vivo (ear tissue) | - | [2] |
| Artemisinin | IL-1β | In vivo (ear tissue) | 48.23% reduction | [2] |
| This compound | IL-6 | In vivo (ear tissue) | - | [2] |
| Artemisinin | IL-6 | In vivo (ear tissue) | 44.49% reduction | [2] |
Molecular Targets and Signaling Pathways
The defining difference in the molecular activity of this compound compared to its active counterparts lies in the endoperoxide bridge.
Artemisinin and its Active Derivatives (e.g., Dihydroartemisinin, Artesunate):
The bioactivity of these compounds is initiated by the iron-mediated cleavage of the endoperoxide bridge, a process that is particularly efficient in the iron-rich environment of malaria parasites and cancer cells.[5] This cleavage generates reactive oxygen species (ROS) and carbon-centered radicals, which subsequently alkylate and damage a wide range of cellular macromolecules, leading to cell death.[6] This promiscuous targeting affects multiple signaling pathways crucial for cell survival and proliferation.
Figure 1: Mechanism of Action for Active Artemisinins.
This compound:
Lacking the endoperoxide bridge, this compound cannot be activated by iron to produce ROS. Consequently, it is inactive through the canonical artemisinin mechanism. Experimental evidence has shown that this compound does not inhibit PfATP6, a SERCA-type Ca2+-ATPase in Plasmodium falciparum, which has been proposed as a target for artemisinin.[6]
The molecular targets responsible for the observed anti-inflammatory and anti-ulcer activities of this compound have not yet been fully elucidated. It is hypothesized that these effects may be mediated through interactions with other cellular targets, independent of the endoperoxide chemistry.
Figure 2: Proposed Mechanism for this compound.
Experimental Protocols
Ethanol-Induced Gastric Ulcer Model in Rats
This protocol is used to assess the anti-ulcer activity of compounds.
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Induction of Ulcers: Animals are fasted for 24 hours with free access to water. Gastric ulcers are induced by oral administration of absolute ethanol (B145695) (1 mL/200g body weight).[7]
-
Treatment: Test compounds (e.g., this compound) are administered orally at a specified dose (e.g., 200 mg/kg) one hour prior to ethanol administration.[1] A control group receives the vehicle, and a reference drug group may be included.
-
Assessment: One hour after ethanol administration, animals are euthanized, and stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer index is calculated by measuring the area of hemorrhagic lesions in the gastric mucosa. The percentage of ulcer inhibition is calculated relative to the control group.
Formalin-Induced Nociception Test in Mice
This model is used to evaluate both neurogenic and inflammatory pain.
-
Animal Model: Male Swiss mice (25-30g) are used.
-
Procedure: A 2.5% formalin solution (20 µL) is injected subcutaneously into the dorsal surface of the right hind paw.
-
Observation: The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).
-
Treatment: Test compounds are administered (e.g., intraperitoneally) 30 minutes before the formalin injection. A control group receives the vehicle.
-
Analysis: The total licking time in each phase is compared between the treated and control groups to determine the antinociceptive effect.
Figure 3: General In Vivo Experimental Workflow.
In Vitro Cytotoxicity Assay (Resazurin Assay)
This assay measures cell viability.
-
Cell Culture: Human cardiomyocyte cell line AC16 is cultured in appropriate media.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, Dihydroartemisinin) and a positive control (e.g., doxorubicin) for a specified duration (e.g., 24-72 hours).
-
Assay: Resazurin solution is added to each well and incubated. Viable cells reduce resazurin to the fluorescent resorufin.
-
Measurement: Fluorescence is measured using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
References
- 1. Artemisinin and its derivatives as promising therapies for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity of dihydroartemisinin toward Molt-4 cells attenuated by N-tert-butyl-alpha-phenylnitrone and deferoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Artemisia asiatica extracts protect against ethanol-induced injury in gastric mucosa of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyartemisinin vs. Artemisinin: A Comparative Guide to Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of Deoxyartemisinin and its parent compound, Artemisinin (B1665778). The information presented herein is based on available experimental data and aims to assist researchers in understanding the key differences in the mechanism of action and potency of these two compounds.
Executive Summary
Artemisinin and its derivatives are well-established antimalarial agents with recognized cytotoxic properties against various cancer cell lines. This activity is critically dependent on the endoperoxide bridge within the artemisinin molecule. This compound, a derivative lacking this crucial functional group, exhibits significantly reduced cytotoxic potential. This guide will delve into the structural differences, comparative cytotoxicity data, and the underlying mechanisms of action for both compounds.
Structural and Mechanistic Differences
The primary distinction between Artemisinin and this compound lies in the presence of an endoperoxide bridge in Artemisinin, which is absent in this compound. This structural variance is the principal determinant of their differing cytotoxic activities.
Artemisinin's cytotoxic mechanism is initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by intracellular ferrous iron (Fe²⁺), which is often present at higher concentrations in cancer cells. This cleavage generates highly reactive oxygen species (ROS), leading to oxidative stress, DNA damage, protein and lipid alkylation, and ultimately, apoptosis.
This compound , lacking the endoperoxide bridge, cannot undergo this iron-mediated activation to produce ROS.[1] Consequently, it does not share the same mechanism of cytotoxicity. While some studies have reported cytotoxic activity for this compound in certain cancer cell lines, the mechanism is likely independent of ROS generation and is considerably less potent.[2]
Comparative Cytotoxicity Data
Artemisinin and its active derivatives typically exhibit IC50 values in the low micromolar range against a variety of cancer cell lines.[3] In contrast, studies on this compound have shown a significantly lower cytotoxic potential. For instance, in AC16 human cardiomyocyte cells, it was not possible to determine an IC50 value for this compound at concentrations up to 100 µM, indicating low toxicity in this cell line.[4] While one study noted that this compound demonstrated significant cytotoxicity against a number of human cancer cell lines in the National Cancer Institute (NCI) drug-screening program, specific quantitative data is not easily accessible for a direct comparison.[2]
The following table summarizes the expected and reported cytotoxic profiles of the two compounds.
| Feature | This compound | Artemisinin |
| Endoperoxide Bridge | Absent | Present |
| Primary Mechanism | Endoperoxide-independent | Iron-activated ROS production |
| Potency | Low | Moderate to High |
| Reported IC50 Range | Generally high (>100 µM in some cell lines) | Typically 1-200 µM depending on the cell line[3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate and compare the cytotoxicity of compounds like this compound and Artemisinin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Artemisinin in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of the compound that causes 50% inhibition of cell growth).
NCI-60 Human Tumor Cell Line Screen
This screen evaluates the cytotoxic and/or growth-inhibitory effects of compounds against 60 different human cancer cell lines.
Protocol Overview:
-
Cell Plating: The 60 cell lines are plated in 96-well microtiter plates.
-
Compound Addition: The test compounds (this compound and Artemisinin) are added at five different concentrations (typically a 10-fold dilution series, e.g., 10⁻⁴ to 10⁻⁸ M).
-
Incubation: The plates are incubated for 48 hours.
-
Staining: The assay is terminated by fixing the cells and staining with sulforhodamine B (SRB), a protein-binding dye.
-
Measurement: The absorbance is measured at 515 nm, which is proportional to the cellular protein mass.
-
Data Analysis: The results are expressed as the percentage of growth inhibition. Three dose-response parameters are calculated for each compound against each cell line: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).
Signaling Pathways and Experimental Workflows
The differing chemical structures of this compound and Artemisinin dictate their interaction with distinct cellular pathways.
Artemisinin-Induced Cytotoxicity Pathway
Artemisinin's cytotoxicity is primarily mediated through the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to apoptosis.
Caption: Artemisinin's iron-mediated activation and subsequent ROS-induced apoptosis.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxic effects of this compound and Artemisinin.
Caption: Experimental workflow for comparing the cytotoxicity of this compound and Artemisinin.
Conclusion
The presence of the endoperoxide bridge in Artemisinin is fundamental to its cytotoxic activity against cancer cells, proceeding through an iron-mediated generation of reactive oxygen species. This compound, which lacks this critical structural feature, is a significantly less potent cytotoxic agent. While it may possess some residual, endoperoxide-independent activity, it does not share the same mechanism or level of efficacy as Artemisinin and its clinically relevant derivatives. Researchers investigating the anticancer properties of artemisinin-based compounds should prioritize those that retain the endoperoxide moiety for optimal cytotoxic effects.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. MTT assay protocol | Abcam [abcam.com]
Deoxyartemisinin's Role in NF-κB Pathway Modulation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Deoxyartemisinin's Performance Against Other NF-κB Pathway Modulators, Supported by Experimental Data.
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Its dysregulation is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Artemisinin (B1665778) and its derivatives, including this compound, have garnered significant attention for their anti-inflammatory properties, which are, in part, attributed to their ability to modulate the NF-κB pathway.[1][2] This guide provides a comparative analysis of this compound's role in NF-κB pathway modulation against other well-characterized inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of NF-κB Inhibitors
| Compound | Mechanism of Action | Target | Reported IC50 / Effective Concentration |
| This compound | Putative inhibition of NF-κB activation. Possesses anti-inflammatory properties.[3] | Specific molecular target in the NF-κB pathway is not fully elucidated. | Quantitative IC50 for direct NF-κB inhibition is not well-documented. Anti-inflammatory effects have been observed in vivo.[4] |
| Bay 11-7082 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation. | IκB kinase (IKK) | ~10 µM for inhibition of TNF-α-induced IκBα phosphorylation.[5] |
| Parthenolide | Directly targets the IKK complex, inhibiting IκBα degradation and subsequent NF-κB activation. | IκB kinase (IKK) complex | Significant inhibition of NF-κB activity observed at 15-70 µM. |
| MG132 | A proteasome inhibitor that blocks the degradation of IκBα, preventing the release and nuclear translocation of NF-κB. | 26S Proteasome | Effective concentrations vary depending on the cell type and experimental conditions. |
Experimental Validation: Key Assays and Protocols
The following are detailed methodologies for key experiments used to validate the role of compounds like this compound in modulating the NF-κB pathway.
NF-κB Luciferase Reporter Assay
This assay is a highly sensitive method to quantify the transcriptional activity of NF-κB.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or Jurkat) in a 96-well plate at a suitable density.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, treat the cells with varying concentrations of this compound or comparator compounds for a predetermined duration (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.
-
-
Cell Lysis and Luciferase Activity Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Western Blot for IκBα Phosphorylation
This technique is used to assess the phosphorylation status of IκBα, a key step in the activation of the canonical NF-κB pathway.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages or HeLa cells) and grow to 80-90% confluency.
-
Pre-treat the cells with this compound or comparator compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IκBα levels to a loading control (e.g., β-actin or total IκBα).
-
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.[6][7]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or comparator compounds followed by stimulation with an NF-κB activator.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate the cells with a primary antibody against the p65 subunit overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.[6]
-
Visualizing the Molecular Pathways and Experimental Logic
To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: Canonical NF-κB Signaling Pathway.
Caption: Workflow for Validating NF-κB Modulators.
Caption: Mechanisms of Action of NF-κB Inhibitors.
References
- 1. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying nuclear p65 as a parameter for NF-κB activation: Correlation between ImageStream cytometry, microscopy, and Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Deoxyartemisinin and Other Non-Peroxidic Artemisinin Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of deoxyartemisinin and other non-peroxidic artemisinin (B1665778) analogs, supported by experimental data. The absence of the endoperoxide bridge, a key feature of the parent compound artemisinin, fundamentally alters the biological profile of these analogs, shifting their therapeutic potential away from antimalarial activity towards other areas such as oncology and anti-inflammatory applications.
This compound, which lacks the endoperoxide bridge responsible for the potent antimalarial activity of artemisinin, is consequently devoid of significant anti-plasmodial effects. However, this structural modification unveils a range of other pharmacological activities, including cytotoxic and anti-inflammatory properties. This guide will delve into the performance of this compound in these areas and compare it with other artemisinin analogs that also lack the crucial endoperoxide moiety, such as carba-analogs and certain seco-artemisinin derivatives.
Comparative Biological Activity
The primary biological activities of interest for non-peroxidic artemisinin analogs are their cytotoxic effects against cancer cells and their anti-inflammatory potential. While direct head-to-head comparative studies under identical experimental conditions are scarce, this guide compiles available data to offer a comparative overview.
Cytotoxic Activity
This compound and its derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The National Cancer Institute (NCI) has evaluated several of these compounds against its 60-cell line panel.
Table 1: Comparative Cytotoxicity (GI₅₀ in μM) of this compound and a Non-Peroxidic Dimer Derivative against Selected Human Cancer Cell Lines
| Cell Line | Cancer Type | Deoxyartemisitene (14)[1] | Bis(dihydrodeoxyartemisitene) ether (11)[1] |
| Leukemia | |||
| CCRF-CEM | >100 | 2.05 | |
| K-562 | >100 | 2.21 | |
| MOLT-4 | >100 | 1.93 | |
| Colon Cancer | |||
| COLO 205 | >100 | 1.99 | |
| HCT-116 | >100 | 2.08 | |
| HT29 | >100 | 2.35 | |
| Melanoma | |||
| MALME-3M | >100 | 1.92 | |
| SK-MEL-2 | >100 | 2.15 | |
| SK-MEL-5 | >100 | 2.01 | |
| Ovarian Cancer | |||
| OVCAR-3 | >100 | 2.11 | |
| OVCAR-5 | >100 | 2.24 | |
| Renal Cancer | |||
| 786-0 | >100 | 2.45 | |
| A498 | >100 | 2.31 | |
| Prostate Cancer | |||
| PC-3 | >100 | 2.17 | |
| DU-145 | >100 | 2.09 | |
| Breast Cancer | |||
| MCF7 | >100 | 2.28 | |
| MDA-MB-231 | >100 | 2.14 |
As indicated in Table 1, while deoxyartemisitene itself shows limited activity, its dimer derivative, bis(dihydrodeoxyartemisitene) ether, exhibits significant and broad-spectrum cytotoxic activity in the low micromolar range across numerous cancer cell lines. This suggests that dimerization may be a key strategy for enhancing the anticancer potential of non-peroxidic artemisinin scaffolds.
Anti-inflammatory Activity
This compound has been reported to possess anti-inflammatory and anti-ulcer properties. The anti-inflammatory mechanism of artemisinin derivatives is often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. While specific quantitative data for this compound's anti-inflammatory activity (e.g., IC₅₀ for inhibition of inflammatory mediators) is not available in a comparative format, its activity is attributed to the modulation of this key pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (NCI-60 Cell Line Screen)
The cytotoxicity data presented in Table 1 was generated using the National Cancer Institute's 60 human tumor cell line screen.
Methodology:
-
Cell Preparation: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are plated in 96-well microtiter plates and incubated for 24 hours prior to drug addition.
-
Drug Addition: The compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) and diluted with culture medium. Aliquots of the diluted solutions are added to the cell plates to achieve the desired final concentrations.
-
Incubation: The plates are incubated for 48 hours at 37°C, 5% CO₂, and 100% relative humidity.
-
Endpoint Measurement: After the incubation period, the cells are fixed in situ with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B (SRB) protein stain.
-
Data Analysis: The absorbance of the stained cells is measured using an automated plate reader. The GI₅₀ value, the concentration causing 50% inhibition of cell growth, is calculated from the dose-response curves.
Pharmacokinetic Analysis in Rats
A study comparing the oral bioavailability of artemisinin, this compound, and 10-deoxoartemisinin (a peroxidic analog) was conducted in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Drug Administration: The compounds were administered to the rats both intravenously (for reference) and orally.
-
Blood Sampling: Blood samples were collected from the tail vein at various time points after drug administration.
-
Sample Analysis: The concentrations of the compounds in the plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Calculation: Pharmacokinetic parameters, including bioavailability, were calculated from the plasma concentration-time data.
Table 2: Comparative Oral Bioavailability in Rats
| Compound | Oral Bioavailability (%) |
| Artemisinin | 12.2 ± 0.832 |
| This compound | 1.60 ± 0.317 |
| 10-Deoxoartemisinin | 26.1 ± 7.04 |
The results indicate that this compound has significantly lower oral bioavailability compared to both artemisinin and the peroxidic analog 10-deoxoartemisinin.
Mechanism of Action and Signaling Pathways
The biological activity of non-peroxidic artemisinin analogs is fundamentally different from their peroxidic counterparts. The absence of the endoperoxide bridge means that their mechanism of action is not reliant on iron-mediated generation of reactive oxygen species.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central mediator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Conclusion
This compound and other non-peroxidic artemisinin analogs represent a departure from the traditional therapeutic application of the artemisinin scaffold. While lacking antimalarial efficacy, these compounds, particularly derivatives like the this compound dimer, exhibit promising cytotoxic activity against a broad range of cancer cell lines. Furthermore, their potential as anti-inflammatory agents through the modulation of the NF-κB pathway warrants further investigation. A significant challenge for the development of this compound as a therapeutic agent is its low oral bioavailability. Future research should focus on medicinal chemistry efforts to improve the pharmacokinetic properties of these non-peroxidic analogs and on conducting direct comparative studies to better elucidate their structure-activity relationships and therapeutic potential in oncology and inflammatory diseases.
References
A Comparative Analysis of the Bioavailability of Deoxyartemisinin and 10-Deoxoartemisinin
For Immediate Release
This guide provides a detailed comparative study on the oral bioavailability of two artemisinin (B1665778) derivatives: Deoxyartemisinin and 10-deoxoartemisinin. The information is targeted towards researchers, scientists, and professionals in the field of drug development and pharmacology. This document summarizes key pharmacokinetic data, outlines experimental methodologies, and visualizes the underlying structural and procedural information to facilitate a clear understanding of the compounds' comparative performance.
Executive Summary
Recent studies have demonstrated significant differences in the oral bioavailability of this compound and 10-deoxoartemisinin, largely attributed to their structural variations. 10-deoxoartemisinin exhibits markedly superior bioavailability compared to both artemisinin and this compound.[1][2][3] Specifically, the oral bioavailability of 10-deoxoartemisinin in rats was found to be 26.1 ± 7.04%, which is more than double that of artemisinin (12.2 ± 0.832%) and approximately 16 times higher than that of this compound (1.60 ± 0.317%).[1][2][3]
The key structural difference influencing this outcome is the presence or absence of the peroxide bridge and the 10-position keto group.[2][3][4] this compound lacks the crucial peroxide bridge, which is thought to diminish its absorption rate.[1][3][4] In contrast, 10-deoxoartemisinin retains the peroxide bridge but lacks the 10-position keto group, a modification that appears to enhance its bioavailability.[1][3][4] While this compound is noted for its anti-inflammatory and anti-ulcer properties, 10-deoxoartemisinin is recognized for its potent antimalarial, antitumor, and antiangiogenesis activities.[1][4][5]
Quantitative Data Comparison
The following table summarizes the key pharmacokinetic parameters for this compound and 10-deoxoartemisinin, with Artemisinin included for reference, following oral administration in rats.
| Parameter | This compound | 10-Deoxoartemisinin | Artemisinin (for reference) |
| Oral Bioavailability (Fabs) | 1.60 ± 0.317% | 26.1 ± 7.04% | 12.2 ± 0.832% |
| Maximum Plasma Concentration (Cmax) | 62.4 ± 31.3 ng/mL | Not explicitly stated in snippets | Not explicitly stated in snippets |
| Time to Cmax (Tmax) | 0.390 ± 0.164 h | Not explicitly stated in snippets | Not explicitly stated in snippets |
| Elimination Half-life (t1/2) | 1.12 ± 0.16 h | Not explicitly stated in snippets | Not explicitly stated in snippets |
Data sourced from pharmacokinetic studies in rats.[1][2][3]
Structural and Bioavailability Relationship
The structural modifications among artemisinin and its derivatives are fundamental to their differing bioavailabilities. The following diagram illustrates these key structural relationships.
Caption: Structural relationship of Artemisinin derivatives.
Experimental Protocols
The in vivo pharmacokinetic studies were conducted in rats to determine the oral bioavailability of this compound and 10-deoxoartemisinin.[2][4][5]
1. Animal Studies:
-
Male Sprague-Dawley rats were used for the experiments.
-
The compounds were administered both orally (p.o.) and intravenously (i.v.) to different groups of rats to calculate absolute bioavailability.
2. Drug Administration:
-
For oral administration, the compounds were prepared in a suitable vehicle.
-
For intravenous administration, the compounds were dissolved in a solution appropriate for injection.
3. Sample Collection:
-
Blood samples were collected from the rats at predetermined time points after drug administration.
-
Plasma was separated from the blood samples by centrifugation.
4. Sample Analysis:
-
A rapid, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify the concentrations of this compound and 10-deoxoartemisinin in the plasma samples.[2][3][4]
-
The recoveries of the compounds from rat plasma ranged from 85.8% to 92.7%.[1][5]
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data was analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2.
-
Oral bioavailability (Fabs) was calculated using the formula: Fabs = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.
Experimental Workflow
The following diagram outlines the workflow for the comparative bioavailability study.
Caption: Workflow for the pharmacokinetic study.
References
- 1. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Deoxyartemisinin: A Case Study in the Essential Nature of the Endoperoxide Bridge for Antimalarial Activity
A comparative analysis of deoxyartemisinin and its parent compound, artemisinin (B1665778), provides compelling evidence for the indispensable role of the endoperoxide bridge in mediating antimalarial efficacy. Experimental data consistently demonstrates that the removal of this critical structural feature, as seen in this compound, leads to a profound loss of activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
This guide presents a detailed comparison of artemisinin and this compound, summarizing the available quantitative data, outlining the experimental protocols used to assess antimalarial activity, and visualizing the key structural and mechanistic differences. This information is intended for researchers, scientists, and drug development professionals working in the field of antimalarial drug discovery.
Comparative Antimalarial Potency
The defining structural difference between artemisinin and this compound is the absence of the 1,2,4-trioxane (B1259687) ring, which contains the endoperoxide bridge, in the latter. This modification results in a dramatic reduction in antimalarial activity. While specific head-to-head IC50 values are not always reported in the same study, the literature indicates that this compound is significantly less potent than artemisinin.[1] Some sources suggest that this compound is 100 to 300 times less potent than its parent compound. In contrast, artemisinin and its active derivatives consistently exhibit potent antimalarial activity with IC50 values in the low nanomolar range against various P. falciparum strains.[2][3][4]
| Compound | Target Organism | IC50 Range (nM) | Key Structural Feature | Reference |
| Artemisinin | Plasmodium falciparum | 7.67 - 20.1 | Endoperoxide bridge present | [2][3] |
| This compound | Plasmodium falciparum | Inactive / Significantly Higher than Artemisinin | Endoperoxide bridge absent | [1] |
Table 1: Comparative in vitro antimalarial activity of Artemisinin and this compound. IC50 (50% inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. The data for artemisinin is a representative range from multiple studies against different parasite strains. The activity of this compound is consistently reported as inactive or significantly less potent.
Mechanism of Action: The Critical Role of the Endoperoxide Bridge
The antimalarial activity of artemisinin is contingent upon the iron-mediated cleavage of its endoperoxide bridge.[5] This process is initiated within the malaria parasite, which is rich in heme-iron derived from the digestion of hemoglobin. The interaction with ferrous iron (Fe²⁺) leads to the generation of highly reactive and cytotoxic carbon-centered free radicals. These radicals then damage essential parasite proteins and other macromolecules, leading to parasite death. This compound, lacking the endoperoxide bridge, is unable to undergo this activation step and therefore cannot generate the cytotoxic radicals necessary for antimalarial activity.[5]
Figure 1: Comparative Mechanism of Action. This diagram illustrates the essential role of the endoperoxide bridge in artemisinin's antimalarial activity and the reason for this compound's inactivity.
Experimental Protocols for Assessing Antimalarial Activity
The lack of antimalarial activity in this compound is validated through standardized in vitro susceptibility assays. The two most common methods are the SYBR Green I-based fluorescence assay and the parasite Lactate (B86563) Dehydrogenase (pLDH) assay.
SYBR Green I-Based Fluorescence Assay
This high-throughput assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.
Principle: The SYBR Green I dye intercalates with double-stranded DNA and upon binding, exhibits a significant increase in fluorescence. In a culture of red blood cells infected with P. falciparum, the fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to the number of parasites.
Methodology:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures (e.g., 3D7 or Dd2 strains) are maintained in human red blood cells in a complete culture medium.
-
Drug Dilution: A serial dilution of the test compounds (artemisinin and this compound) and a standard antimalarial drug (e.g., chloroquine) are prepared in a 96-well microplate.
-
Incubation: Parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under controlled atmospheric conditions (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: SYBR Green I Assay Workflow. A flowchart outlining the key steps of the SYBR Green I-based antimalarial susceptibility assay.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase enzyme as an indicator of parasite viability.
Principle: Plasmodium lactate dehydrogenase (pLDH) is an essential enzyme in the parasite's glycolytic pathway. Its activity can be measured by monitoring the oxidation of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (NBT) to a colored formazan (B1609692) product. The intensity of the color is proportional to the pLDH activity and, therefore, to the number of viable parasites.
Methodology:
-
Parasite Culture and Drug Incubation: Similar to the SYBR Green I assay, P. falciparum cultures are incubated with serial dilutions of the test compounds for 72 hours.
-
Cell Lysis: The infected red blood cells are lysed to release the parasite enzymes.
-
Enzyme Reaction: A reaction mixture containing lactate, the NBT substrate, and a diaphorase is added to the wells.
-
Color Development: The plate is incubated to allow the enzymatic reaction and color development to proceed.
-
Absorbance Reading: The optical density (OD) is measured using a microplate reader at a wavelength of ~650 nm.
-
Data Analysis: The IC50 values are determined by plotting the percentage of pLDH activity inhibition against the logarithm of the drug concentration.
Figure 3: pLDH Assay Workflow. A flowchart detailing the main steps of the parasite Lactate Dehydrogenase (pLDH) based antimalarial susceptibility assay.
Conclusion
The stark contrast in antimalarial activity between artemisinin and this compound serves as a definitive validation of the endoperoxide bridge's critical role. The absence of this moiety in this compound renders it incapable of generating the cytotoxic free radicals that are the hallmark of artemisinin's mechanism of action. This fundamental structural-activity relationship underscores the importance of the 1,2,4-trioxane ring in the design and development of new and effective artemisinin-based antimalarial agents. For researchers in the field, this compound stands as a crucial negative control and a powerful tool for elucidating the precise molecular targets and mechanisms of this vital class of drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deoxyartemisinin and Dihydroartemisinin for Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the comparative analysis of Deoxyartemisinin and Dihydroartemisinin (B1670584). This report details their chemical structures, mechanisms of action, and therapeutic potential, supported by experimental data and protocols.
Introduction
Artemisinin (B1665778) and its derivatives are a cornerstone in the global fight against malaria and are increasingly investigated for their potential in oncology and inflammatory diseases. Among the myriad of semi-synthetic derivatives, Dihydroartemisinin (DHA) stands out as the active metabolite of most clinically used artemisinins. In contrast, this compound, which lacks the critical endoperoxide bridge, serves as an important comparator for elucidating the structure-activity relationships of this class of compounds. This guide provides a comprehensive comparative analysis of this compound and Dihydroartemisinin, focusing on their distinct chemical properties, biological activities, and underlying mechanisms of action.
Chemical Structure and Stability
The fundamental difference between Dihydroartemisinin and this compound lies in their core structure. Dihydroartemisinin retains the 1,2,4-trioxane (B1259687) ring with an endoperoxide bridge, which is widely accepted as essential for its biological activity.[1] this compound, on the other hand, lacks this endoperoxide bridge.[2] This structural divergence profoundly impacts their chemical stability and biological function. The endoperoxide bridge in DHA is susceptible to cleavage by ferrous iron, a reaction central to its therapeutic effect.[3]
Comparative Analysis of Biological Activity
The biological activities of Dihydroartemisinin and this compound are markedly different, primarily due to the presence or absence of the endoperoxide bridge.
Antimalarial Activity
Dihydroartemisinin is a potent antimalarial agent, acting as the active metabolite for other artemisinin derivatives like artesunate (B1665782) and artemether (B1667619).[4] Its mechanism of action involves the iron-mediated cleavage of its endoperoxide bridge within the malaria parasite, which generates cytotoxic free radicals.[3][5] These radicals induce oxidative stress, damaging parasite macromolecules and leading to its demise.[6] In vitro studies have demonstrated the high potency of DHA against Plasmodium falciparum.[7][8] One study comparing the in vitro activity of artemisinin and its derivatives found Dihydroartemisinin to be the most effective, with an IC50 value of 0.3 x 10-8 M against Plasmodium berghei.[9]
Conversely, this compound is generally considered to have negligible antimalarial activity due to the absence of the endoperoxide bridge, which is necessary for the generation of parasiticidal free radicals.[1] However, one study from 1990 reported that (+)-Deoxoartemisinin exhibited 8-fold increased in vitro antimalarial activity against a chloroquine-resistant strain of malaria compared to artemisinin and also showed superior in vivo antimalarial activity.[10] This finding is an outlier in the context of the widely accepted mechanism of action for artemisinins and should be interpreted with caution.
Anticancer Activity
Dihydroartemisinin has demonstrated significant cytotoxic effects against a broad range of cancer cell lines.[11] Its anticancer mechanism mirrors its antimalarial action, relying on the iron-dependent generation of reactive oxygen species (ROS) that induce apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[12][13] DHA has been shown to modulate several key signaling pathways in cancer cells, including the inhibition of NF-κB, mTOR, and Hedgehog signaling pathways.[12][14][15][16]
This compound has been investigated to a lesser extent for its anticancer properties. One study evaluated a derivative, deoxyartemisitene, which demonstrated significant cytotoxicity against a number of human cancer cell lines.[17] However, direct comparative studies of the cytotoxicity of this compound and Dihydroartemisinin are scarce in the available literature.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory and immunomodulatory properties of Dihydroartemisinin.[1][18] It has been shown to suppress pro-inflammatory cytokines by inhibiting key signaling pathways such as NF-κB and JAK/STAT.[18][19][20]
This compound has also been reported to possess anti-inflammatory and antiulcer activities.[21][22] It is considered a phase-I metabolite of artemisinin and its anti-inflammatory potential is an area of ongoing research.[23]
Pharmacokinetics
A comparative study on the oral bioavailability of artemisinin, this compound, and 10-deoxoartemisinin in rats revealed significant differences. The oral bioavailability of this compound was found to be approximately seven times lower than that of artemisinin, suggesting that the absence of the peroxide bridge may decrease its absorption rate in the gastrointestinal tract.[21][22]
Table 1: Comparative Pharmacokinetic Parameters in Rats
| Parameter | This compound (Oral) | Dihydroartemisinin (Oral) |
| Bioavailability (%) | 1.60 ± 0.317[21][22] | Data not available in direct comparison |
| Tmax (h) | ~0.390[24] | ~1.0 [Data derived from studies on artemisinin metabolism] |
| Cmax (ng/mL) | 62.4 ± 31.3[24] | Not directly comparable |
| Elimination Half-life (t1/2) | ~1.12 (intravenous)[22] | ~0.85[25] |
Note: Data for Dihydroartemisinin is based on its measurement as a metabolite of other artemisinins or when administered directly, and may not be from the same comparative study as this compound.
Neurotoxicity
Some artemisinin derivatives have been associated with neurotoxicity at high doses in animal studies.[26][27] In vitro studies on neuroblastoma cells have shown that Dihydroartemisinin is significantly more toxic than artemether or arteether.[26] The neurotoxic effects appear to be specific to neuronal cells, with mitochondrial membranes and the endoplasmic reticulum identified as potential targets.[26][28] Oral administration of Dihydroartemisinin in mice was found to be relatively safe at doses below 200 mg/kg/day.[29] The neurotoxicity of this compound has not been extensively studied.
Experimental Protocols
Synthesis of this compound from Artemisinin
This compound can be synthesized from artemisinin in a single step using sodium borohydride (B1222165) (NaBH4) and boron trifluoride etherate (BF3.Et2O) in tetrahydrofuran (B95107) (THF).[10]
Dihydroartemisinin Free Radical Generation Assay (Electron Paramagnetic Resonance - EPR)
This protocol outlines the detection of free radicals generated by DHA in the presence of ferrous iron using EPR spectroscopy with a spin trapping agent.
Materials:
-
Dihydroartemisinin (DHA)
-
Ferrous sulfate (B86663) (FeSO4) or Ferrous ammonium (B1175870) sulfate
-
Spin trapping agent (e.g., DMPO)
-
Deoxygenated phosphate (B84403) buffer (pH 7.4)
-
EPR spectrometer
Procedure:
-
Prepare a stock solution of DHA in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the ferrous iron salt in deoxygenated buffer.
-
Prepare a solution of the spin trap in the same buffer.
-
In an EPR tube, mix the DHA solution, the spin trap solution, and the ferrous iron solution.
-
Immediately place the tube in the EPR spectrometer and record the spectrum.
-
The resulting spectrum will show characteristic peaks of the spin trap-radical adduct, confirming the generation of free radicals.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Dihydroartemisinin or this compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After treatment, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability and plot it against the compound concentration to determine the IC50 value.[11][13]
Visualizations
Dihydroartemisinin Mechanism of Action
Caption: Iron-mediated activation of Dihydroartemisinin leading to parasite death.
Anticancer Signaling Pathways of Dihydroartemisinin
Caption: Key signaling pathways modulated by Dihydroartemisinin in cancer cells.
Experimental Workflow for In Vitro Cytotoxicity Assay
References
- 1. Anti-Inflammatory and Immunoregulatory Functions of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro activity of artemisinin, its derivatives, and pyronaridine against different strains of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Dihydroartemisinin: A Potential Natural Anticancer Drug [ijbs.com]
- 13. benchchem.com [benchchem.com]
- 14. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydroartemisinin Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound derivatives from photooxygenation of anhydrodeoxydihydroartemisinin and their cytotoxic evaluation [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. rsc.org [rsc.org]
- 26. In vitro neurotoxicity of artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Studies of the neurotoxicity of oral artemisinin derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Neurotoxicity of artemisinin analogs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Assessment of the neurotoxicity of oral dihydroartemisinin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyartemisinin's Inactivity in Protein Expression: A Comparative Guide to its Active Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Deoxyartemisinin and its structurally related, biologically active counterparts—Artemisinin (B1665778), Dihydroartemisinin (DHA), and Artesunate (AS)—with a focus on their differential effects on specific protein expression. Experimental data is presented to highlight the crucial role of the endoperoxide bridge, absent in this compound, in mediating the pharmacological effects of artemisinins.
This compound, a derivative of Artemisinin lacking the essential endoperoxide bridge, is largely considered biologically inactive. This inactivity stems from its inability to form the reactive oxygen species and carbon-centered radicals that are characteristic of its parent compound and other active derivatives. This fundamental structural difference results in a stark contrast in their effects on cellular protein expression and signaling pathways. While Artemisinin, DHA, and AS have been shown to modulate a variety of proteins involved in cancer, inflammation, and neurodegenerative diseases, this compound does not exhibit these effects.
This guide serves to underscore the structure-activity relationship within the artemisinin family, using this compound as a negative control to better understand the mechanisms of its active relatives.
Comparative Analysis of Protein Expression
The following tables summarize the quantitative effects of Dihydroartemisinin (DHA) and Artesunate (AS) on the expression of key proteins implicated in various diseases. This compound, due to its inactivity, is not included in these tables as it does not induce significant changes in the expression of these proteins.
Table 1: Effect of Dihydroartemisinin (DHA) on Protein Expression
| Target Protein | Cell Line | Treatment | Change in Protein Expression | Method of Quantification |
| PDGFRα | A2780 (Ovarian Cancer) | 20 µM DHA for 24h | ↓ Approx. 50% decrease | Western Blot Densitometry |
| p-PDGFRα | A2780 (Ovarian Cancer) | 20 µM DHA for 24h | ↓ Approx. 75% decrease | Western Blot Densitometry |
| TCTP | MDA-MB-231 (Breast Cancer) | 50 µM DHA for 48h | ↓ Significant reduction | Western Blot Densitometry |
Table 2: Effect of Artesunate (AS) on Protein Expression
| Target Protein | Cell Line | Treatment | Change in Protein Expression | Method of Quantification |
| Bcl-2 | A549 (Lung Cancer) | 50 µg/ml AS for 24h | ↓ Approx. 60% decrease | Flow Cytometry |
| Bax | A549 (Lung Cancer) | 50 µg/ml AS for 24h | ↑ Approx. 2.5-fold increase | Flow Cytometry |
| VEGF | K562 (Chronic Myeloid Leukemia) | 12 µM AS for 24h | ↓ Significant decrease in secretion | ELISA |
Experimental Protocols
Western Blot Analysis for PDGFRα and TCTP Expression
This protocol outlines the procedure for determining the expression levels of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and Translationally Controlled Tumor Protein (TCTP) in cancer cell lines following treatment with Dihydroartemisinin (DHA).
1. Cell Culture and Treatment:
-
Culture A2780 (for PDGFRα) or MDA-MB-231 (for TCTP) cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of DHA (e.g., 20 µM for A2780, 50 µM for MDA-MB-231) or vehicle control (DMSO) for the specified duration (24h for A2780, 48h for MDA-MB-231).
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PDGFRα (1:1000), p-PDGFRα (1:1000), TCTP (1:1000), or a loading control like β-actin (1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptosis in A549 lung cancer cells treated with Artesunate (AS) using flow cytometry.
1. Cell Culture and Treatment:
-
Culture A549 cells as described in the Western Blot protocol.
-
Seed cells in 6-well plates and treat with Artesunate (e.g., 50 µg/ml) or vehicle control for 24 hours.
2. Cell Harvesting and Staining:
-
Collect both the culture medium (containing floating cells) and adherent cells (after trypsinization).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2 or FL3) for Propidium Iodide.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Visualizations of Signaling Pathways and Experimental Workflows
Dihydroartemisinin (DHA) Signaling Inhibition
Caption: Dihydroartemisinin (DHA) inhibits the PDGFRα/PI3K/Akt/mTOR signaling pathway.
Artesunate (AS) Induced Apoptosis Pathway
Caption: Artesunate (AS) promotes apoptosis by downregulating Bcl-2 and upregulating Bax.
Western Blot Experimental Workflow
Caption: Standard workflow for Western Blot analysis of protein expression.
Deoxyartemisinin vs. Dexamethasone: A Comparative Guide on Anti-Inflammatory Properties
In the landscape of anti-inflammatory drug discovery, both novel and established compounds offer unique mechanisms of action. This guide provides a side-by-side comparison of Deoxyartemisinin, a derivative of the potent antimalarial agent Artemisinin (B1665778), and Dexamethasone (B1670325), a well-established synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects. This comparison is intended for researchers, scientists, and drug development professionals, offering a concise overview of their mechanisms, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Pathways
This compound and its parent compound, Artemisinin, primarily exert their anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2][3][4] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By suppressing the activation of NF-κB, this compound effectively dampens the inflammatory cascade, leading to a reduction in the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1] Some studies also suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in the anti-inflammatory action of Artemisinin derivatives.[2][3][5] The characteristic peroxide bridge within the molecular structure of Artemisinin and its derivatives is considered essential for their biological activity.[1]
Dexamethasone, on the other hand, operates through a distinct and well-characterized mechanism. As a synthetic glucocorticoid, it binds to cytosolic glucocorticoid receptors (GR) .[6][7][8] Upon binding, the resulting complex translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins like Annexin-1.[8][9] Annexin-1, in turn, inhibits phospholipase A2, a key enzyme in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[7]
-
Transrepression: The GR complex can interfere with the activity of other transcription factors, notably NF-κB and Activator Protein-1 (AP-1), thereby preventing the expression of pro-inflammatory genes.[8][9] This leads to a potent suppression of cytokine production, including IL-1, IL-6, and TNF-α.
Quantitative Comparison of Anti-Inflammatory Effects
Direct comparative studies between this compound and Dexamethasone are limited. The available data is derived from different experimental models, making a direct head-to-head comparison challenging. The following tables summarize the quantitative data from studies on Artemisinin derivatives and Dexamethasone.
Table 1: Anti-Inflammatory Effects of Artemisinin Derivatives
| Compound | Model | Parameter Measured | Dose/Concentration | Result | Reference |
| Dihydroartemisinin (DHA) | Adjuvant-induced arthritis in rats | Ankle Swelling | Not specified | Reduction in swelling | [1] |
| Dihydroartemisinin (DHA) | Adjuvant-induced arthritis in rats | Serum IL-6 | Not specified | Reduction in IL-6 levels | [1] |
| Dihydroartemisinin (DHA) | Activated BV-2 microglial cells | iNOS, IL-1β, IL-6, TNF-α mRNA | Not specified | Inhibition of expression | [1] |
| Artemisinin | Carbon tetrachloride-induced inflammation in mice | Nitric Oxide | 50 & 100 mg/kg BW | Significant reduction | [10][11] |
| Artemisinin | Carbon tetrachloride-induced inflammation in mice | TNF-α | 50 & 100 mg/kg BW | Significant reduction | [10][11] |
| Artemisinin | Carbon tetrachloride-induced inflammation in mice | IL-1β | 50 & 100 mg/kg BW | Significant reduction | [10][11] |
Table 2: Anti-Inflammatory Effects of Dexamethasone
| Compound | Model | Parameter Measured | Dose | Result | Reference |
| Dexamethasone | COVID-19 Patients | C-Reactive Protein (CRP) | 8 mg twice daily | Mean reduction from 110.34 mg/L to 19.45 mg/L | [12][13] |
| Dexamethasone | COVID-19 Patients | Serum Ferritin | Not specified | Reduction from 763 ng/mL to 494.30 ng/mL | [13] |
| Dexamethasone | COVID-19 Patients | Mortality Rate | Not specified | Lower mortality compared to Methylprednisolone in critical patients | [14] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory effects of the compounds discussed.
In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Inflammation in Mice
This model is used to evaluate the in vivo anti-inflammatory potential of compounds.
Protocol Details:
-
Animal Model: Male BALB/c mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.[11]
-
Grouping and Dosing: Mice are randomly divided into experimental groups. The test compound (e.g., Artemisinin at 50 or 100 mg/kg body weight) is administered orally.[10][11] A vehicle control group and a positive control group (e.g., Silymarin) are included.
-
Inflammation Induction: Acute inflammation is induced by a single intraperitoneal injection of CCl4.[10]
-
Sample Collection and Analysis: Blood and tissue samples are collected at a specific time point after CCl4 administration. Serum levels of inflammatory markers such as nitric oxide, TNF-α, and IL-1β are quantified using appropriate assays (e.g., Griess reagent for nitric oxide, ELISA for cytokines).
In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
This model is widely used to screen for the anti-inflammatory activity of compounds at a cellular level.
Protocol Details:
-
Cell Culture: A murine macrophage cell line, such as RAW 264.7, is cultured under standard conditions.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to attach overnight.
-
Treatment: Cells are pre-treated with the test compound at various concentrations for a specific duration before stimulation.
-
Inflammation Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.
-
Analysis: After incubation, the cell culture supernatant is collected to measure the levels of secreted inflammatory mediators like nitric oxide and cytokines. Cell lysates can be prepared to analyze the activation of intracellular signaling pathways, such as the phosphorylation of NF-κB pathway components, using techniques like Western blotting.
Conclusion
This compound and Dexamethasone represent two distinct classes of anti-inflammatory agents with different mechanisms of action. This compound and its derivatives primarily target the NF-κB signaling pathway, offering a potentially more targeted approach to inflammation modulation. Dexamethasone, a potent glucocorticoid, has a broader impact on gene expression, leading to powerful anti-inflammatory and immunosuppressive effects.
The choice between these or other anti-inflammatory compounds in a research or drug development context will depend on the specific inflammatory condition being targeted, the desired level of immunosuppression, and the potential for side effects. The experimental models and protocols outlined in this guide provide a framework for the continued investigation and comparison of novel and existing anti-inflammatory agents. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potentials of this compound and Dexamethasone.
References
- 1. Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artemisinin inhibits inducible nitric oxide synthase and nuclear factor NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroartemisinin transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 9. Dexamethasone Mechanism in Inflammatory Immune Mediated Disease and its Application in Treating 2019 Coronavirus Disease (COVID-19) | Semantic Scholar [semanticscholar.org]
- 10. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medrxiv.org [medrxiv.org]
- 13. Comparison of Efficacy of Dexamethasone and Methylprednisolone in Improving PaO2/FiO2 Ratio Among COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparative Study of Dexamethasone and Methylprednisolone in COVID-19 Patients: Clinical Outcomes and Inflammatory Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Deoxyartemisinin's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of deoxyartemisinin and its parent compound, artemisinin (B1665778). The central difference between these two molecules is the absence of the endoperoxide bridge in this compound, a structural feature critical for the antimalarial activity of artemisinin. This guide explores how this structural modification influences their pharmacokinetic profiles, cytotoxicity, and distinct biological activities, namely the anti-inflammatory and anti-ulcer effects of this compound versus the established antimalarial and anticancer properties of artemisinin.
Comparative Analysis of Biological Activities
This compound, a metabolite of artemisinin, lacks the endoperoxide bridge that is essential for the antimalarial action of artemisinin and its derivatives.[1][2][3] This structural divergence leads to a significant shift in its biological activity profile. While artemisinin's effects are largely attributed to the iron-mediated generation of reactive oxygen species (ROS) from its endoperoxide bridge, this compound exhibits anti-inflammatory and anti-ulcer properties through different mechanisms.[2][3]
Pharmacokinetic Profile
A comparative study in rats revealed significant differences in the oral bioavailability of artemisinin and this compound. Artemisinin showed an oral bioavailability of 12.2 ± 0.832%, which was approximately seven times higher than that of this compound (1.60 ± 0.317%).[3] This suggests that the endoperoxide bridge may play a role in the gastrointestinal absorption of these compounds.
Table 1: Comparative Pharmacokinetic Parameters in Rats
| Compound | Oral Bioavailability (%) |
| Artemisinin | 12.2 ± 0.832 |
| This compound | 1.60 ± 0.317 |
Data sourced from Fu et al., 2020.[3]
Cytotoxicity
The cytotoxic effects of artemisinin and its derivatives against various cancer cell lines are well-documented, with IC50 values ranging from the low micromolar to higher concentrations depending on the cell line.[4][5][6][7][8] In contrast, direct comparative data for this compound across a similar range of cancer cell lines is limited. One study reported that this compound exhibited only moderate cytotoxicity towards AC16 cardiomyocyte cells at high concentrations (up to 100 µM), and an IC50 value could not be determined.[9] Another derivative, 3-hydroxydeoxy-dihydroartemisinin, showed a moderate cytotoxic effect with an IC50 of 24.915 ± 0.247 µM in the same cell line.[9]
Table 2: Comparative Cytotoxicity (IC50) of Artemisinin and this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Artemisinin | P815 (murine mastocytoma) | 12 | [1] |
| Artemisinin | BSR (hamster kidney adenocarcinoma) | 52 | [1] |
| Artemisinin | SW480 (colon cancer) | 39 | [4] |
| Artemisinin | SW620 (colon cancer) | 42.8 | [4] |
| Artemisinin | A549 (lung cancer) | ~103 (28.8 µg/mL) | [5] |
| Artemisinin | H1299 (lung cancer) | ~97 (27.2 µg/mL) | [5] |
| This compound | AC16 (cardiomyocyte) | >100 | [9] |
| 3-Hydroxydeoxy-dihydroartemisinin | AC16 (cardiomyocyte) | 24.915 ± 0.247 | [9] |
Anti-inflammatory and Anti-ulcer Activity
This compound has been reported to possess anti-inflammatory and anti-ulcer activities.[2][3] In a study on an absolute ethanol-induced ulcer model, this compound at a dose of 200 mg/kg showed a 76.5% reduction in the ulcer index. The proposed mechanism for its anti-ulcer effect involves the enhancement of prostaglandin (B15479496) levels.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of artemisinin and this compound stem from their different molecular interactions and effects on cellular signaling pathways.
Artemisinin: Anti-inflammatory Mechanism
Artemisinin exerts its anti-inflammatory effects by inhibiting key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][12][13] Upon inflammatory stimuli, such as TNF-α, artemisinin can prevent the degradation of IκBα, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB, a critical step in the transcriptional activation of pro-inflammatory genes.[10] It also modulates the phosphorylation of MAPK pathway components like p38 and ERK.[10]
This compound: Proposed Anti-ulcer Mechanism
The anti-ulcerogenic activity of this compound is suggested to be linked to the prostaglandin pathway. Prostaglandins, particularly PGE2, play a crucial role in maintaining gastric mucosal integrity and promoting ulcer healing.[14][15] It is hypothesized that this compound may enhance the production of protective prostaglandins, thereby strengthening the mucosal barrier and facilitating ulcer repair.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the comparative analysis of this compound and artemisinin.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, artemisinin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. Differential Effect of Artemisinin Against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oral Bioavailability Comparison of Artemisinin, this compound, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Prostaglandins in pathophysiology of peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandins for duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Deoxyartemisinin's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anticancer activity of deoxyartemisinin, a derivative of the well-known antimalarial compound artemisinin (B1665778). By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to offer an objective comparison of this compound's performance across various cancer cell lines, providing a valuable resource for ongoing research and drug development.
Comparative Anticancer Activity of this compound
To provide a comparative overview, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its close analog, dihydroartemisinin (B1670584) (DHA), across various cancer cell lines. DHA is the most active metabolite of artemisinin and its derivatives and is often used as a benchmark for the anticancer activity of this class of compounds.[3] The IC50 values for artemisinin derivatives can fluctuate significantly depending on the cell line, with observed ranges from 0.5 to ≥200 μM.[3]
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| Various | Various | Deoxyartemisitene | Significant cytotoxicity observed | [1][2] |
| Molt-4 | Leukemia, T-Cell | Dihydroartemisinin (DHA) | 200 (apoptosis induction) | [4] |
| Rh30, RD | Rhabdomyosarcoma | Dihydroartemisinin (DHA) | < 3 (inhibition of mTOR signaling) | [5] |
| A2780 | Ovarian Cancer | Dihydroartemisinin (DHA) | ~5-10 (apoptosis induction) | [6] |
| OVCAR-3 | Ovarian Cancer | Dihydroartemisinin (DHA) | < 10 (apoptosis induction) | [6] |
| EJ-138 | Bladder Cancer | Dihydroartemisinin (DHA) | Concentration-dependent cytotoxicity | [7] |
| HTB-9 | Bladder Cancer | Dihydroartemisinin (DHA) | Concentration-dependent cytotoxicity | [7] |
| Jurkat | T-Cell Lymphoma | Dihydroartemisinin (DHA) | Induces apoptosis | [8] |
Note: The IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
Key Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments used to assess this compound's activity are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or a control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
This compound and its derivatives exert their anticancer effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for assessing the compound's activity.
Caption: General workflow for evaluating this compound's anticancer activity.
The anticancer activity of artemisinin derivatives, including this compound, is often attributed to the induction of apoptosis through both intrinsic and extrinsic pathways.
Caption: this compound-induced intrinsic apoptosis pathway.
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism of action for many anticancer drugs. Dihydroartemisinin has been shown to inhibit the mTORC1 complex.[5]
Caption: Inhibition of the mTORC1 signaling pathway by this compound analogues.
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis. Aberrant NF-κB activation is implicated in many cancers. Artemisinin and its derivatives have been shown to inhibit NF-κB activation.[9][10]
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. This compound derivatives from photooxygenation of anhydrodeoxydihydroartemisinin and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroartemisinin inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroartemisinin Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydroartemisinin induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Deoxyartemisinin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Deoxyartemisinin, an analogue of the potent antimalarial compound artemisinin (B1665778), requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential safety and logistical information, offering a step-by-step approach to the proper disposal of this compound and its associated waste.
Hazard Identification and Safety Summary
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] Understanding these hazards is the first step in safe disposal.
Key Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat.
-
Respiratory Protection: In case of inadequate ventilation or dust formation, use a suitable respirator.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
Data sourced from the this compound Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste management company, often involving incineration.[2] It is crucial to adhere to all local, state, and federal regulations.[1][3]
Waste Categorization and Segregation
Properly categorizing and segregating waste streams is essential to prevent accidental mixing of incompatible materials and to ensure compliant disposal.
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated lab supplies such as gloves, weigh boats, and paper towels.[2]
-
Liquid Waste: This category comprises solutions containing this compound.[2]
-
Contaminated Sharps: Any needles, scalpels, or other sharp instruments contaminated with this compound should be disposed of in a designated sharps container.
All waste containing this compound must be segregated from general laboratory waste.[2]
On-Site Waste Collection and Containment
-
Containers: Use designated, clearly labeled, and sealed hazardous waste containers.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name ("this compound"), the solvent if in a solution, and an indication of the hazards.
-
Storage: Store waste containers in a well-ventilated and secure area, away from incompatible materials.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Cleanup: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material (e.g., diatomite, universal binders). For solid spills, carefully sweep or scoop the material to avoid dust generation.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined in this guide.[1]
Experimental Protocol: Chemical Degradation (for Artemisinin Derivatives)
While no specific chemical degradation protocol for this compound was found, a method for a related compound, dihydroartemisinin, is available and may be applicable due to structural similarities.[2] This procedure should be performed with caution and ideally validated for this compound before routine use. The goal of this multi-step chemical treatment is to break down the compound into less harmful substances. This process involves acidic iron-mediated cleavage of the endoperoxide bridge, a key structural feature in artemisinin and its derivatives, followed by basic hydrolysis.
Disclaimer: This protocol is for the related compound dihydroartemisinin. Its effectiveness and safety for this compound have not been confirmed. Always perform such procedures in a chemical fume hood with appropriate PPE.
Materials:
-
This compound waste (solid or in a water-miscible organic solvent like ethanol (B145695) or acetone)
-
Water
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
1 M Sulfuric acid (H₂SO₄)
-
2 M Sodium hydroxide (B78521) (NaOH)
-
Stir plate and stir bar
-
Reaction vessel (e.g., beaker or flask)
-
pH meter or pH paper
Procedure:
-
Dissolution (for solid waste): If the this compound waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent.[2]
-
Acidic Iron-Mediated Cleavage:
-
For every 1 gram of this compound, add at least 50 mL of water to the reaction vessel.
-
With stirring, add approximately 1.5 grams of ferrous sulfate heptahydrate for every 1 gram of this compound and stir until dissolved.[2]
-
Slowly add 1 M sulfuric acid to adjust the pH of the solution to approximately 3-4.
-
Add the this compound solution to the acidic iron solution and stir for at least 2 hours.[2]
-
-
Basic Hydrolysis:
-
After the acidic degradation, slowly add 2 M sodium hydroxide with continuous stirring to raise the pH to >12.
-
Continue stirring the basic solution for an additional 1-2 hours to ensure complete hydrolysis.[2]
-
-
Neutralization and Disposal:
-
After the basic hydrolysis step, neutralize the solution to a pH between 6 and 8 by slowly adding 1 M sulfuric acid.[2]
-
The resulting solution should be collected as hazardous waste and disposed of through a licensed waste management company.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for waste collection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
